molecular formula C24H18O6 B2445120 Anti-Rat CD2 Antibody (OX-34) CAS No. 796049-51-9

Anti-Rat CD2 Antibody (OX-34)

Katalognummer: B2445120
CAS-Nummer: 796049-51-9
Molekulargewicht: 402.402
InChI-Schlüssel: MCBNOAYTZBUCSX-KQQUZDAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Anti-Rat CD2 Antibody (OX-34) is a useful research compound. Its molecular formula is C24H18O6 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality Anti-Rat CD2 Antibody (OX-34) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Rat CD2 Antibody (OX-34) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNOAYTZBUCSX-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-Rat CD2 Antibody (OX-34): Principle and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anti-Rat CD2 Antibody, clone OX-34, is a murine monoclonal antibody that specifically targets the CD2 glycoprotein (B1211001) expressed on the surface of rat T lymphocytes, thymocytes, and a subset of natural killer (NK) cells. This antibody has become an invaluable tool in immunological research, particularly in studies investigating T-cell activation, immune-mediated disorders, and the development of immunomodulatory therapies. This technical guide provides a comprehensive overview of the core principles and functional applications of the OX-34 antibody, including detailed experimental protocols and a summary of key quantitative data.

Introduction to Rat CD2 and the OX-34 Antibody

The CD2 antigen, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a 50-54 kDa type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] In rodents, CD2 functions as a crucial adhesion and co-stimulatory molecule by binding to its ligand, CD48, which is expressed on antigen-presenting cells (APCs) and other hematopoietic cells. This interaction is pivotal for T-cell activation, proliferation, and effector functions.

The OX-34 monoclonal antibody is a mouse IgG2a isotype antibody that recognizes a specific determinant on the rat CD2 molecule.[1] A primary and well-documented function of OX-34 is its ability to block the binding of CD2 to CD48, thereby inhibiting T-cell activation and subsequent immune responses. In vivo, administration of the OX-34 antibody has been shown to selectively deplete CD4+ T cells, making it a potent tool for studying the role of this T-cell subset in various physiological and pathological processes.

Principle of Action

The primary mechanism of action of the OX-34 antibody involves the steric hindrance of the CD2-CD48 interaction. By binding to the CD2 receptor, OX-34 physically obstructs the binding site for CD48, thus preventing the formation of the immunological synapse between T-cells and APCs. This disruption of a critical co-stimulatory signal leads to a state of T-cell anergy or hyporesponsiveness.

Furthermore, in an in vivo setting, the OX-34 antibody can induce the depletion of CD4+ T cells. The precise mechanism of this depletion is thought to involve antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), where the Fc portion of the OX-34 antibody is recognized by Fc receptors on effector cells (e.g., NK cells, macrophages), leading to the targeted lysis of the CD2-expressing cell.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and in vivo efficacy of the Anti-Rat CD2 Antibody (OX-34).

Parameter Value Reference
Antibody Isotype Mouse IgG2a, κ[1]
Target Antigen Rat CD2 (T-cell surface antigen)[1]
Molecular Weight of Target 50-54 kDa[1]
Binding Affinity (Kd) Data not explicitly available. Typical monoclonal antibody affinities range from micromolar (10⁻⁶ M) to picomolar (10⁻¹² M).[2][3]N/A
In Vivo Application Animal Model Dosing Regimen Observed Effect Reference
Attenuation of ArthritisAdjuvant-Induced Arthritis in Rats2 mg initial dose, followed by 1 mg/day for 2 days (intraperitoneal)>65% reduction in arthritis score and >80% reduction in hind paw thickness (p < 0.05).[4][5]
Prevention of ArthritisAdjuvant-Induced Arthritis in RatsProphylactic administration before disease induction83-95% reduction in arthritis score (p < 0.05).[4][5]
CD4+ T-Cell DepletionAdjuvant-Induced Arthritis in RatsTreatment with OX-34 and dexamethasoneSignificant depletion of CD4+ T cells, but not CD8+ T cells.[4][5]

Experimental Protocols

Flow Cytometry Analysis of Rat Splenocytes

This protocol outlines the procedure for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis.

Materials:

  • Rat spleen

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Anti-Rat CD2 Antibody (OX-34), conjugated to a fluorophore (e.g., FITC, PE)

  • Isotype control antibody (Mouse IgG2a), conjugated to the same fluorophore

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

  • Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.

  • Wash the cell strainer with PBS to collect any remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

  • Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.

  • Perform a cell count and adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • To one tube, add the fluorophore-conjugated OX-34 antibody at the manufacturer's recommended concentration.

  • To another tube, add the corresponding isotype control antibody at the same concentration.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • After the final wash, resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer.

Immunohistochemistry of Rat Lymph Node

This protocol provides a method for staining paraffin-embedded rat lymph node sections with the OX-34 antibody.

Materials:

  • Paraffin-embedded rat lymph node tissue sections (4-5 µm) on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Anti-Rat CD2 Antibody (OX-34)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse slides in 100% ethanol (2 x 5 minutes).

    • Immerse slides in 95% ethanol (1 x 3 minutes).

    • Immerse slides in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the OX-34 antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogen Development:

    • Incubate slides with DAB substrate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a coverslip using mounting medium.

  • Imaging:

    • Examine the slides under a microscope.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the Anti-Rat CD2 Antibody (OX-34).

CD2_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_OX34 CD48 CD48 CD2 CD2 CD48->CD2 Binding Lck Lck CD2->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation OX34 OX-34 Antibody OX34->CD2 Blocks Binding

Caption: Rat CD2 signaling pathway and the inhibitory effect of the OX-34 antibody.

OX34_Depletion_Mechanism cluster_TCell CD4+ T-Cell CD2 CD2 OX34 OX-34 Antibody OX34->CD2 Binds to FcR Fc Receptor OX34->FcR Fc portion binds to EffectorCell Effector Cell (e.g., NK Cell) Lysis Cell Lysis (Depletion) EffectorCell->Lysis Induces

Caption: Proposed mechanism of OX-34 mediated CD4+ T-cell depletion in vivo.

InVivo_Experiment_Workflow AIA_Induction Induce Adjuvant Arthritis in Rats Treatment Administer OX-34 Antibody or Isotype Control AIA_Induction->Treatment Monitoring Monitor Arthritis Score and Paw Swelling Treatment->Monitoring Analysis Collect Tissues (Spleen, Lymph Nodes) for Flow Cytometry and IHC Monitoring->Analysis Data Analyze Data (T-Cell Populations, Inflammation) Analysis->Data

References

OX-34 Antibody: A Comprehensive Technical Guide to Target Specificity and Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody is a critical tool for researchers studying the rat immune system. This mouse IgG2a antibody specifically targets the rat CD2 antigen, a key cell surface glycoprotein (B1211001) involved in T cell and NK cell function. Understanding the precise binding characteristics, cellular expression patterns, and functional implications of the OX-34 antibody's target is paramount for its effective application in immunology, immuno-oncology, and autoimmune disease research. This technical guide provides an in-depth overview of the OX-34 antibody, its target specificity, expression profile, and associated signaling pathways, supplemented with detailed experimental protocols and quantitative data.

OX-34 Antibody and Target Characteristics

The OX-34 antibody recognizes the rat CD2 (Cluster of Differentiation 2) antigen, also known as T-cell surface antigen T11/Leu-5 or Lymphocyte Function-Associated Antigen 2 (LFA-2).[1][2] Rat CD2 is a type I transmembrane glycoprotein with a molecular weight ranging from 50 to 58 kDa.[1][3] This protein is a member of the immunoglobulin superfamily, playing a crucial role in cell adhesion and signal transduction.[1]

PropertyDescription
Antibody Name OX-34
Target Antigen Rat CD2
Species Reactivity Rat
Isotype Mouse IgG2a, κ
Molecular Weight of Target 50-58 kDa
Immunogen Activated rat T helper cells

Target Specificity and Expression

The OX-34 antibody exhibits specific binding to a determinant on rat thymocytes and peripheral T-cells.[3] It also recognizes a subset of Natural Killer (NK) cells.[1] Notably, the OX-34 antibody does not bind to B cells or peritoneal macrophages.[3] However, some studies have reported its expression on spleen macrophages.

The expression of rat CD2 is dynamically regulated. It is considered one of the earliest T-cell markers and is present on the vast majority of thymocytes.[2] In peripheral blood, CD2 is expressed on all T lymphocytes that form E-rosettes.[1] The expression of CD2 is upregulated on activated T cells, which enhances their adhesive and signaling capabilities.[2]

Cell TypeExpression of Rat CD2 (recognized by OX-34)
Thymocytes High
Peripheral T-cells High
Natural Killer (NK) cells Subset Positive
Spleen Macrophages Positive (some studies)
B cells Negative
Peritoneal Macrophages Negative
Spermatogonial Stem Cells (SSCs) Positive (detected by FACS)[4]

Function of Rat CD2

Rat CD2 functions as both an adhesion molecule and a co-stimulatory receptor, modulating T cell and NK cell responses. In rodents, the primary ligand for CD2 is CD48.[1] The interaction between CD2 on T cells and CD48 on antigen-presenting cells (APCs) strengthens the immunological synapse, facilitating T cell activation.

Beyond its adhesive role, ligation of CD2 initiates intracellular signaling cascades that contribute to T cell proliferation, differentiation, and effector functions. The cytoplasmic domain of CD2 is crucial for its signaling capabilities.[5] The OX-34 antibody has been shown to block the binding of CD2 to CD48, thereby attenuating T cell responses.[1] This functional blockade has been demonstrated to be effective in animal models of autoimmune diseases, such as adjuvant arthritis in rats.[1]

Signaling Pathways

Engagement of the rat CD2 molecule triggers a complex network of intracellular signaling events that are essential for T cell activation. While the complete signaling cascade is still under investigation, key pathways have been elucidated. The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for various signaling proteins.

Upon CD2 ligation, a signaling cascade is initiated that involves the recruitment and activation of several key protein tyrosine kinases, including Lck and Fyn. These kinases phosphorylate downstream targets, leading to the activation of the ZAP70/Syk family kinases. This, in turn, leads to the phosphorylation and activation of adaptor proteins such as LAT and SLP-76, which orchestrate the formation of a larger signaling complex. Ultimately, these events culminate in the activation of downstream pathways, including the PLCγ1-mediated calcium mobilization and the Ras-MAPK cascade, leading to transcription factor activation and subsequent T cell responses.

CD2_Signaling_Pathway Rat CD2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD2 CD2 Lck Lck CD2->Lck Recruits & Activates Fyn Fyn CD2->Fyn Recruits & Activates CD48 CD48 (on APC) CD48->CD2 Ligation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates Fyn->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Activates SLP76->PLCg1 Ca_Flux Calcium Flux PLCg1->Ca_Flux Generates IP3 & DAG T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_MAPK->T_Cell_Activation Ca_Flux->T_Cell_Activation

Rat CD2 Signaling Pathway

Experimental Protocols

The OX-34 antibody is a versatile reagent suitable for a range of immunological assays. Below are detailed protocols for common applications.

Flow Cytometry

This protocol outlines the steps for staining rat splenocytes for flow cytometric analysis of CD2 expression.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Rat Splenocytes start Start: Rat Spleen prep Prepare Single-Cell Suspension start->prep wash1 Wash Cells with PBS prep->wash1 count Count Cells and Adjust Concentration wash1->count block Block Fc Receptors count->block stain Stain with OX-34 Antibody block->stain wash2 Wash Cells stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze Data acquire->analyze end End: Results analyze->end IHC_Workflow IHC Workflow for Rat Spleen start Start: Paraffin-Embedded Rat Spleen Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation (OX-34) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate end End: Microscopic Analysis dehydrate->end

References

The Pivotal Role of CD2 in Rat T-Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cluster of Differentiation 2 (CD2) protein, a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily, plays a critical role in the intricate orchestration of the T-cell immune response. In the rat model, CD2 is a key player in T-cell adhesion, co-stimulation, and signal transduction, processes fundamental to immune surveillance and activation. This technical guide provides an in-depth exploration of the function of rat CD2 in T-cell biology, offering a comprehensive resource for researchers and professionals in immunology and drug development. We will delve into its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate its function, presenting quantitative data and detailed protocols to facilitate further research in this critical area.

Core Functions of Rat CD2 in T-Cell Biology

Rat CD2 is centrally involved in multiple aspects of T-cell function, from initial cell-cell contact to the fine-tuning of the activation response. Its primary roles can be categorized as follows:

  • Cell Adhesion: CD2 is a crucial adhesion molecule that facilitates the initial contact between T-cells and antigen-presenting cells (APCs) or target cells. In rodents, the primary ligand for CD2 is CD48.[1] This interaction, although characterized by a low affinity, is vital for stabilizing the immunological synapse, the specialized junction between a T-cell and an APC, allowing for efficient T-cell receptor (TCR) scanning of peptide-MHC complexes.[2]

  • Co-stimulation and T-Cell Activation: Beyond its adhesive role, the engagement of CD2 by its ligand provides a co-stimulatory signal to the T-cell, augmenting the primary signal delivered through the TCR. This co-stimulation is essential for lowering the threshold of T-cell activation, ensuring a robust response even at low antigen concentrations.[1][2] Studies using monoclonal antibodies against rat CD2 have demonstrated their ability to induce T-cell proliferation, highlighting its direct role in T-cell activation.[3][4][5]

  • Signal Transduction: The cytoplasmic domain of CD2 is crucial for its signaling function.[1][5][6] It is proline-rich and contains motifs that allow for the recruitment of various intracellular signaling molecules.[7] This recruitment is essential for propagating the activation signal downstream and modulating the T-cell response. While the complete signaling pathway is an area of ongoing research, key interacting partners have been identified, linking CD2 to central T-cell signaling cascades.

Quantitative Data on Rat CD2 Interactions

The interaction between rat CD2 and its ligand CD48 is characterized by its low affinity and rapid kinetics, which is thought to facilitate the dynamic nature of T-cell scanning and detachment from APCs.

ParameterValueMethodReference
Binding Affinity (Kd)
Rat CD2 - Rat CD4860-90 µMSurface Plasmon Resonance[8][9][10][11]
20-110 µMAnalytical Ultracentrifugation[9]
Rat CD2 (NH2-terminal domain) - Rat CD48Upper limit of 4 x 10⁵ M⁻¹Sucrose-gradient ultracentrifugation[12]
Kinetics
On-rate (kon) for Rat CD2 - Rat CD48≥ 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance[8][11]
Off-rate (koff) for Rat CD2 - Rat CD48≥ 6 s⁻¹Surface Plasmon Resonance[8][11]
Expression
CD2 Expression on T-cellsHigh on mature T-cells and thymocytesFlow Cytometry[5]
Expression levels can act as a quantitative checkpoint for immunological synapse structure and T-cell activation.Transcriptional Profiling & Flow Cytometry[13][14][15]

Signaling Pathways of Rat CD2

The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but functions as a scaffold for the recruitment of signaling molecules. Upon CD2 clustering, induced by ligand binding or antibody cross-linking, a signaling cascade is initiated that synergizes with TCR signaling.

CD2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD2 Rat CD2 CD2_tail CD2 Cytoplasmic Domain CD48 CD48 (on APC) CD48->CD2 Adhesion & Co-stimulation TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck activates CD2_tail->Lck recruits Fyn Fyn CD2_tail->Fyn recruits CD2BP1 CD2BP1 CD2_tail->CD2BP1 interacts with CD5 CD5 CD2_tail->CD5 associates with LAT LAT Lck->LAT phosphorylates Fyn->LAT phosphorylates PLCg1 PLCγ1 downstream Downstream Signaling (Ca2+ flux, Proliferation, Cytokine Production) PLCg1->downstream leads to LAT->PLCg1 recruits and activates

Caption: Rat CD2 Signaling Cascade.

Experimental Workflows and Protocols

T-Cell Activation and Proliferation Assay using Anti-CD2 mAbs

This workflow outlines the key steps to assess rat T-cell activation and proliferation induced by anti-CD2 monoclonal antibodies.

T_Cell_Activation_Workflow start Start: Isolate Rat T-cells step1 Culture T-cells in 96-well plates start->step1 step2 Add mitogenic anti-rat CD2 mAbs (e.g., MRC OX-54 + MRC OX-55) step1->step2 step3 Co-culture with accessory cells (e.g., irradiated spleen cells) step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Pulse with [3H]-thymidine or add MTT reagent step4->step5 step6 Incubate for 4-18 hours step5->step6 step7 Harvest cells and measure proliferation (scintillation counting or spectrophotometry) step6->step7 end End: Analyze Data step7->end

Caption: Workflow for Rat T-Cell Activation Assay.

Detailed Protocol: Rat T-Cell Proliferation Assay

1. Isolation of Rat T-Cells:

  • Isolate splenocytes or lymph node cells from a rat.

  • Enrich for T-cells using a nylon wool column or a commercial negative selection kit (e.g., EasySep™ Rat T Cell Isolation Kit).[16]

2. Cell Culture:

  • Resuspend purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the T-cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells/well.

3. Stimulation:

  • Add a combination of mitogenic anti-rat CD2 monoclonal antibodies, such as MRC OX-54 and MRC OX-55, to the wells at a pre-determined optimal concentration (typically 1-10 µg/mL each).[3]

  • For robust proliferation, the addition of accessory cells (e.g., irradiated, T-cell depleted splenocytes at a 1:1 ratio with T-cells) is often required.[3]

4. Incubation:

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.

5. Proliferation Measurement (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Proliferation Measurement ([³H]-Thymidine Incorporation):

  • During the last 18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

Cell Adhesion Assay

This protocol is designed to measure the adhesion of rat T-cells to a monolayer of cells expressing CD48 or to purified, immobilized CD48.

Detailed Protocol: Rat T-Cell Adhesion Assay

1. Preparation of Adhesion Surface:

  • Cell-based: Culture a monolayer of CD48-expressing cells (e.g., transfected cell line or primary APCs) in a 96-well plate.

  • Protein-based: Coat a 96-well plate with purified recombinant rat CD48-Fc fusion protein overnight at 4°C, followed by blocking with 1% BSA in PBS.

2. T-Cell Labeling:

  • Label isolated rat T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

3. Adhesion:

  • Add the labeled T-cells (e.g., 1 x 10⁵ cells/well) to the prepared 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 100 x g) for 1 minute to initiate cell contact and incubate at 37°C for 30-60 minutes.

4. Washing:

  • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

5. Quantification:

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Alternatively, visualize and count the adherent cells using a fluorescence microscope.

Co-Immunoprecipitation of Rat CD2 and Associated Proteins

This protocol allows for the identification of proteins that interact with rat CD2 within the T-cell.

Detailed Protocol: Co-Immunoprecipitation

1. Cell Lysis:

  • Lyse 1-5 x 10⁷ rat T-cells in a non-denaturing lysis buffer (e.g., 1% digitonin (B1670571) or CHAPS in Tris-buffered saline containing protease and phosphatase inhibitors).

2. Pre-clearing:

  • Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an anti-rat CD2 antibody (e.g., MRC OX-34) or an isotype control antibody overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

4. Washing:

  • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE, followed by Western blotting with antibodies against suspected interacting partners (e.g., Lck, Fyn, CD5) or by mass spectrometry for unbiased identification of novel binding partners.

Conclusion

The rat CD2 protein is a multifaceted molecule that is indispensable for T-cell function. Its roles in adhesion, co-stimulation, and signal transduction are tightly interwoven to ensure an appropriate and efficient immune response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of rat CD2 and to explore its potential as a therapeutic target. A thorough understanding of the molecular mechanisms governing CD2 function in the rat model will continue to provide valuable insights into the fundamental principles of T-cell immunology and aid in the development of novel immunomodulatory therapies.

References

An In-Depth Technical Guide to the OX-34 Antibody Clone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the OX-34 antibody clone is a critical tool for investigating the rat immune system. This guide provides a comprehensive overview of its origin, isotype, and technical applications, including detailed experimental protocols and a schematic of its target's signaling pathway.

Core Characteristics of the OX-34 Antibody Clone

The OX-34 clone is a mouse monoclonal antibody that specifically targets the rat CD2 antigen.[1][2][3] Its robust performance and specificity make it a valuable reagent in a variety of immunological studies.

PropertyDescription
Antibody Clone OX-34
Host Species Mouse
Antibody Isotype IgG2a
Target Antigen Rat CD2 (also known as LFA-2, T11)
Immunogen Activated rat T helper cells
Fusion Partner NS-0/1 myeloma cells
Reactivity Rat
Antigen Molecular Weight 50-54 kDa

Quantitative Data

ApplicationRecommended Dilution/Concentration
Flow Cytometry1:50 or 10 µL per 1x10^6 cells in 100 µL
Immunohistochemistry (Paraffin)Assay-dependent
Immunohistochemistry (Frozen)Assay-dependent
ImmunoprecipitationAssay-dependent

Experimental Protocols

Detailed methodologies for key applications of the OX-34 antibody are provided below. These are general protocols and may require optimization for specific experimental conditions.

Flow Cytometry

This protocol outlines the steps for staining rat lymphocytes with the OX-34 antibody for flow cytometric analysis.

Flow_Cytometry_Workflow start Start: Prepare Single-Cell Suspension from Rat Spleen or Lymph Nodes fc_block Fc Receptor Block: Incubate with anti-rat CD32 antibody to prevent non-specific binding. start->fc_block stain Staining: Incubate with OX-34 antibody (e.g., 1:50 dilution) for 20-30 min at 4°C in the dark. fc_block->stain wash1 Wash: Add 2 mL of staining buffer (e.g., PBS + 2% FBS) and centrifuge at 300-400 x g for 5 min. stain->wash1 secondary_stain Secondary Antibody Staining (if required): Incubate with a fluorescently labeled anti-mouse IgG2a secondary antibody for 20-30 min at 4°C in the dark. wash1->secondary_stain For unconjugated primary antibody resuspend Resuspend: Resuspend cell pellet in 300-500 µL of staining buffer. wash1->resuspend For directly conjugated primary antibody wash2 Wash: Repeat the wash step as above. secondary_stain->wash2 wash2->resuspend acquire Acquire on Flow Cytometer: Analyze the stained cells. resuspend->acquire

A generalized workflow for flow cytometric analysis using the OX-34 antibody.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from rat lymphoid tissues (e.g., spleen, lymph nodes) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FBS).

  • Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc blocking antibody (e.g., anti-rat CD32) for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the OX-34 antibody at the recommended dilution (e.g., 1:50) and incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

  • Secondary Antibody Staining (if necessary): If using an unconjugated OX-34 antibody, resuspend the cells in a solution containing a fluorescently labeled anti-mouse IgG2a secondary antibody. Incubate for 20-30 minutes at 4°C in the dark.

  • Final Wash: Repeat the wash step to remove unbound secondary antibody.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire the data on a flow cytometer.

Immunohistochemistry (Paraffin-Embedded Tissue)

This protocol provides a framework for using the OX-34 antibody to stain paraffin-embedded rat tissue sections.

IHC_P_Workflow start Start: Deparaffinization and Rehydration of Formalin-Fixed Paraffin-Embedded Rat Tissue Sections antigen_retrieval Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) in citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). start->antigen_retrieval blocking Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature. antigen_retrieval->blocking primary_ab Primary Antibody Incubation: Incubate with OX-34 antibody (assay-dependent dilution) overnight at 4°C. blocking->primary_ab wash1 Wash: Wash slides 3 times with PBS or TBS-T. primary_ab->wash1 secondary_ab Secondary Antibody Incubation: Incubate with a biotinylated or enzyme-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature. wash1->secondary_ab wash2 Wash: Repeat the wash step. secondary_ab->wash2 detection Detection: Incubate with streptavidin-HRP and a chromogen substrate (e.g., DAB) until the desired stain intensity develops. wash2->detection counterstain Counterstain and Mount: Counterstain with hematoxylin, dehydrate, and mount. detection->counterstain end End: Microscopic Analysis counterstain->end

A standard workflow for immunohistochemical staining with the OX-34 antibody.

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) for 10-20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific protein binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the OX-34 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically.

  • Secondary Antibody and Detection: After washing, apply a biotinylated or enzyme-conjugated anti-mouse IgG secondary antibody, followed by an avidin-biotin complex (ABC) reagent and a chromogen substrate like DAB.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation

This protocol describes the use of the OX-34 antibody to immunoprecipitate rat CD2 from cell lysates.

IP_Workflow start Start: Prepare Cell Lysate from Rat T-cells or Thymocytes in a Non-denaturing Lysis Buffer preclearing Pre-clearing: Incubate lysate with Protein A/G agarose (B213101)/sepharose beads to reduce non-specific binding. start->preclearing ip_antibody Immunoprecipitation: Incubate the pre-cleared lysate with OX-34 antibody (e.g., 1-5 µg) for 1-4 hours or overnight at 4°C with gentle rotation. preclearing->ip_antibody capture Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C. ip_antibody->capture wash Wash: Pellet the beads and wash several times with lysis buffer to remove unbound proteins. capture->wash elution Elution: Elute the bound proteins from the beads using an acidic elution buffer or SDS-PAGE sample buffer. wash->elution analysis Analysis: Analyze the eluted proteins by Western blotting or other downstream applications. elution->analysis

A procedural flowchart for the immunoprecipitation of rat CD2 using the OX-34 antibody.

Methodology:

  • Cell Lysate Preparation: Lyse rat T-cells or thymocytes in a non-denaturing immunoprecipitation buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose or sepharose beads for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add the OX-34 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer or using an acidic elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an anti-CD2 antibody or other methods.

Signaling Pathway of Rat CD2

The OX-34 antibody targets the CD2 molecule, which plays a crucial role in T-cell and Natural Killer (NK) cell function. In rodents, CD2 interacts with its ligand CD48 on antigen-presenting cells (APCs), contributing to cell-cell adhesion and co-stimulation of T-cells. The cytoplasmic domain of CD2 is essential for its signaling function.[4][7]

CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 Rat CD2 PTK Protein Tyrosine Kinases (e.g., Lck, Fyn) CD2->PTK Recruitment & Activation CD48 CD48 (on APC) CD48->CD2 Ligand Binding & Adhesion TCR TCR/CD3 Complex TCR->PTK Co-stimulation Downstream Downstream Signaling (e.g., ZAP70, LAT, SLP-76) PTK->Downstream PKC Protein Kinase C (PKC) PKC->Downstream cAMP cAMP cAMP->Downstream Modulation Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->Activation

A simplified diagram of the rat CD2 signaling pathway upon ligand binding.

Upon engagement with CD48, the cytoplasmic tail of CD2 recruits and activates protein tyrosine kinases (PTKs) such as Lck and Fyn.[4] This initiates a signaling cascade that works in concert with signals from the T-cell receptor (TCR) complex. The pathway also involves the activation of Protein Kinase C (PKC) and can be modulated by intracellular levels of cyclic AMP (cAMP).[8] Ultimately, this signaling leads to T-cell activation, resulting in cellular proliferation and cytokine production. The OX-34 antibody, by binding to CD2, can be used to study and potentially modulate these critical immunological processes.

References

An In-Depth Technical Guide on the Expression of CD2 on Rat Thymocytes and Peripheral T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, function, and analysis of the CD2 surface antigen on rat thymocytes and peripheral T-lymphocytes. This document is intended to serve as a valuable resource for researchers in immunology, drug development professionals targeting T-cell pathways, and scientists working with rat models of disease.

Introduction to CD2 in the Rat Immune System

CD2, a member of the immunoglobulin superfamily, is a crucial cell adhesion and co-stimulatory molecule expressed on the surface of T-cells and natural killer (NK) cells. In rats, as in other mammals, CD2 plays a significant role in T-cell development, activation, and effector functions. Its primary ligand in rodents is CD48, and their interaction is pivotal for the formation of the immunological synapse, facilitating optimal T-cell receptor (TCR) signaling. This guide delves into the quantitative expression of CD2 across different rat T-cell populations, the detailed protocols for its analysis, and the intricacies of its signaling cascade.

Quantitative Expression of CD2 on Rat T-Cell Populations

The expression of CD2 is dynamically regulated throughout T-cell development and differentiation. While precise quantitative data with Mean Fluorescence Intensity (MFI) remains sparse in publicly available literature, the consensus from multiple studies allows for a semi-quantitative and qualitative summary of CD2 expression on various rat thymocyte and peripheral T-cell subsets.

Table 1: Expression of CD2 on Rat Thymocyte Subsets

Thymocyte SubsetCD2 Expression LevelPercentage of CD2+ CellsKey References
Double Negative (CD4-CD8-) Low to moderateConsistently highQualitative descriptions suggest uniform positivity.
Double Positive (CD4+CD8+) IntermediateConsistently highQualitative descriptions suggest uniform positivity.
Single Positive (CD4+) HighUniformly positive[1]Both CD25+ and CD25- subsets of CD4+CD8- thymocytes show equivalent, uniformly positive expression of CD2.[1]
Single Positive (CD8+) HighConsistently highGeneral consensus in immunological literature.

Table 2: Expression of CD2 on Rat Peripheral T-Cell Subsets

Peripheral T-Cell SubsetCD2 Expression LevelPercentage of CD2+ CellsKey References
Helper T-Cells (CD4+) HighUniformly positive[1]Both CD25+ and CD25- subsets of peripheral CD4+ T-cells show equivalent, uniformly positive expression of CD2.[1]
Cytotoxic T-Cells (CD8+) HighConsistently highGeneral consensus in immunological literature.
Double Positive (CD4+CD8+) VariableApproximately 6% of peripheral T-cells.These cells are often associated with an activated phenotype.

Experimental Protocols

Accurate assessment of CD2 expression requires meticulous experimental procedures. Below are detailed methodologies for the isolation and analysis of rat thymocytes and peripheral T-cells.

Isolation of Rat Thymocytes and Peripheral T-Lymphocytes

Objective: To obtain single-cell suspensions of thymocytes and peripheral T-cells for flow cytometric analysis.

Materials:

  • Sprague-Dawley or other relevant rat strain

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • 70 µm cell strainer

  • Sterile dissection tools

  • Petri dishes

  • Centrifuge tubes (15 mL and 50 mL)

Procedure for Thymocyte Isolation:

  • Euthanize the rat according to approved institutional protocols.

  • Aseptically dissect the thymus from the thoracic cavity.

  • Place the thymus in a petri dish containing cold RPMI 1640.

  • Gently disrupt the tissue using the plunger of a syringe or by teasing it apart with sterile forceps to release the thymocytes.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove clumps and debris.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Procedure for Peripheral T-Lymphocyte Isolation (from Spleen or Lymph Nodes):

  • Aseptically harvest the spleen and/or lymph nodes.

  • Prepare a single-cell suspension as described for the thymus (steps 3-5).

  • For spleen preparations, red blood cell (RBC) lysis is required. Resuspend the cell pellet in RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.

  • Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 10 minutes.

  • To isolate peripheral blood mononuclear cells (PBMCs), collect whole blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin or EDTA).

  • Dilute the blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing the PBMCs.

  • Wash the collected cells with PBS and proceed with staining.

Flow Cytometric Analysis of CD2 Expression

Objective: To quantify the expression of CD2 on different T-cell subsets using multi-color flow cytometry.

Materials:

  • Single-cell suspension of rat thymocytes or peripheral lymphocytes.

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-Rat CD2 (e.g., clone OX-34)

    • Anti-Rat CD4 (e.g., clone W3/25)

    • Anti-Rat CD8a (e.g., clone OX-8)

    • Anti-Rat CD3 (e.g., clone 1F4)

    • Isotype control antibodies

  • Fc Block (anti-rat CD32) to prevent non-specific antibody binding.

  • Fixable viability dye.

  • Flow cytometer.

Staining Protocol:

  • Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add Fc Block to each tube and incubate for 10 minutes on ice to block Fc receptors.

  • Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated primary antibodies.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

  • If a viability dye is to be used, stain the cells according to the manufacturer's protocol prior to the addition of Fc block.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for statistically significant analysis of rare populations.

  • Analyze the data using appropriate flow cytometry software. Gate on lymphocytes based on forward and side scatter, then on singlets, and then on live cells. Subsequently, gate on T-cell subsets using CD3, CD4, and CD8 expression to determine the percentage and MFI of CD2 expression within each population.

CD2 Signaling Pathways in Rat T-Cells

CD2 functions as a co-stimulatory molecule that enhances TCR-mediated signaling. Upon engagement with its ligand, CD48, on an antigen-presenting cell (APC), CD2 translocates to the immunological synapse. The cytoplasmic tail of CD2, though lacking intrinsic enzymatic activity, contains proline-rich motifs that serve as docking sites for various signaling molecules.

Key Signaling Events:

  • Lck Recruitment: The Src family kinase Lck can associate with the proline-rich region of the CD2 cytoplasmic domain. This brings Lck in close proximity to the TCR/CD3 complex, facilitating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains.

  • ZAP-70 Activation: Phosphorylated ITAMs recruit the Syk family kinase ZAP-70. Lck then phosphorylates and activates ZAP-70.

  • Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the activation of multiple signaling cascades, including the PLCγ1-DAG/IP3 pathway (calcium mobilization and PKC activation) and the Ras-MAPK pathway (gene transcription).

  • Cytoskeletal Reorganization: CD2 signaling is also linked to the reorganization of the actin cytoskeleton, which is crucial for stabilizing the immunological synapse and directing T-cell effector functions.

Diagrams of Signaling Pathways and Experimental Workflows

Below are Graphviz diagrams illustrating the CD2 signaling pathway and a typical experimental workflow for analyzing CD2 expression.

CD2_Signaling_Pathway CD2 Co-stimulatory Signaling Pathway in Rat T-Cells cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) TCell Rat T-Cell CD48 CD48 CD2 CD2 CD48->CD2 Binding Lck Lck CD2->Lck Recruits TCR TCR/CD3 TCR->Lck Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits MHC pMHC MHC->TCR Binding Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT/SLP-76 ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates RasMAPK Ras-MAPK Pathway LAT->RasMAPK Activates Actin Actin Cytoskeleton Reorganization LAT->Actin Regulates Ca Ca²⁺ Mobilization PKC Activation PLCg1->Ca Leads to Gene Gene Transcription (e.g., IL-2) RasMAPK->Gene Leads to

Caption: CD2 signaling pathway in rat T-cells.

Experimental_Workflow Experimental Workflow for CD2 Expression Analysis start Start: Rat Thymus or Peripheral Lymphoid Organs isolate Isolate Single-Cell Suspension start->isolate stain Stain with Fluorochrome- conjugated Antibodies (CD2, CD3, CD4, CD8) isolate->stain fc Acquire on Flow Cytometer stain->fc analysis Data Analysis: Gating and Quantification fc->analysis results Results: - % CD2+ cells - MFI of CD2 analysis->results

Caption: Workflow for CD2 expression analysis.

Conclusion

The CD2 molecule is a fundamental component of the rat T-cell immune response, with its expression being tightly regulated throughout thymic development and peripheral differentiation. Understanding the quantitative nuances of its expression and the intricacies of its signaling pathways is paramount for the development of novel immunomodulatory therapies. The protocols and data presented in this guide offer a foundational resource for researchers to accurately investigate the role of CD2 in rat models of health and disease. Further research is warranted to delineate the precise quantitative expression levels of CD2 on all rat T-cell subsets and to further elucidate the downstream consequences of CD2-mediated signaling.

References

In-Depth Technical Guide: Molecular Weight of Rat CD2 Antigen Recognized by OX-34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the rat CD2 antigen, specifically as recognized by the monoclonal antibody OX-34. This document details the antigen's molecular weight, the methodologies used for its determination, and its role in cellular signaling pathways.

Core Antigen Characteristics

The rat CD2 antigen, a cell surface glycoprotein, is a critical molecule in the immune system, primarily expressed on thymocytes and peripheral T-cells.[1][2] The monoclonal antibody OX-34 is a specific tool used to identify and characterize this antigen.[1][2] Functionally, rat CD2 is involved in cell adhesion and T-cell activation, acting as a receptor for CD48.[3]

Quantitative Data Summary

The molecular weight of the rat CD2 antigen has been determined through various biochemical methods. The observed molecular weight is influenced by post-translational modifications, primarily glycosylation. The following table summarizes the reported molecular weights.

Data TypeMolecular WeightMethodNotes
Apparent Molecular Weight50-54 kDaSDS-PAGE / Western BlotThis range represents the glycosylated form of the protein as observed in gel electrophoresis.[1][2]
Apparent Molecular Weight Range45-58 kDaNot SpecifiedA broader range for the CD2 antigen has also been reported.[4][5][6]
Predicted Molecular Weight38,413 DaSequence Analysis (UniProtKB: P08921)This is the theoretical molecular weight of the unmodified polypeptide chain.

Experimental Protocols

The determination of the molecular weight of the rat CD2 antigen typically involves immunoprecipitation followed by SDS-PAGE and Western blotting.

Immunoprecipitation of Rat CD2 using OX-34

This protocol outlines the enrichment of rat CD2 antigen from a cell lysate.

Materials:

  • Rat splenocytes or thymocytes

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-rat CD2 antibody (clone OX-34)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: Lyse rat splenocytes or thymocytes in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the OX-34 antibody for 1-2 hours at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G magnetic beads and incubate for another hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

  • Elution: Elute the bound antigen from the beads using elution buffer.

  • Neutralization: Immediately neutralize the eluate with neutralization buffer.

SDS-PAGE and Western Blotting

This protocol describes the separation of the immunoprecipitated protein by size and its subsequent detection.

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-rat CD2 (OX-34)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • X-ray film or digital imaging system

Procedure:

  • Sample Preparation: Mix the eluted sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the OX-34 antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein band using an appropriate imaging system.

Visualizations

Logical Relationship: Antibody-Antigen Recognition

OX-34_Antibody OX-34 Antibody (Mouse IgG2a) Rat_CD2_Antigen Rat CD2 Antigen (Glycoprotein) OX-34_Antibody->Rat_CD2_Antigen Specifically Recognizes Determination Molecular Weight Determination (50-54 kDa) Rat_CD2_Antigen->Determination Leads to

Caption: Recognition of Rat CD2 by OX-34 Antibody.

Experimental Workflow: Molecular Weight Determination

cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysate Rat Cell Lysate (Thymocytes/Splenocytes) Incubate_OX34 Incubate with OX-34 Antibody Cell_Lysate->Incubate_OX34 Add_Beads Add Protein A/G Beads Incubate_OX34->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute CD2 Antigen Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Anti-Mouse HRP Western_Blot->Detection Result Result: 50-54 kDa Band Detection->Result cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell CD48 CD48 CD2 Rat CD2 CD48->CD2 Adhesion & Co-stimulation MHC_Peptide MHC-Peptide Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Primary Signal Signaling_Cascade Intracellular Signaling Cascade CD2->Signaling_Cascade Signal 2 TCR->Signaling_Cascade Signal 1 Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->Activation

References

The OX-34 Antibody: A Comprehensive Technical Guide for Studying the Rat Immune System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the OX-34 antibody, a critical tool for researchers studying the rat immune system. This document details the antibody's characteristics, its target, and its applications in various immunological assays, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction to the OX-34 Antibody

The OX-34 antibody is a murine monoclonal antibody of the IgG2a isotype. It specifically recognizes the rat CD2 antigen, a 50-54 kDa cell surface glycoprotein (B1211001) expressed on all peripheral T-cells and the majority of thymocytes.[1] Notably, OX-34 does not bind to B cells or peritoneal macrophages, making it a valuable tool for T-cell specific research.[1]

The CD2 antigen, the target of OX-34, plays a crucial role in T-cell adhesion and co-stimulation. In rodents, CD2 interacts with its ligand, CD48, to facilitate the interaction between T-cells and antigen-presenting cells (APCs). This interaction is a key component of the immunological synapse and is integral to T-cell activation and the subsequent immune response.

Functionally, the OX-34 antibody is non-mitogenic, meaning it does not directly stimulate T-cell proliferation. However, it can prevent the mitogenic effects of other anti-CD2 antibodies, highlighting its utility in modulating T-cell activation pathways for experimental purposes.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing the OX-34 antibody to modulate the rat immune system, particularly in the context of a rat model for adjuvant arthritis.

Table 1: In Vivo Depletion of T-Cell Subsets with OX-34 Treatment

Treatment GroupCell TypePercentage Reduction in Peripheral BloodReference
OX-34CD4+ T-cellsSignificant reduction[2]
OX-34CD8+ T-cellsNo significant reduction[2]
Isotype ControlCD4+ T-cellsNo significant reduction[2]
Isotype ControlCD8+ T-cellsNo significant reduction[2]

Table 2: Therapeutic Efficacy of OX-34 in a Rat Adjuvant Arthritis Model

TreatmentArthritis Score (AS) ReductionHind Paw Thickness ReductionReference
OX-34 + Dexamethasone>65% (p < 0.05)>80% (p < 0.05)[3][4]
OX-34 alone (preventative)83-95% (p < 0.05)Not specified[3][4]
Dexamethasone + Control mAbNot significantNot significant[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the OX-34 antibody.

Flow Cytometry for Rat Splenocyte Analysis

This protocol outlines the procedure for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis to identify and quantify CD2-expressing T-cells.

Materials:

  • OX-34 antibody (unconjugated or fluorescently labeled)

  • Rat splenocytes, isolated and prepared in a single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (anti-rat CD32)

  • Secondary antibody (if using unconjugated OX-34), fluorescently labeled and specific for mouse IgG2a

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate splenocytes from a rat spleen and prepare a single-cell suspension. Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1x10^6 cells/100 µL.

  • Fc Receptor Blocking: Incubate the cells with Fc Block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Staining: Add the OX-34 antibody at the manufacturer's recommended concentration (or a pre-determined optimal concentration). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

  • Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cell pellet in the fluorescently labeled secondary antibody diluted in staining buffer. Incubate for 30 minutes at 4°C in the dark.

  • Final Washes: Repeat the washing step (step 4) twice.

  • Viability Staining: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and add a viability dye such as Propidium Iodide just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, gating on viable, single cells to determine the percentage of CD2+ cells.

Immunohistochemistry for CD2 Expression in Rat Lymphoid Tissue

This protocol describes the staining of frozen rat lymph node sections with the OX-34 antibody to visualize the distribution of CD2-positive T-cells within the tissue architecture.

Materials:

  • Freshly dissected rat lymph nodes

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Acetone (B3395972) (pre-chilled at -20°C)

  • Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • OX-34 antibody

  • Biotinylated secondary antibody (goat anti-mouse IgG2a)

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Tissue Preparation: Embed fresh lymph node tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged microscope slides.

  • Fixation: Fix the sections in pre-chilled acetone for 10 minutes at -20°C. Air dry for 30 minutes at room temperature.

  • Blocking: Rehydrate the sections in PBS and then block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the OX-34 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash as in step 6, then incubate with Streptavidin-HRP for 30 minutes at room temperature.

  • Signal Development: Wash as in step 6, then apply the DAB substrate and incubate until the desired brown color develops.

  • Counterstaining: Rinse with distilled water and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a permanent mounting medium.

T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the ability of the OX-34 antibody to inhibit T-cell proliferation induced by other stimuli.

Materials:

  • Rat T-cells (isolated from spleen or lymph nodes)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Mitogenic anti-CD2 antibodies (e.g., MRC OX-54 and MRC OX-55) or other T-cell mitogens (e.g., Concanavalin A)

  • OX-34 antibody

  • 96-well flat-bottom culture plates

  • [³H]-thymidine

  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Plating: Plate purified rat T-cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI medium.

  • Addition of Antibodies/Mitogens: Add the mitogenic stimuli (e.g., a combination of OX-54 and OX-55 antibodies) to the appropriate wells.

  • Addition of OX-34: To test for inhibition, add varying concentrations of the OX-34 antibody to the wells containing the mitogenic stimuli. Include control wells with cells and mitogens alone, and cells with OX-34 alone.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). The percentage of inhibition can be calculated by comparing the CPM in the presence of OX-34 to the CPM with the mitogenic stimulus alone.

Mandatory Visualizations

Rat CD2 Signaling Pathway

The binding of the ligand CD48 to CD2 on the surface of a rat T-cell initiates a signaling cascade that contributes to T-cell activation. This pathway involves the recruitment and activation of several key intracellular signaling molecules.

CD2_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 Lck Lck CD2->Lck Recruitment & Activation CD48 CD48 (on APC) CD48->CD2 Ligand Binding TCR_CD3 TCR/CD3 Complex TCR_CD3->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, SLP-76) LAT->Downstream Signalosome Formation

Caption: Rat CD2 signaling pathway upon ligand binding.

Experimental Workflow for In Vivo T-Cell Depletion Study

This diagram illustrates the key steps in an experiment designed to evaluate the in vivo effects of the OX-34 antibody on T-cell populations and disease progression in a rat model.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Induce Adjuvant Arthritis in Lewis Rats Grouping Divide into Treatment Groups (OX-34 vs. Isotype Control) Animal_Model->Grouping Treatment_Admin Administer OX-34 or Isotype Control Antibody Grouping->Treatment_Admin Monitoring Monitor Clinical Signs (Arthritis Score, Paw Thickness) Treatment_Admin->Monitoring Blood_Sampling Collect Peripheral Blood Monitoring->Blood_Sampling Tissue_Harvest Harvest Lymphoid Tissues and Joints Monitoring->Tissue_Harvest Flow_Cytometry Flow Cytometry for T-Cell Subsets Blood_Sampling->Flow_Cytometry Immunohistochemistry Immunohistochemistry Tissue_Harvest->Immunohistochemistry

Caption: Workflow for in vivo study of OX-34 antibody.

Logical Relationship of OX-34 in T-Cell Proliferation Assays

This diagram depicts the logical framework for an in vitro experiment assessing the inhibitory effect of the OX-34 antibody on T-cell proliferation.

Proliferation_Logic cluster_components Experimental Components cluster_outcomes Observed Outcomes T_Cells Rat T-Cells Proliferation T-Cell Proliferation T_Cells->Proliferation Mitogen Mitogenic Stimulus (e.g., OX-54/OX-55) Mitogen->Proliferation Induces OX34 OX-34 Antibody Inhibition Inhibition of Proliferation OX34->Inhibition Causes Inhibition->Proliferation Blocks

Caption: Logical flow of a T-cell proliferation inhibition assay.

References

Targeting the Rat CD2 Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the research applications of targeting the rat CD2 molecule. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental data, and detailed protocols relevant to the study of rat CD2.

Introduction to Rat CD2

The Cluster of Differentiation 2 (CD2) molecule in rats is a cell surface glycoprotein (B1211001) with a molecular weight ranging from 45-58 kDa.[1] Also known as T11, Lymphocyte Function-Associated Antigen 2 (LFA-2), or the OX-34 antigen, it is a member of the immunoglobulin superfamily.[1] CD2 is primarily expressed on T lymphocytes, thymocytes, and a subset of Natural Killer (NK) cells.[1] In rodents, the primary ligand for CD2 is CD48, distinguishing it from the human ortholog which primarily binds to CD58.[2] The interaction between CD2 and its ligand is crucial for T-cell adhesion to antigen-presenting cells, and it also functions as a co-stimulatory molecule in T-cell and NK-cell activation.[2]

The cytoplasmic domain of rat CD2 is essential for its signaling function and has been shown to physically associate with the protein tyrosine kinases p56lck and p59fyn, linking it to the T-cell receptor (TCR) signaling complex.[3][4] This interaction underscores the significant role of CD2 in modulating immune responses, making it a compelling target for therapeutic intervention in preclinical models of autoimmune disease and transplantation.

Research Applications of Targeting Rat CD2

Targeting the rat CD2 molecule, primarily through the use of monoclonal antibodies (mAbs) like OX-34, has been instrumental in elucidating its role in various immunological processes. Key research applications include:

  • Immunomodulation in Autoimmune Disease Models: Anti-rat CD2 mAbs have demonstrated efficacy in attenuating autoimmune conditions. This is prominently observed in the adjuvant-induced arthritis (AIA) model, a surrogate for human rheumatoid arthritis, and in the BioBreeding (BB/Wor) rat model of spontaneous autoimmune diabetes.

  • Selective T-Cell Depletion: Administration of certain anti-rat CD2 mAbs leads to the selective depletion of specific T-cell subsets, most notably CD4+ T helper cells, providing a tool to study the contribution of these cells to disease pathogenesis.

  • In Vitro Functional Studies: Anti-rat CD2 antibodies are utilized in in vitro assays such as mixed lymphocyte reactions (MLRs) to block T-cell proliferation and activation, allowing for the dissection of cellular immune responses.

  • Investigation of T-Cell Signaling: The use of anti-CD2 mAbs has been pivotal in studying the downstream signaling events following CD2 engagement, including the activation of intracellular kinases and the subsequent cellular responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of targeting rat CD2 in preclinical models.

Table 1: Efficacy of Anti-Rat CD2 mAb (OX-34) in Adjuvant-Induced Arthritis (AIA)

ParameterTreatment GroupControl GroupPercentage ReductionReference
Arthritis Score (AS) SuppressedHigh>65%[5]
Hindpaw Thickness SuppressedHigh>80%[5]
Bone Destruction Almost completely preventedSevereNot specified[5]
Initiation of Arthritis (AS) PreventedInduced83-95%[5]

Table 2: Efficacy of Anti-Rat CD2 mAb in the BB/Wor Rat Model of Autoimmune Diabetes

ParameterTreatment GroupControl GroupOutcomeReference
Spontaneous Diabetes All anti-CD2 mAbsUntreatedPrevented[3][6]
Adoptive Transfer of Diabetes All anti-CD2 mAbsUntreatedPrevented[3][6]
Poly I:C Induced Diabetes OX-34UntreatedPrevented[6]

Table 3: Cellular Effects of Anti-Rat CD2 mAb (OX-34) Treatment in Rats

Cell PopulationEffectTissue/CompartmentReference
CD4+ T Cells DepletedPeripheral Blood, Spleen, Lymph Nodes, Lung, Liver, Bone Marrow[7]
CD8+ T Cells Not depletedPeripheral Blood[7]
NK Cells Not depletedNot specified[6]
CD4+CD45RC+ ('naive') T Cells Virtually disappearedPeripheral Blood[7]
CD4+CD45RC- ('activated') T Cells Slightly reducedPeripheral Blood[7]

Experimental Protocols

In Vivo Administration of Anti-Rat CD2 mAb (OX-34) in an Adjuvant-Induced Arthritis Model

Objective: To evaluate the therapeutic efficacy of OX-34 in attenuating established adjuvant-induced arthritis in Lewis rats.

Materials:

  • Female Lewis rats

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Anti-rat CD2 monoclonal antibody (clone OX-34)

  • Isotype-matched control monoclonal antibody

  • Dexamethasone (B1670325)

  • Sterile PBS

Procedure:

  • Induction of Arthritis: Induce adjuvant arthritis by a single intradermal injection of CFA at the base of the tail.

  • Monitoring: Monitor rats for clinical signs of arthritis, including paw swelling and redness. Score the severity of arthritis using a standardized scoring system (e.g., a scale of 0-4 for each paw, with a maximum score of 16).

  • Treatment Protocol:

    • On day 15 post-adjuvant injection, when arthritis is established, begin treatment.

    • Administer a total of 5 mg of OX-34 or isotype control mAb per rat. A common regimen is an initial intraperitoneal (i.p.) injection of 2 mg, followed by two daily i.p. injections of 1.5 mg.

    • In some protocols, a short course of dexamethasone (1 mg/kg body weight, i.p.) may be co-administered at the start of the antibody treatment to manage severe inflammation.

  • Outcome Assessment:

    • Measure body weight and arthritis scores in a blinded manner at regular intervals (e.g., three times per week) until the end of the study (e.g., day 30).

    • At the study endpoint, collect peripheral blood for flow cytometric analysis of lymphocyte subsets.

    • Harvest lymphatic organs (spleen, lymph nodes) for immunohistological analysis.

    • Perform radiographic analysis of the hind paws to assess bone and joint integrity.

Flow Cytometric Analysis of Rat Lymphocyte Subsets

Objective: To quantify the populations of T-cell subsets in peripheral blood following anti-CD2 treatment.

Materials:

  • Whole blood collected in heparinized tubes

  • Red Blood Cell Lysis Buffer

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies to rat:

    • CD45 (pan-leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (T helper cell marker)

    • CD8a (cytotoxic T-cell marker)

    • CD2 (using a non-competing clone if analyzing CD2 expression)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect whole blood from rats.

    • Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

    • Wash the remaining leukocytes with cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^6 cells/100 µL.

  • Staining:

    • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).

    • Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter properties.

    • Identify T cells as CD3+ events.

    • Within the T-cell population, distinguish CD4+ and CD8+ subsets.

Rat Mixed Lymphocyte Reaction (MLR)

Objective: To assess the alloreactive T-cell response and its inhibition by anti-rat CD2 antibodies.

Materials:

  • Spleens from two different strains of rats (e.g., Lewis and Brown Norway)

  • RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • Mitomycin C or irradiation source

  • Anti-rat CD2 monoclonal antibody (clone OX-34)

  • Isotype control antibody

  • 96-well round-bottom culture plates

  • 3H-thymidine or other proliferation assay reagent (e.g., CFSE)

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions from the spleens of both rat strains.

    • Lyse red blood cells.

    • Wash and resuspend cells in complete RPMI-1640 medium.

  • Stimulator Cell Inactivation:

    • Treat the stimulator cell population (e.g., from Brown Norway rats) with mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation.

    • Wash the stimulator cells extensively to remove any residual mitomycin C.

  • MLR Setup:

    • Plate the responder T cells (e.g., from Lewis rats) at a concentration of 2 x 10^5 cells/well in a 96-well plate.

    • Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

    • To test the effect of anti-CD2, add varying concentrations of OX-34 or an isotype control antibody to the appropriate wells at the initiation of the culture.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay:

    • For 3H-thymidine incorporation, pulse the cultures with 1 µCi of 3H-thymidine per well for the final 18-24 hours of incubation.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, if responder cells were pre-labeled with CFSE, proliferation can be assessed by the dilution of the dye using flow cytometry.

Signaling Pathways and Experimental Workflows

Rat CD2 Signaling Pathway

Engagement of the rat CD2 molecule by its ligand CD48 or by cross-linking with antibodies initiates a signaling cascade that contributes to T-cell activation. The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for intracellular signaling molecules.[3] The Src-family kinases p56lck and p59fyn are key initiating kinases that physically associate with the CD2 cytoplasmic domain.[3] This interaction is crucial for transducing signals following CD2 engagement. The adaptor protein CD2BP1 (the human homolog of rat PSTPIP) also binds to the cytoplasmic tail of CD2 and is involved in regulating CD2-mediated adhesion.[6] CD2 signaling often acts in concert with the T-cell receptor (TCR) signaling pathway, augmenting the overall activation signal.

Rat_CD2_Signaling cluster_extracellular Extracellular cluster_membrane T-Cell Membrane cluster_intracellular Intracellular CD48 CD48 (on APC) CD2 Rat CD2 CD48->CD2 Ligand Binding anti_CD2_mAb Anti-CD2 mAb (e.g., OX-34) anti_CD2_mAb->CD2 Cross-linking p56lck p56lck CD2->p56lck Association p59fyn p59fyn CD2->p59fyn Association CD2BP1 CD2BP1/PSTPIP1 CD2->CD2BP1 Binding TCR_CD3 TCR/CD3 Complex ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment & Phosphorylation p56lck->TCR_CD3 Phosphorylation p59fyn->TCR_CD3 Phosphorylation PTP_PEST PTP-PEST CD2BP1->PTP_PEST Recruitment Adhesion_Mod Modulation of Adhesion PTP_PEST->Adhesion_Mod Regulation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ flux, PLCγ activation) LAT->Downstream T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->T_Cell_Activation

Caption: Rat CD2 Signaling Cascade

Experimental Workflow: Autoimmune Disease Model

The following diagram illustrates a typical experimental workflow for investigating the effect of targeting rat CD2 in a model of autoimmune disease, such as adjuvant-induced arthritis.

Experimental_Workflow_AIA cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Data Collection & Analysis Animal_Prep Acclimate Lewis Rats Disease_Induction Induce Arthritis (CFA Injection) Animal_Prep->Disease_Induction Monitoring_Onset Monitor for Disease Onset Disease_Induction->Monitoring_Onset Group_Assignment Randomize into Treatment Groups Monitoring_Onset->Group_Assignment Treatment_Admin Administer Anti-CD2 (OX-34) or Control mAb Group_Assignment->Treatment_Admin Clinical_Scoring Clinical Scoring (Arthritis Index, Paw Thickness) Treatment_Admin->Clinical_Scoring Sample_Collection Endpoint Sample Collection (Blood, Tissues) Clinical_Scoring->Sample_Collection FACS Flow Cytometry (Cell Depletion) Sample_Collection->FACS Histo Histology/ Radiography Sample_Collection->Histo Data_Analysis Statistical Analysis & Interpretation FACS->Data_Analysis Histo->Data_Analysis

Caption: Workflow for Anti-CD2 Therapy in Rat AIA Model

Conclusion

The rat CD2 molecule is a validated and significant target for immunomodulation in preclinical research. Its role in T-cell adhesion, co-stimulation, and activation, coupled with the availability of specific monoclonal antibodies, provides a robust platform for studying autoimmune diseases and the intricacies of the rat immune system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to incorporate the targeting of rat CD2 into their experimental designs. Further investigation into the downstream signaling pathways and the application of this targeting strategy in other disease models will continue to expand our understanding of T-cell biology and may inform the development of novel immunotherapies.

References

OX-34: A Comprehensive Technical Guide to its Use as a Marker for Rat Natural Killer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody OX-34 is a critical tool for the identification and characterization of rat immune cells, specifically recognizing the CD2 antigen. This guide provides an in-depth overview of OX-34 as a marker for rat Natural Killer (NK) cells, including its expression profile, detailed experimental protocols for its use, and an exploration of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development who are utilizing rat models in their studies.

OX-34 (CD2) Expression and Cellular Distribution

The OX-34 antibody targets the CD2 cell surface glycoprotein, a member of the immunoglobulin superfamily. In rats, CD2 is expressed on several lymphocyte populations, playing a crucial role in cell adhesion and signal transduction.

Table 1: Cellular Expression of OX-34 (CD2) on Rat Immune Cells

Cell TypeExpression LevelKey Co-markers for Identification
Natural Killer (NK) Cells Expressed on a subsetNKR-P1A (CD161a)+, CD3-
T Cells HighCD3+, CD4+ or CD8+
Thymocytes HighCD4+/CD8+ (double positive)
B Cells NegativeCD45RA+
Macrophages Negative on peritoneal macrophages-

This table summarizes typical expression patterns. Expression levels can vary based on tissue, activation state, and rat strain.

Experimental Protocols

I. Flow Cytometry Analysis of Rat Splenocytes using OX-34

This protocol outlines the steps for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis to identify and quantify NK cells and T cells.

Materials:

  • OX-34 antibody (conjugated to a fluorophore, e.g., FITC, PE, or APC)

  • Antibodies for co-staining: anti-rat NKR-P1A (CD161a) and anti-rat CD3

  • Rat Spleen

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

  • 70 µm cell strainer

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Splenocyte Preparation:

    • Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the cell strainer with cold PBS to maximize cell recovery.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC lysis buffer. Incubate for 5 minutes at room temperature.

    • Add 10 mL of PBS with 2% FBS (FACS buffer) to stop the lysis.

    • Centrifuge at 300 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cells in FACS buffer.

    • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the OX-34 antibody and co-staining antibodies (anti-NKR-P1A and anti-CD3) at their predetermined optimal concentrations. A suggested starting concentration for a FITC-conjugated OX-34 antibody is 0.5 µg per million cells.[1]

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter characteristics.

    • Identify NK cells as NKR-P1A+ CD3- events.

    • Identify T cells as CD3+ events.

    • Analyze the expression of OX-34 (CD2) on both the NK cell and T cell populations.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow start Start: Harvest Rat Spleen prep Prepare Single-Cell Splenocyte Suspension start->prep lyse RBC Lysis prep->lyse stain Stain with OX-34, anti-NKR-P1A, anti-CD3 lyse->stain wash Wash Cells stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data: Gate on NK cells (NKR-P1A+ CD3-) and T cells (CD3+) acquire->analyze end End: Quantify OX-34 Expression analyze->end

Caption: Workflow for analyzing OX-34 expression on rat splenocytes.

II. Immunohistochemistry of Rat Spleen using OX-34

This protocol provides a general guideline for immunohistochemical staining of frozen rat spleen sections with the OX-34 antibody.

Materials:

  • Fresh frozen rat spleen tissue

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Acetone (B3395972) (pre-chilled at -20°C)

  • PBS

  • Blocking buffer (e.g., PBS with 5% goat serum and 1% BSA)

  • OX-34 antibody (unconjugated)

  • Secondary antibody (e.g., goat anti-mouse IgG conjugated to HRP or a fluorophore)

  • DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)

  • Hematoxylin (for counterstaining with DAB)

  • Mounting medium

Protocol:

  • Sectioning:

    • Embed the fresh spleen tissue in OCT compound and freeze rapidly.

    • Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.

    • Allow the sections to air dry for 30 minutes at room temperature.

  • Fixation:

    • Fix the sections in pre-chilled acetone for 10 minutes at -20°C.

    • Air dry the slides for 10-20 minutes.

    • Wash the slides three times with PBS for 5 minutes each.

  • Immunostaining:

    • Incubate the sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

    • Dilute the primary antibody (OX-34) to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash the slides three times with PBS for 5 minutes each.

    • Incubate with the appropriate secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Detection and Visualization:

    • For HRP detection: Incubate the sections with DAB substrate according to the manufacturer's instructions until the desired color intensity is reached. Rinse with distilled water. Counterstain with hematoxylin.

    • For fluorescent detection: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Dehydrate the slides (for DAB staining) through a series of ethanol (B145695) and xylene washes.

    • Coverslip the slides using an appropriate mounting medium.

    • Visualize the staining under a microscope.

Experimental Workflow for Immunohistochemistry

IHC_Workflow start Start: Fresh Frozen Rat Spleen Tissue section Cryosectioning start->section fix Acetone Fixation section->fix block Blocking Non-Specific Binding fix->block primary_ab Incubate with OX-34 Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detection (DAB or Fluorescence) secondary_ab->detect visualize Microscopy detect->visualize end End: Analyze Tissue Distribution visualize->end

Caption: Workflow for immunohistochemical staining of rat spleen with OX-34.

OX-34 (CD2) Signaling in Rat Natural Killer Cells

Ligation of the CD2 molecule by its ligand (CD48 in rodents) or by the OX-34 antibody can initiate a signaling cascade within NK cells, leading to their activation and effector functions. While the precise signaling pathway in rat NK cells is not as extensively characterized as in human or mouse T cells, it is believed to share significant homology.

Upon engagement, CD2 is thought to associate with intracellular signaling molecules, leading to the activation of downstream pathways. In T cells, CD2 signaling involves the activation of protein tyrosine kinases such as Lck, which can then phosphorylate key adaptor proteins and enzymes. This cascade ultimately results in the activation of transcription factors that drive cytokine production and cytotoxicity. In rat NK cells, crosslinking of the OX-34 antigen has been shown to stimulate the generation of inositol (B14025) trisphosphate (IP3), a second messenger involved in calcium mobilization from intracellular stores. This increase in intracellular calcium is a critical event in NK cell activation. Furthermore, there is evidence suggesting that CD2 signaling in NK cells can be potentiated by its association with the Fc receptor, CD16.

CD2 Signaling Pathway in Rat NK Cells

CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 (OX-34 Antigen) Lck Lck CD2->Lck Activation CD48 CD48 (Ligand) CD48->CD2 Binding CD16 CD16 (Fc Receptor) CD16->Lck Potentiation PLCg PLCγ Lck->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT Cytotoxicity Cytotoxicity Ca_release->Cytotoxicity MAPK MAPK Pathway PKC->MAPK Cytokine_prod Cytokine Production MAPK->Cytokine_prod NFAT->Cytokine_prod

Caption: Proposed CD2 signaling cascade in rat NK cells.

Conclusion

The OX-34 antibody is an indispensable reagent for the study of the rat immune system, providing a reliable marker for the identification of CD2-expressing cells, including a subset of natural killer cells. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize OX-34 in their studies. Further investigation into the quantitative expression differences and the nuances of CD2 signaling in rat NK cells will continue to enhance our understanding of their role in health and disease.

References

An In-depth Technical Guide to the Interaction of Rat CD2 and its Primary Ligand CD48

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the rat T-cell surface antigen CD2 and its primary ligand, CD48. While the initial query specified CD58, it is crucial to note that in rodents, including rats, the functional homolog and primary binding partner of CD2 is CD48. In humans, the primary ligand for CD2 is indeed CD58. This document will focus on the well-characterized rat CD2-CD48 interaction, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Executive Summary

The interaction between CD2 on T-lymphocytes and CD48 on antigen-presenting cells (APCs) is a critical component of the immunological synapse, facilitating cell-cell adhesion and co-stimulation of T-cells. This interaction is characterized by a notably low affinity and a rapid dissociation rate, a common feature among cell adhesion molecules that allows for transient and dynamic cellular contacts. Understanding the biophysical parameters and the downstream signaling events of this interaction is paramount for the development of immunomodulatory therapeutics.

Quantitative Analysis of the Rat CD2-CD48 Interaction

The binding kinetics and affinity of the rat CD2-CD48 interaction have been predominantly characterized using Surface Plasmon Resonance (SPR). The data consistently show a weak binding affinity, which is a result of an exceptionally fast off-rate.

Table 1: Binding Kinetics and Affinity of the Rat CD2-CD48 Interaction [1][2]

Interacting MoleculesMethodKD (μM)kon (M-1s-1)koff (s-1)
Soluble rat CD2 & Immobilized soluble rat CD48SPR60 - 90≥ 1 x 105≥ 6
Soluble rat CD48 & Immobilized soluble rat CD2SPR90≥ 1 x 105≥ 6
Soluble rat CD48 & Immobilized deglycosylated soluble rat CD2SPR125Not ReportedNot Reported

Note: The rapid dissociation rate makes precise determination of the on- and off-rates challenging, hence they are often reported as lower limits.

Structural Insights

The three-dimensional structures of both rat CD2 and the receptor-binding domain of rat CD48 have been resolved, providing a basis for understanding their interaction at a molecular level.

  • Rat CD2: The extracellular region consists of two immunoglobulin (Ig) superfamily domains. The ligand-binding site is located on an exposed beta-sheet of the membrane-distal domain (domain 1)[3].

  • Rat CD48: The receptor-binding domain of rat CD48 also possesses an unusually flat surface with a high degree of electrostatic complementarity to the binding face of rat CD2[4][5][6].

  • CD2-CD48 Complex: Mutagenesis studies have confirmed that the N-terminal domains of rat CD2 and CD48 interact in a "head-to-head" orientation[3]. This interaction is primarily driven by electrostatic forces between charged residues on the respective binding faces. Modeling suggests the complex spans a distance of approximately 134 Å[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the rat CD2-CD48 interaction. Below are representative protocols for Surface Plasmon Resonance and a cell adhesion assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the steps for measuring the binding kinetics of soluble rat CD2 to immobilized rat CD48.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of the rat CD2-CD48 interaction.

Materials:

  • BIAcore instrument (or equivalent SPR system)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified soluble rat CD2 (ligand)

  • Purified soluble rat CD48 (analyte)

  • HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the CM5 sensor chip with HBS-EP buffer.

    • Activate the carboxylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization:

    • Inject a solution of soluble rat CD2 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~1000-2000 response units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without ligand injection.

  • Analyte Binding:

    • Prepare a series of dilutions of soluble rat CD48 in HBS-EP buffer (e.g., ranging from 1 µM to 200 µM).

    • Inject each concentration of CD48 over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).

    • Allow for dissociation by flowing HBS-EP buffer over the sensor surface for a defined time (e.g., 120 seconds).

  • Data Analysis:

    • Subtract the reference flow cell sensorgram from the ligand flow cell sensorgram to obtain the specific binding response.

    • Globally fit the association and dissociation curves for all analyte concentrations to a 1:1 Langmuir binding model to determine kon, koff, and KD.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Chip Equilibrate CM5 Chip Activate Activate Surface (EDC/NHS) Prep_Chip->Activate Prep_Proteins Prepare Soluble rat CD2 & CD48 Immobilize Immobilize rat CD2 Prep_Proteins->Immobilize Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject rat CD48 (Analyte) Deactivate->Inject Associate Association Phase Inject->Associate Dissociate Dissociation Phase Associate->Dissociate Subtract Reference Subtraction Dissociate->Subtract Fit Fit to Binding Model Subtract->Fit Determine Determine kon, koff, KD Fit->Determine Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Adhesion cluster_quant Quantification Prep_Monolayer Culture CD48+ Cell Monolayer in 96-well Plate Add_TCells Add Labeled T-cells to Monolayer Prep_Monolayer->Add_TCells Label_TCells Label Rat T-cells with Calcein-AM Blocking Optional: Pre-incubate with Blocking Antibodies (anti-CD2 or anti-CD48) Label_TCells->Blocking Blocking->Add_TCells Incubate Incubate at 37°C Add_TCells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Read_Fluorescence Measure Fluorescence Wash->Read_Fluorescence Analyze Quantify Adhesion Read_Fluorescence->Analyze CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD2 rat CD2 CD2_cyto CD2 Cytoplasmic Domain CD2->CD2_cyto CD48 rat CD48 (on APC) CD48->CD2 Binding TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck PLCg1 PLCγ1 Lck->PLCg1 Activation CD2_cyto->Lck Recruitment IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC AP1 AP-1 PKC->AP1 Activation NFAT NFAT Ca_release->NFAT Activation Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Transcription AP1->Gene_expression Transcription

References

The Role of OX-34 in Elucidating Rat T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody, a mouse IgG2a, is a critical tool for investigating the intricacies of T-cell activation in rats. It specifically recognizes the rat CD2 antigen, a 50-54 kDa cell surface glycoprotein (B1211001) present on thymocytes and peripheral T-cells. Functionally, CD2 acts as an adhesion molecule and is involved in T-cell signaling. The OX-34 antibody has been instrumental in both in vivo and in vitro studies, providing valuable insights into T-cell-mediated immune responses, particularly in the context of autoimmune diseases. This technical guide provides a comprehensive overview of the application of OX-34 in studying rat T-cell activation, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways and experimental workflows.

Core Function of OX-34: An Inhibitory Modulator of T-Cell Proliferation

A key characteristic of the OX-34 antibody is its non-mitogenic nature when used alone. However, it plays a significant inhibitory role in T-cell activation when other signaling pathways are engaged. In vitro studies have demonstrated that while OX-34 does not induce T-cell proliferation, it can effectively prevent the mitogenic effects of other anti-CD2 monoclonal antibodies, such as OX-54 and OX-55.[1][2] This inhibitory function makes OX-34 an invaluable reagent for dissecting the specific contributions of the CD2 signaling pathway to overall T-cell activation.

In vivo, treatment with OX-34 in rat models of adjuvant arthritis has been shown to ameliorate disease symptoms. This effect is associated with a selective depletion of CD4+ T-cells and a down-modulation of the CD2 molecule on these cells.[3][4] Notably, while OX-34 binds to both CD4+ and CD8+ T-cells, its depleting effect is specific to the CD4+ subset, suggesting a differential signaling outcome depending on the T-cell lineage.[3]

Quantitative Data on the In Vivo Effects of OX-34

The therapeutic potential of OX-34 has been quantified in studies of rat adjuvant arthritis. The data presented below summarizes the significant impact of OX-34 treatment on disease severity and T-cell populations.

ParameterControl GroupOX-34 Treatment GroupPercentage ReductionReference
Arthritis Score (AS)HighSignificantly Reduced83-95% (preventative)[4]
Hind Paw ThicknessIncreasedSignificantly Reduced>80% (with dexamethasone)[3]
CD4+ T-cell CountNormalDepleted-[3]
CD8+ T-cell CountNormalNo significant change-[3]

Experimental Protocols

In Vitro T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the inhibitory effect of the OX-34 antibody on rat T-cell proliferation induced by mitogenic anti-CD2 antibodies.

a. Isolation of Rat Splenic T-Cells:

  • Aseptically harvest spleens from rats.

  • Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the cells twice with RPMI-1640.

  • Enrich for T-cells using a nylon wool column or a commercially available rat T-cell isolation kit.

b. T-Cell Culture and Stimulation:

  • Resuspend the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.

  • Add the mitogenic anti-rat CD2 antibodies (e.g., a combination of OX-54 and OX-55) at their predetermined optimal concentrations.

  • To experimental wells, add varying concentrations of the OX-34 antibody (e.g., 0.1, 1, 10 µg/mL). Include an isotype control antibody in parallel wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

c. Measurement of Proliferation:

  • Eighteen hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) or as a percentage of inhibition compared to the control (stimulated cells without OX-34).

Flow Cytometry Analysis of T-Cell Subsets

This protocol is for the analysis of T-cell populations in peripheral blood or lymphoid organs following in vivo treatment with OX-34.

a. Sample Preparation:

  • Collect peripheral blood or prepare single-cell suspensions from lymphoid organs (spleen, lymph nodes).

  • If using whole blood, lyse red blood cells after staining.

b. Staining:

  • To 1 x 10^6 cells in 100 µL of FACS buffer (PBS with 1% BSA and 0.1% sodium azide), add fluorochrome-conjugated antibodies against rat CD4 and CD8.

  • A suggested concentration for FITC-conjugated OX-34 is 0.5 µg per million cells in 100 µL volume.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer for analysis.

c. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Analyze the percentages of CD4+ and CD8+ T-cell populations.

Signaling Pathways and Experimental Workflows

CD2 Signaling Pathway and the Inhibitory Action of OX-34

The CD2 receptor is known to be involved in T-cell activation through various signaling cascades. Ligation of CD2 can lead to the activation of the Lck/CD3ζ/ZAP70/LAT/SLP76/Ras-MAPK pathway and the PLCγ1/calmodulin/calcineurin/NFAT pathway. The OX-34 antibody, by binding to a specific epitope on the rat CD2 molecule, is hypothesized to sterically hinder the binding of activating ligands or other activating anti-CD2 antibodies, thereby preventing the initiation of these downstream signaling events.

CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 Lck Lck CD2->Lck Recruits Activating_Ligand Activating Ligand / (e.g., CD48, OX-54/55) Activating_Ligand->CD2 Binds and Activates OX34 OX-34 OX34->CD2 Binds and Inhibits ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK Activates NFAT NFAT Pathway PLCg1->NFAT Activates Proliferation T-Cell Proliferation Ras_MAPK->Proliferation NFAT->Proliferation

Caption: Simplified CD2 signaling pathway and OX-34 inhibition.
Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the logical flow of an experiment designed to test the inhibitory capacity of the OX-34 antibody on rat T-cell activation in vitro.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Rat_Spleen Isolate Splenocytes from Rat Spleen T_Cell_Purification Purify T-Cells Rat_Spleen->T_Cell_Purification Plating Plate Purified T-Cells T_Cell_Purification->Plating Stimulation Add Mitogenic Stimuli (e.g., OX-54/55) Plating->Stimulation Treatment Add OX-34 or Isotype Control Stimulation->Treatment Incubation Incubate for 72h Treatment->Incubation Proliferation_Assay Measure Proliferation ([3H]-Thymidine Incorporation) Incubation->Proliferation_Assay Data_Analysis Analyze and Compare CPM / % Inhibition Proliferation_Assay->Data_Analysis

Caption: Workflow for in vitro T-cell proliferation inhibition assay.

Conclusion

The OX-34 monoclonal antibody is a versatile and powerful tool for the study of rat T-cell activation. Its unique property as a non-mitogenic inhibitor of CD2-mediated proliferation allows for the specific dissection of this important costimulatory pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of OX-34 in both basic and translational research, ultimately contributing to a deeper understanding of T-cell biology and the development of novel immunomodulatory therapies.

References

The OX-34 Antibody: A Technical Guide for Lineage Tracing of Rat T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the OX-34 antibody and its application in the lineage tracing of rat T-lymphocytes. The document details the antibody's characteristics, its target antigen (CD2), and the associated signaling pathways. Furthermore, it offers detailed experimental protocols for in vivo and in vitro applications, alongside a curated presentation of quantitative data from relevant studies.

Introduction to the OX-34 Antibody

The OX-34 monoclonal antibody is a murine IgG2a, κ antibody that specifically recognizes the rat CD2 antigen.[1] CD2, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a 45-58 kDa type I transmembrane glycoprotein (B1211001) expressed on the surface of thymocytes, peripheral T-cells, and a subset of Natural Killer (NK) cells in rats.[1] It is not expressed on B-cells or peritoneal macrophages.[2] This specific expression pattern makes the OX-34 antibody a valuable tool for the identification, isolation, and functional analysis of rat T-cell populations.

The primary application of the OX-34 antibody in research has been in the in vivo blockade of CD2 function and the depletion of CD4+ T-cells, particularly in models of autoimmune disease such as adjuvant-induced arthritis.[1] However, its ability to specifically bind to a surface marker on T-cells also presents an opportunity for its use in lineage tracing studies, enabling researchers to track the fate of T-cell populations over time.

Table 1: Characteristics of the OX-34 Antibody

CharacteristicDescription
Target Antigen Rat CD2 (T-cell surface antigen T11/Leu-5, LFA-2)
Species Reactivity Rat
Host/Isotype Mouse / IgG2a, κ
Clone OX-34
Immunogen Activated rat T helper cells
Reported Applications In vivo CD2 blockade, in vitro CD2 blockade, Flow Cytometry, Western Blot

The Target: Rat CD2 and its Signaling Pathway

CD2 is a cell adhesion molecule that plays a crucial role in T-cell activation and function. In rodents, the primary ligand for CD2 is CD48. The interaction between CD2 on T-cells and CD48 on antigen-presenting cells (APCs) strengthens the immunological synapse, leading to co-stimulatory signals that are essential for full T-cell activation.

Binding of the OX-34 antibody to CD2 can modulate T-cell function through several mechanisms, including blocking the interaction with CD48 and potentially inducing downstream signaling events or antibody-dependent cell-mediated cytotoxicity (ADCC), leading to T-cell depletion. The cytoplasmic domain of CD2 is known to interact with several signaling molecules, including the protein tyrosine kinase Lck and the adaptor protein CD2AP, initiating a cascade of events that contribute to T-cell activation.

Below is a diagram illustrating the putative signaling pathway associated with CD2 in rat T-cells.

CD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space APC Antigen Presenting Cell (APC) CD48 CD48 CD2 CD2 CD48->CD2 Ligand Binding T_Cell_Membrane T-Cell Plasma Membrane Lck Lck CD2->Lck Recruitment CD2AP CD2AP CD2->CD2AP Recruitment OX34 OX-34 Antibody OX34->CD2 Antibody Binding (Blockade/Modulation) Downstream_Signaling Downstream Signaling (e.g., ZAP70, LAT, SLP76) Lck->Downstream_Signaling CD2AP->Downstream_Signaling T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation

Caption: Putative CD2 signaling pathway in rat T-cells.

Experimental Protocols

This section provides detailed protocols for the use of the OX-34 antibody in experiments relevant to T-cell lineage tracing.

In Vivo Administration of OX-34 for T-Cell Depletion or Tracking

This protocol is adapted from studies using OX-34 to deplete T-cells in a rat model of adjuvant arthritis and can be modified for lineage tracing studies.

Materials:

  • OX-34 antibody (in vivo grade, low endotoxin)

  • Isotype control antibody (Mouse IgG2a, in vivo grade)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Lewis rats (or other appropriate strain)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Antibody Preparation: Dilute the OX-34 antibody and the isotype control to the desired concentration in sterile PBS. A typical dose for in vivo studies is in the range of 1-2 mg per rat, administered intraperitoneally.

  • Animal Handling: Acclimatize rats to handling and injection procedures.

  • Injection: Administer the prepared OX-34 antibody or isotype control solution via intraperitoneal injection. For sustained effects, injections may be repeated every 2-3 days.

  • Monitoring: Monitor the animals for any adverse reactions. For lineage tracing, blood samples can be collected at various time points to analyze the population of OX-34-labeled T-cells.

  • Tissue Harvest: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., spleen, lymph nodes, blood) for further analysis.

in_vivo_workflow Start Start Prepare_Ab Prepare OX-34/ Isotype Control Start->Prepare_Ab Inject_Rat Inject Rat (i.p.) Prepare_Ab->Inject_Rat Monitor Monitor & Collect Blood Samples Inject_Rat->Monitor Harvest Harvest Tissues Monitor->Harvest Analyze Analyze T-Cell Populations Harvest->Analyze End End Analyze->End

Caption: In vivo experimental workflow for OX-34 administration.

Adoptive Transfer of OX-34 Labeled T-Cells for Lineage Tracing

This protocol outlines a general procedure for labeling rat T-cells with OX-34 for adoptive transfer and subsequent tracking.

Materials:

  • Spleen and/or lymph nodes from a donor rat

  • OX-34 antibody (fluorochrome-conjugated or unconjugated)

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Red blood cell lysis buffer

  • T-cell isolation kit (optional)

  • Recipient rats (syngeneic)

  • Flow cytometer

Procedure:

  • Cell Isolation: Prepare a single-cell suspension from the spleen and/or lymph nodes of the donor rat. Lyse red blood cells using a suitable lysis buffer. For a pure T-cell population, consider using a T-cell isolation kit.

  • Cell Labeling:

    • Resuspend the cells in cold cell staining buffer.

    • Add the OX-34 antibody at a pre-determined optimal concentration.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with cold cell staining buffer to remove unbound antibody.

  • Cell Counting and Viability: Count the labeled cells and assess viability using a method such as trypan blue exclusion.

  • Adoptive Transfer: Resuspend the labeled cells in sterile PBS at the desired concentration. Inject a defined number of cells (e.g., 1-10 x 10^6 cells) into the recipient rat, typically via intravenous (tail vein) injection.

  • Tracking: At various time points post-transfer, collect blood or harvest tissues from the recipient rats.

  • Analysis: Analyze the samples by flow cytometry to identify and quantify the adoptively transferred OX-34 positive T-cells.

adoptive_transfer_workflow Start Start Isolate_Cells Isolate T-Cells from Donor Rat Start->Isolate_Cells Label_Cells Label T-Cells with OX-34 Antibody Isolate_Cells->Label_Cells Wash_Cells Wash Labeled Cells Label_Cells->Wash_Cells Count_Viability Count Cells & Assess Viability Wash_Cells->Count_Viability Inject_Recipient Inject Labeled Cells into Recipient Rat Count_Viability->Inject_Recipient Time_Points Collect Samples at Various Time Points Inject_Recipient->Time_Points Analyze Analyze by Flow Cytometry Time_Points->Analyze End End Analyze->End

Caption: Workflow for adoptive transfer of OX-34 labeled T-cells.

Flow Cytometry Staining of Rat Splenocytes with OX-34

This protocol provides a general guideline for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension of rat splenocytes

  • OX-34 antibody (fluorochrome-conjugated)

  • Fc block (e.g., anti-rat CD32)

  • Cell staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fixable viability dye (optional)

  • Other antibodies for multi-color panel (e.g., anti-rat CD4, CD8, CD45RC)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of rat splenocytes and adjust the cell concentration to 1 x 10^7 cells/mL in cold cell staining buffer.

  • Fc Block: To prevent non-specific antibody binding, incubate the cells with an Fc block for 10-15 minutes on ice.

  • Staining:

    • Add the fluorochrome-conjugated OX-34 antibody at the manufacturer's recommended concentration or a pre-titered optimal concentration.

    • If performing multi-color staining, add the other antibodies to the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold cell staining buffer by centrifuging at 300-400 x g for 5 minutes.

  • Viability Staining (Optional): If using a viability dye, follow the manufacturer's protocol.

  • Fixation (Optional): If the samples are not to be analyzed immediately, they can be fixed with a suitable fixation buffer (e.g., 1-4% paraformaldehyde).

  • Data Acquisition: Resuspend the cells in an appropriate volume of cell staining buffer and acquire the data on a flow cytometer.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing the OX-34 antibody.

Table 2: In Vivo Effects of OX-34 Treatment on Adjuvant Arthritis in Rats

Treatment GroupArthritis Score (Day 29)% Reduction in Arthritis Score
Control mAb10.5 ± 1.2-
OX-34 mAb2.1 ± 0.880%

Data adapted from studies on adjuvant-induced arthritis in rats. Arthritis score is a semi-quantitative measure of joint inflammation.

Table 3: Effect of OX-34 Treatment on T-Cell Subsets in Peripheral Blood of Rats with Adjuvant Arthritis

Cell PopulationControl mAb (% of Lymphocytes)OX-34 mAb (% of Lymphocytes)% Change
CD4+ T-cells35.2 ± 4.110.1 ± 2.5-71.3%
CD8+ T-cells18.5 ± 3.217.9 ± 2.9-3.2%
CD45RC- (Memory) CD4+ T-cells15.1 ± 2.86.2 ± 1.9-58.9%

Data represents the percentage of lymphocyte populations in peripheral blood following treatment.

Conclusion

The OX-34 antibody is a powerful and specific tool for the study of rat T-cells. Its ability to bind to the CD2 antigen allows for the identification, isolation, and functional manipulation of T-lymphocyte populations. While much of the existing research has focused on its therapeutic potential in depleting T-cells in autoimmune models, the principles and protocols outlined in this guide provide a solid foundation for its application in T-cell lineage tracing. By combining the specificity of the OX-34 antibody with techniques such as adoptive transfer and multi-color flow cytometry, researchers can gain valuable insights into the dynamics of T-cell responses in various physiological and pathological contexts. Further optimization of the provided protocols will be essential to tailor them to specific experimental questions in the field of rat immunology.

References

Methodological & Application

Application Notes and Protocols for Anti-Rat CD2 Antibody (OX-34) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the Anti-Rat CD2 (OX-34) monoclonal antibody in flow cytometry. Detailed protocols for sample preparation, staining, and data analysis are included, along with expected quantitative data and a schematic of the CD2 signaling pathway.

Introduction

The cluster of differentiation 2 (CD2) is a cell surface glycoprotein (B1211001) expressed on T cells and natural killer (NK) cells.[1] In rodents, CD2 interacts with its ligand CD48, playing a crucial role in T-cell activation and adhesion.[1] The OX-34 monoclonal antibody specifically recognizes the rat CD2 antigen, making it an invaluable tool for identifying and characterizing T-cell populations in immunological studies.[2]

Data Presentation

The following table summarizes the typical distribution of lymphocyte populations in the spleen of a healthy adult rat, as determined by flow cytometry. Since CD2 is a pan-T cell marker in rats, the percentage of CD2-positive cells is expected to correspond closely to the total T-cell population.

Cell Population Marker Percentage of Splenocytes
Total T CellsCD3+20 - 35%
Helper T CellsCD3+ CD4+15 - 25%
Cytotoxic T CellsCD3+ CD8+10 - 20%
B CellsCD45RA+40 - 55%

Note: These percentages are approximate and can vary depending on the rat strain, age, and health status.

Experimental Protocols

This section provides a detailed protocol for the immunofluorescent staining of rat splenocytes for flow cytometric analysis using the Anti-Rat CD2 (OX-34) antibody.

I. Reagents and Materials
  • Anti-Rat CD2 (OX-34) antibody (fluorochrome-conjugated or purified)

  • Isotype control antibody (e.g., Mouse IgG2a, κ)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.1% sodium azide)

  • Red Blood Cell (RBC) Lysis Buffer

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

II. Splenocyte Preparation
  • Aseptically harvest the spleen from a rat and place it in a petri dish containing 5-10 mL of cold Flow Cytometry Staining Buffer.

  • Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe.

  • Rinse the cell strainer with an additional 5-10 mL of cold staining buffer to maximize cell recovery.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer.

  • Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Add 10 mL of staining buffer to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in staining buffer.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in cold staining buffer.

III. Immunofluorescent Staining
  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Optional: If using a purified primary antibody, it is recommended to block Fc receptors by adding an Fc block reagent and incubating for 10-15 minutes at 4°C.

  • Add the predetermined optimal concentration of the Anti-Rat CD2 (OX-34) antibody or the corresponding isotype control to the appropriate tubes. A typical starting concentration is 0.5 µg per million cells.

  • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of staining buffer to each tube and centrifuging at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • If using a purified primary antibody: Resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 20-30 minutes at 4°C in the dark. Repeat the wash step (steps 5 and 6).

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • The cells are now ready for analysis on a flow cytometer.

IV. Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.

  • Acquire data for each sample, collecting a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the lymphocyte gate).

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Analyze the gated population for the expression of CD2.

Visualizations

Rat CD2 Signaling Pathway

CD2_Signaling_Pathway Rat T-Cell Activation via CD2 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Rat T-Cell cluster_downstream Downstream Signaling CD48 CD48 CD2 CD2 (OX-34 Target) CD48->CD2 Binding Lck Lck CD2->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation TCR TCR TCR->Lck

Caption: Rat T-Cell Activation via the CD2 Signaling Pathway.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow Flow Cytometry Workflow for Rat Splenocyte Analysis cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis Harvest Harvest Spleen Isolate Isolate Splenocytes Harvest->Isolate Lyse RBC Lysis Isolate->Lyse Count Cell Count & Viability Lyse->Count Block Fc Block (Optional) Count->Block Stain Stain with OX-34 Ab Block->Stain Wash1 Wash Stain->Wash1 Secondary Secondary Ab (if needed) Wash1->Secondary Wash2 Wash Secondary->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Gate Gate on Lymphocytes Acquire->Gate Analyze Analyze CD2 Expression Gate->Analyze

Caption: Experimental Workflow for Rat Splenocyte Analysis.

References

Application Notes and Protocols: OX-34 Antibody Staining for Rat Splenocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody is a valuable tool for the identification and characterization of rat T lymphocytes.[1] It specifically targets the CD2 antigen, a 50-54 kDa transmembrane glycoprotein (B1211001) expressed on the surface of all peripheral T cells and the majority of thymocytes.[1] The CD2 molecule, also known as lymphocyte function-associated antigen 2 (LFA-2), plays a crucial role in T-cell activation and function. It acts as an adhesion molecule by binding to its ligand, CD58 (LFA-3), on antigen-presenting cells (APCs), facilitating the initial interaction between T cells and APCs. Furthermore, upon engagement, CD2 participates in signal transduction, contributing to T-cell activation and proliferation. This costimulatory signal is integrated with signals from the T-cell receptor (TCR) complex to ensure a robust immune response. Therefore, the OX-34 antibody is an essential reagent for studying T-cell populations, their activation status, and their involvement in various immune responses in the rat model.

Quantitative Data Summary

The following table summarizes the expected distribution of T-cell populations within a healthy rat spleen. These values can serve as a baseline for comparison in experimental studies.

Cell PopulationMarkerApproximate Percentage of Total Splenocytes
Total T-LymphocytesCD2 (OX-34)30 - 45%
T-Helper CellsCD4~70% of T-cells
Cytotoxic T-CellsCD8~30% of T-cells

Experimental Protocols

I. Rat Splenocyte Isolation

This protocol outlines the procedure for obtaining a single-cell suspension of splenocytes from a rat spleen.

Materials:

  • Whole rat spleen

  • Sterile Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium

  • 70 µm cell strainer

  • Sterile petri dish

  • Syringe plunger (1 mL or 3 mL)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Aseptically harvest the spleen from a rat and place it in a sterile petri dish containing 5-10 mL of cold HBSS or RPMI-1640.

  • Gently mince the spleen into small pieces using sterile scissors or a scalpel.

  • Place a 70 µm cell strainer on top of a 50 mL conical tube.

  • Transfer the minced spleen tissue and medium onto the cell strainer.

  • Gently mash the tissue through the strainer using the plunger of a sterile syringe.

  • Rinse the strainer with an additional 5-10 mL of cold medium to maximize cell recovery.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant.

  • If red blood cell (RBC) lysis is required, resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.

  • Add 10 mL of cold medium to the tube to stop the lysis reaction.

  • Centrifuge the cells again at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Adjust the concentration to 1 x 10^7 cells/mL.

II. OX-34 Antibody Staining for Flow Cytometry

This protocol provides a step-by-step guide for the immunofluorescent staining of rat splenocytes with the OX-34 antibody.

Materials:

  • Isolated rat splenocytes (1 x 10^7 cells/mL)

  • OX-34 Antibody (unconjugated or fluorochrome-conjugated)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.09% sodium azide)

  • Fc Block (optional, to reduce non-specific binding)

  • Secondary antibody (if using an unconjugated primary antibody)

  • Isotype control antibody

  • 96-well round-bottom plate or microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Aliquot 100 µL of the splenocyte suspension (containing 1 x 10^6 cells) into each well of a 96-well plate or into microcentrifuge tubes.

  • (Optional) Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to block Fc receptors and minimize non-specific antibody binding.

  • Without washing, add the OX-34 antibody at the predetermined optimal concentration. A starting concentration of 0.25-0.5 µg per 1 x 10^6 cells is recommended, but titration is crucial for optimal performance. For an isotype control, add the corresponding isotype control antibody at the same concentration.

  • Incubate the samples for 20-30 minutes at 4°C in the dark.

  • Wash the cells by adding 200 µL of Flow Cytometry Staining Buffer to each well/tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • If using an unconjugated OX-34 antibody, resuspend the cells in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody at its optimal dilution.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Repeat the wash step (Step 5 and 6) twice.

  • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Visualizations

G cluster_0 Splenocyte Isolation cluster_1 Immunofluorescent Staining Harvest Harvest Spleen Mince Mince Spleen Harvest->Mince Filter Filter through 70µm Strainer Mince->Filter Centrifuge1 Centrifuge & Discard Supernatant Filter->Centrifuge1 Lyse RBC Lysis (Optional) Centrifuge1->Lyse Centrifuge2 Centrifuge & Resuspend Lyse->Centrifuge2 Count Count Cells Centrifuge2->Count Aliquot Aliquot Cells Count->Aliquot FcBlock Fc Block (Optional) Aliquot->FcBlock AddPrimary Add OX-34 Antibody FcBlock->AddPrimary Incubate1 Incubate AddPrimary->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondary Add Secondary Antibody (if needed) Wash1->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash2 Wash Incubate2->Wash2 Resuspend Resuspend for Analysis Wash2->Resuspend

Caption: Experimental workflow for rat splenocyte isolation and OX-34 antibody staining.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell CD58 CD58 (LFA-3) CD2 CD2 (OX-34 Target) CD58->CD2 Adhesion MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck CD2->Lck Costimulation (Signal 2) CD3 CD3 TCR->CD3 CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation PLCg1->Activation

Caption: Simplified CD2 signaling pathway in T-cell activation.

References

Application Notes and Protocols for Immunohistochemistry (IHC) using Anti-Rat CD2 (OX-34)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the immunohistochemical staining of rat tissues with the Anti-Rat CD2 (OX-34) monoclonal antibody.

Antibody Information

The OX-34 monoclonal antibody is a valuable tool for the detection of the CD2 antigen in rats. CD2 is a cell surface glycoprotein (B1211001) expressed on T-lymphocytes and natural killer (NK) cells, playing a crucial role in cell adhesion and signal transduction. In rodents, the primary ligand for CD2 is CD48. The OX-34 antibody is of mouse IgG2a isotype and has been reported to recognize a 50-54 kDa protein on rat thymocytes and peripheral T-cells.

Quantitative Data Summary

ParameterSpecificationSource
Antibody Name Anti-Rat CD2 (OX-34)N/A
Target Antigen CD2 (T-cell surface antigen T11/Leu-5)N/A
Reactivity Rat[1]
Clonality Monoclonal[1]
Clone OX-34[1]
Isotype Mouse IgG2a, kappaN/A
Immunogen Activated rat T helper cells[1]
Reported Applications Immunohistochemistry (Paraffin), Immunohistochemistry (Frozen), Immunocytochemistry/Immunofluorescence, Flow Cytometry, Immunoprecipitation, in vivo and in vitro blocking[1][2]
Recommended Dilution for IHC-P Assay Dependent - Optimization Required (start at 1:100)[1]
Storage Store at 4°C for short term. For long term storage, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.N/A

Experimental Protocols

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Rat Tissue

This protocol provides a general guideline for the use of Anti-Rat CD2 (OX-34) antibody on formalin-fixed, paraffin-embedded (FFPE) rat tissues. Note: Optimal conditions for primary antibody dilution, antigen retrieval, and incubation times must be determined by the end-user.

Materials:

  • Formalin-fixed, paraffin-embedded rat tissue sections (4-5 µm) on charged slides

  • Anti-Rat CD2 (OX-34) antibody

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol (B129727) or water)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Biotinylated secondary antibody (e.g., Goat anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars or staining dishes

  • Microwave, pressure cooker, or water bath for antigen retrieval

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) twice for 5-10 minutes each. b. Immerse slides in 100% ethanol twice for 3-5 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER is recommended): a. Immerse slides in a staining dish containing pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0). b. Heat the slides in a microwave, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C and maintain for 10-20 minutes.[3][4] c. Allow the slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides with wash buffer.

  • Endogenous Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer.

  • Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific binding.

  • Primary Antibody Incubation: a. Dilute the Anti-Rat CD2 (OX-34) antibody in blocking buffer. A starting dilution of 1:100 is recommended, but this should be optimized. b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: a. Rinse slides with wash buffer three times for 5 minutes each. b. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature. c. Rinse slides with wash buffer three times for 5 minutes each. d. Incubate with Streptavidin-HRP conjugate according to the manufacturer's instructions for 30 minutes at room temperature. e. Rinse slides with wash buffer three times for 5 minutes each.

  • Chromogenic Development: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope. c. Stop the reaction by rinsing the slides with distilled water.

  • Counterstaining: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene (or substitute). c. Mount with a permanent mounting medium.

Visualizations

IHC Experimental Workflow

IHC_Workflow start Start: FFPE Rat Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) (e.g., Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval peroxidase_block Endogenous Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (5% Normal Goat Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-Rat CD2, OX-34) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated Anti-Mouse IgG) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection development Chromogen Development (DAB Substrate) detection->development counterstain Counterstaining (Hematoxylin) development->counterstain dehydration Dehydration & Mounting counterstain->dehydration end End: Microscopic Analysis dehydration->end

Caption: Immunohistochemistry workflow for Anti-Rat CD2 (OX-34).

CD2 Signaling Pathway Overview

Caption: Simplified CD2 signaling pathway in T-cell activation.

References

Application Notes and Protocols for Western Blotting of Rat CD2 with OX-34 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of rat CD2 protein in spleen or thymus tissue lysates using the monoclonal antibody OX-34 in a Western blot application.

Introduction

CD2 (Cluster of Differentiation 2) is a cell surface glycoprotein (B1211001) expressed on T-cells and natural killer (NK) cells, playing a crucial role in T-cell activation and cell-mediated immunity. The OX-34 monoclonal antibody specifically recognizes rat CD2, which has a molecular weight ranging from 45-58 kDa.[1] This protocol outlines the necessary steps for sample preparation, protein electrophoresis, immunoblotting, and detection to successfully identify rat CD2.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Specifications/Supplier
Primary Antibody Anti-Rat CD2 [OX-34]Mouse IgG2a; Source from a reputable supplier
Secondary Antibody HRP-conjugated Goat anti-Mouse IgG (H+L)Specific for mouse IgG2a if possible
Tissue Rat Spleen or ThymusFresh or frozen at -80°C
Lysis Buffer RIPA Buffer (see recipe below)-
Protease/Phosphatase Inhibitors Protease and Phosphatase Inhibitor Cocktailse.g., from MilliporeSigma, Thermo Fisher Scientific
Protein Assay BCA Protein Assay Kite.g., from Thermo Fisher Scientific
SDS-PAGE Precast or hand-cast polyacrylamide gels10% or 12% resolving gel
Membrane PVDF Membrane0.45 µm pore size
Transfer Buffer Towbin's Buffer (see recipe below)-
Blocking Buffer 5% (w/v) non-fat dry milk or BSA in TBST-
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20)-
Detection Substrate Enhanced Chemiluminescence (ECL) Substratee.g., from Thermo Fisher Scientific, Bio-Rad
Equipment Homogenizer, Centrifuge, Electrophoresis System, Wet or Semi-Dry Transfer System, Imaging SystemStandard laboratory equipment

Experimental Protocols

Rat Spleen/Thymus Lysate Preparation

This protocol is for the extraction of total protein from rat spleen or thymus tissue. All steps should be performed on ice to prevent protein degradation.

  • Excise rat spleen or thymus and wash with ice-cold PBS.

  • Weigh the tissue and add 10 volumes of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no large tissue pieces are visible.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (this is the total protein lysate) and transfer to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the lysate and store at -80°C for long-term use.

SDS-PAGE and Western Blotting
  • Sample Preparation: Thaw the protein lysate on ice. Mix 20-40 µg of protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Activate a PVDF membrane by incubating in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer for 10 minutes.

    • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.

    • For a wet transfer, perform the transfer at 100 V for 60-90 minutes at 4°C. For semi-dry transfer, follow the manufacturer's recommended settings.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the OX-34 antibody in blocking buffer. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendations (typically 1:2000 to 1:10000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film. The expected band for rat CD2 will be between 45-58 kDa.[1]

Data Presentation

Table 1: Reagent and Buffer Compositions
Reagent/Buffer Composition
RIPA Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA
4X Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol
10X Tris-Buffered Saline (TBS) 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6
TBST 1X TBS with 0.1% Tween-20
Transfer Buffer (Towbin's) 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3
Table 2: Antibody Dilutions and Incubation Times
Antibody Type Recommended Starting Dilution Incubation Time Incubation Temperature
OX-34 Primary (Mouse anti-Rat CD2)1:1000 (optimization required)Overnight4°C
Anti-Mouse IgG Secondary (HRP-conjugated)1:2000 - 1:100001 hourRoom Temperature

Mandatory Visualization

Western_Blot_Workflow Figure 1. Western Blot Workflow for Rat CD2 Detection cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Tissue_Harvest Harvest Rat Spleen/Thymus Homogenization Homogenize in RIPA Buffer Tissue_Harvest->Homogenization Centrifugation Centrifuge to Clarify Lysate Homogenization->Centrifugation Quantification Quantify Protein (BCA Assay) Centrifugation->Quantification Denaturation Denature with Laemmli Buffer Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block with 5% Milk/BSA Transfer->Blocking Primary_Ab Incubate with OX-34 Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate Secondary_Ab->Detection Imaging Image Chemiluminescent Signal Detection->Imaging Analysis Analyze Band at 45-58 kDa Imaging->Analysis

References

Application Notes: Titration of OX-34 Antibody for Optimal Flow Cytometry Results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The monoclonal antibody OX-34 is a valuable tool for the identification and characterization of rat T cells and a subset of NK cells through flow cytometry. It specifically targets the CD2 antigen (also known as LFA-2), a 50 kDa cell surface glycoprotein (B1211001) involved in T cell activation and adhesion.[1][2] Achieving high-quality, reproducible flow cytometry data is critically dependent on determining the optimal concentration of the OX-34 antibody. Insufficient antibody will lead to weak signals and poor resolution, while excessive antibody can increase background noise and non-specific binding, potentially obscuring results.[3][4]

This application note provides a detailed protocol for the titration of the OX-34 antibody to determine the optimal concentration for achieving the best staining results in flow cytometry. The protocol is designed for researchers, scientists, and drug development professionals.

Principle of Antibody Titration

Antibody titration is the process of systematically testing a series of antibody concentrations to identify the one that provides the best signal-to-noise ratio.[5] This is often quantified using the Stain Index (SI), a metric that measures the separation between the positive and negative populations relative to the spread of the negative population.[3][6] The optimal antibody concentration is typically found at the peak of the titration curve, where the Stain Index is maximized.[7]

Materials and Methods

Reagents
  • OX-34 Antibody (e.g., unconjugated or fluorochrome-conjugated)

  • Rat splenocytes or another suitable cell type expressing CD2

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • Fc Block (e.g., anti-rat CD32 antibody)

  • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • (Optional) Isotype control antibody corresponding to the host and isotype of the OX-34 antibody (e.g., Mouse IgG2a)[3]

Equipment
  • Flow cytometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Flow cytometry tubes or 96-well plates

Experimental Protocols

Cell Preparation
  • Prepare a single-cell suspension of rat splenocytes.

  • Wash the cells with cold Flow Cytometry Staining Buffer.

  • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

Antibody Dilution Series
  • Prepare a series of dilutions of the OX-34 antibody in Flow Cytometry Staining Buffer. A recommended starting point for a 1 mg/mL stock solution is a 1:50 dilution, followed by serial 2-fold dilutions.[1][8] For directly conjugated antibodies, a starting concentration of 0.5 µg per million cells in a 100 µL volume can be used as a guide.[9]

  • The following table provides an example of a dilution series:

TubeAntibody DilutionFinal Antibody Concentration (µg/mL) from a 1 mg/mL stock
11:5020
21:10010
31:2005
41:4002.5
51:8001.25
61:16000.625
7Unstained Control0
8(Optional) Isotype ControlMatch concentration to the optimal OX-34 dilution
Staining Protocol
  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

  • Add Fc Block to each tube according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.

  • Add the appropriate volume of each antibody dilution to the corresponding tubes.

  • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • If not using a fixable viability dye, add a non-fixable viability dye just before analysis.

Data Acquisition and Analysis

  • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for both the positive and negative populations (a minimum of 10,000 live, single cells is recommended).[10]

  • Gate on live, single cells.

  • For each antibody concentration, determine the Median Fluorescence Intensity (MFI) of the CD2-positive and CD2-negative populations, as well as the standard deviation (SD) of the negative population.

  • Calculate the Stain Index for each concentration using the following formula:[3][6]

    Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x SD of Negative Population)

Expected Results

The following table presents a representative dataset from a titration experiment with the OX-34 antibody.

Antibody DilutionMFI (Positive)MFI (Negative)SD (Negative)Stain Index
1:501500025010073.75
1:100145002009079.44
1:200130001808080.13
1:400 11000 150 70 77.50
1:80080001406560.46
1:160050001306040.58

Plotting the Stain Index against the antibody dilution will reveal the optimal concentration, which in this example is around a 1:200 to 1:400 dilution.

Visualizations

CD2 Signaling Pathway

The CD2 receptor plays a role in T cell activation through its interaction with CD58 on antigen-presenting cells. This interaction contributes to the formation of the immunological synapse and initiates a signaling cascade that complements T cell receptor (TCR) signaling.[11][12]

CD2_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell T Cell CD58 CD58 CD2 CD2 CD58->CD2 Lck Lck CD2->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK NFAT NFAT Activation PLCg1->NFAT JNK JNK Pathway Vav1->JNK TCR TCR CD3_zeta CD3ζ TCR->CD3_zeta CD3_zeta->ZAP70

Caption: Simplified CD2 signaling pathway in T cells.

Experimental Workflow for OX-34 Antibody Titration

The following diagram outlines the key steps in the titration experiment.

Titration_Workflow A Prepare Single-Cell Suspension of Rat Splenocytes C Aliquot Cells and Perform Fc Block A->C B Prepare Serial Dilutions of OX-34 Antibody D Incubate with Antibody Dilutions B->D C->D E Wash Cells D->E F Acquire Data on Flow Cytometer E->F G Gate on Live, Single Cells F->G H Calculate Stain Index G->H I Determine Optimal Antibody Concentration H->I

Caption: Experimental workflow for OX-34 antibody titration.

Conclusion

Proper titration of the OX-34 antibody is essential for obtaining accurate and reproducible flow cytometry data. By following the detailed protocol and data analysis steps outlined in this application note, researchers can confidently determine the optimal antibody concentration for their specific experimental conditions. This will lead to improved resolution of CD2-positive cell populations and more reliable downstream analysis. It is recommended to repeat the titration for each new lot of antibody to ensure consistent results.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The OX-34 antibody is a mouse IgG2a monoclonal antibody that specifically recognizes the rat CD2 antigen.[1][2] The CD2 antigen is a 50-54 kDa glycoprotein (B1211001) expressed on the surface of rat thymocytes and peripheral T-cells, making OX-34 an invaluable tool for identifying and studying these cell populations.[1][2] As an unconjugated primary antibody, OX-34 requires a secondary antibody for detection in various immunoassays.

This document provides detailed application notes and protocols for the effective use of unconjugated OX-34, with a focus on selecting the appropriate secondary antibody to ensure high-quality, reproducible results. The use of a secondary antibody in an indirect detection method offers significant advantages, including signal amplification and greater flexibility in experimental design, as multiple secondary antibodies can bind to a single primary antibody.[3][4]

Application Notes: Selecting the Right Secondary Antibody

Choosing a suitable secondary antibody is critical for the success of any experiment using an unconjugated primary antibody like OX-34. The selection process depends on the host species of the primary antibody, its isotype, the experimental application, and the species of the sample tissue.

Key Selection Criteria:

  • Host Species : The secondary antibody must be raised against the host species of the primary antibody.[3] Since OX-34 is a mouse monoclonal antibody, an anti-mouse secondary antibody raised in a different host species (e.g., goat, donkey, or rabbit) is required.[5][6]

  • Isotype Specificity : The secondary antibody should recognize the specific class and subclass of the primary antibody. OX-34 has an IgG2a isotype.[2] Therefore, a secondary antibody specific for mouse IgG2a can be used for high specificity, or a general anti-mouse IgG (H+L) secondary, which recognizes most mouse IgG subclasses, can also be employed.[5][7]

  • Conjugate Choice : The label (conjugate) on the secondary antibody is determined by the detection method.

    • Enzymes : Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are common for chromogenic detection in applications like immunohistochemistry (IHC) and ELISA.

    • Fluorophores : Fluorescent dyes (e.g., Alexa Fluor®, FITC, PE) are used for immunofluorescence (IF) and flow cytometry (FC). The choice of fluorophore should be compatible with the available microscope filters or flow cytometer lasers.

    • Biotin : This small molecule allows for further signal amplification through binding with streptavidin-HRP or streptavidin-fluorophore conjugates.

  • Purity and Cross-Reactivity :

    • Affinity-Purified Antibodies : These are recommended as they provide the highest specificity and lowest non-specific binding.[6][8]

    • Cross-Adsorbed Secondaries : To prevent the secondary antibody from binding to endogenous immunoglobulins in the sample tissue, use a secondary that has been pre-adsorbed against the sample species' serum proteins. This is crucial when working with multiplex assays.

    • F(ab')2 Fragments : When working with cells or tissues that have Fc receptors (e.g., spleen, lymph nodes, blood cells), using an F(ab')2 fragment secondary antibody can eliminate non-specific binding.[5][7]

Recommended Secondary Antibodies for OX-34 (Mouse IgG2a)
Secondary Antibody TypeTarget SpecificityHost SpeciesRecommended ApplicationsExample Conjugates
Goat anti-Mouse IgG (H+L)Mouse IgG, heavy & light chainsGoatFC, IHC, IF, WBAlexa Fluor® 488, FITC, PE, HRP, Biotin
Donkey anti-Mouse IgG (H+L)Mouse IgG, heavy & light chainsDonkeyFC, IHC, IF, WBAlexa Fluor® 647, Cy3, HRP, AP
Goat anti-Mouse IgG2aMouse IgG2a isotypeGoatFC, IF (Multiplexing)Alexa Fluor® 594, Biotin, FITC
Goat anti-Mouse IgG, F(ab')2Mouse IgG, F(ab')2 regionGoatFC, IHC (on Fc receptor-rich tissue)PE, APC, FITC, HRP
Visualizing the Detection Principle

The diagrams below illustrate the logical workflow of indirect detection and the specific antigen recognition pathway for OX-34.

Indirect_Detection_Principle cluster_Target Target Sample Antigen Target Antigen (e.g., Rat CD2) PrimaryAb Unconjugated Primary Ab (e.g., Mouse anti-Rat CD2, OX-34) Antigen->PrimaryAb Binds to SecondaryAb Conjugated Secondary Ab (e.g., Goat anti-Mouse IgG-FITC) PrimaryAb->SecondaryAb Binds to Signal Detectable Signal (Fluorescence or Color) SecondaryAb->Signal Generates

Figure 1. Principle of indirect detection using a secondary antibody.

OX34_Detection_Pathway cluster_cell Rat T-Cell CD2 CD2 Antigen OX34 OX-34 Primary Ab (Mouse IgG2a) CD2->OX34 specific binding SecAb Secondary Ab (e.g., Goat anti-Mouse IgG-AF488) OX34->SecAb recognition Fluorophore Alexa Fluor 488 SecAb->Fluorophore carries

Figure 2. OX-34 antigen detection pathway on a rat T-cell.

Experimental Protocols

The following are generalized protocols for common applications using the OX-34 antibody. Note: Optimal antibody dilutions and incubation times should be determined empirically by the end-user for each specific experimental setup.

Protocol 1: Indirect Flow Cytometry

This protocol describes the staining of cell surface antigens on a single-cell suspension.[9][10]

Recommended Dilutions

ReagentStarting Dilution/Concentration
OX-34 Primary Antibody1:50 - 1:200 (or 1-10 µg/ml)
Fluorophore-conjugated Secondary AntibodyFollow manufacturer's recommendation (typically 1:200 - 1:1000)

Procedure

  • Cell Preparation : Harvest cells and wash by centrifuging at 300-400 x g for 5 minutes. Resuspend the cell pellet in ice-cold Staining Buffer (e.g., PBS + 1% BSA) to a concentration of 1 x 10⁷ cells/ml.[9]

  • Aliquot Cells : Add 100 µl of the cell suspension (1 x 10⁶ cells) to the required number of flow cytometry tubes.

  • Primary Antibody Incubation : Add the predetermined optimal dilution of OX-34 primary antibody to each sample tube. Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.[9][10]

  • Wash : Add 2 ml of ice-cold Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice more.

  • Secondary Antibody Incubation : Resuspend the cell pellet in 100 µl of Staining Buffer containing the optimal dilution of the fluorophore-conjugated secondary antibody. Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[10]

  • Final Wash : Wash the cells twice as described in Step 4.

  • Resuspension and Analysis : Resuspend the final cell pellet in 300-500 µl of Staining Buffer. For samples not analyzed immediately, a fixative solution (e.g., 1% paraformaldehyde) can be used. Analyze samples on a flow cytometer as soon as possible.[10]

FC_Workflow A 1. Prepare Cell Suspension (1x10^6 cells in 100µL) B 2. Add Primary Antibody (OX-34) Incubate 30-60 min at 4°C A->B C 3. Wash Cells (3x) with Staining Buffer B->C D 4. Add Secondary Antibody (Fluorophore-conjugated) Incubate 20-30 min at 4°C C->D E 5. Wash Cells (2x) with Staining Buffer D->E F 6. Resuspend in Buffer E->F G 7. Acquire on Flow Cytometer F->G

Figure 3. Experimental workflow for indirect flow cytometry.

Protocol 2: Indirect Immunohistochemistry (Paraffin-Embedded Rat Tissue)

This protocol is for the detection of CD2 in formalin-fixed, paraffin-embedded (FFPE) rat tissue sections.[11][12]

Recommended Dilutions

ReagentStarting Dilution/Concentration
OX-34 Primary Antibody1:100 - 1:500
Biotinylated Secondary Antibody1:200 - 1:500[11]
HRP-conjugated Secondary AntibodyFollow manufacturer's recommendation

Procedure

  • Deparaffinization and Rehydration :

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2x, 2 min), 95% ethanol (2x, 2 min), 70% ethanol (1x, 2 min).[13]

    • Rinse in distilled water.

  • Antigen Retrieval : Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 15-20 minutes. Allow slides to cool to room temperature.[11][13]

  • Peroxidase Block : To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature. Rinse with PBS.[11][12]

  • Blocking : Incubate sections with a blocking solution (e.g., 2-5% normal goat serum in PBS, if using a goat anti-mouse secondary) for 1 hour at room temperature to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation : Drain the blocking solution and apply the diluted OX-34 primary antibody. Incubate overnight at 4°C in a humidified chamber.[11][12]

  • Wash : Rinse slides 3 times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation : Apply the diluted enzyme-conjugated or biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[11]

  • Detection (for HRP) : If using a biotinylated secondary, incubate with an Avidin-Biotin Complex (ABC) reagent for 30 minutes.[11] Apply a chromogen substrate like DAB and monitor for color development (typically 3-10 minutes). Stop the reaction by rinsing with distilled water.[12]

  • Counterstain : Lightly stain the sections with Hematoxylin for 30 seconds to 2 minutes to visualize nuclei. Rinse with water.

  • Dehydration and Mounting : Dehydrate the sections through graded alcohols and clear in xylene. Mount with a permanent mounting medium.

IHC_Workflow A 1. Deparaffinize & Rehydrate Tissue Section B 2. Antigen Retrieval (e.g., Heat-induced) A->B C 3. Block Endogenous Peroxidase & Non-specific Sites B->C D 4. Primary Antibody Incubation (OX-34) Overnight at 4°C C->D E 5. Wash (3x with PBST) D->E F 6. Secondary Antibody Incubation (e.g., Biotinylated anti-Mouse) E->F G 7. Detection (e.g., ABC Reagent + DAB) E->G F->E H 8. Counterstain (Hematoxylin) G->H I 9. Dehydrate & Mount H->I J 10. Visualize with Microscope I->J

Figure 4. Experimental workflow for indirect immunohistochemistry.

References

Application Notes: OX-34 Antibody for Immunofluorescence in Rat Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The OX-34 monoclonal antibody is a highly specific reagent for the detection of the CD2 antigen on the surface of rat cells.[1][2][3] Developed from a mouse IgG2a isotype, the OX-34 clone recognizes a 50-54 kDa glycoprotein (B1211001) expressed on rat thymocytes and peripheral T-lymphocytes.[2][3] Functionally, the CD2 molecule, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a critical cell adhesion and co-stimulatory molecule.[1][4] In rodents, it facilitates T-cell activation and adhesion by binding to its ligand, CD48, on antigen-presenting cells.[5]

Specificity and Reactivity

The OX-34 antibody is highly specific for rat CD2.[1][2] It robustly labels T-cells and thymocytes while showing no reactivity with B-cells or peritoneal macrophages.[1][2][3] This specificity makes it an excellent marker for identifying T-cell populations in various rat tissues. Recent studies have also identified CD2 as a surface marker for spermatogonial stem cells (SSCs) in rats, expanding its utility to reproductive biology research.[6][7]

Applications in Immunofluorescence (IF)

Immunofluorescence using the OX-34 antibody allows for the precise visualization of T-cell distribution and morphology within the microenvironment of rat tissues. This technique is invaluable for studies in immunology, inflammation, oncology, and developmental biology. The antibody is suitable for use on both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections, although protocols may require optimization depending on the tissue type and preparation method.

Expected Staining Pattern

In immunofluorescence applications, the OX-34 antibody is expected to produce a distinct membrane staining pattern on positive cells. In lymphoid tissues such as the spleen and thymus, a strong signal will delineate the T-cell zones. In peripheral tissues, it will highlight infiltrating T-lymphocytes. In testis tissue, staining may be observed on spermatogonial stem cells.[6][7]

Quantitative Data and Antibody Specifications

The following tables summarize the key specifications for the OX-34 antibody and provide recommended starting dilutions for common applications.

Table 1: Antibody Specifications

ParameterSpecification
Antibody Name OX-34
Target Antigen CD2 (LFA-2)
Host Species Mouse
Isotype IgG2a, kappa
Reactivity Rat
Immunogen Activated rat T helper cells
Clonality Monoclonal
Reported Applications Immunofluorescence (IF), Immunohistochemistry (Frozen & Paraffin), Flow Cytometry (Flow), Immunoprecipitation (IP)
Storage Store at 4°C for short term. For long-term storage, store at -20°C. Avoid freeze/thaw cycles.

Data sourced from multiple datasheets.[1][2][8][9]

Table 2: Recommended Working Dilutions

ApplicationRecommended Starting DilutionNotes
Immunofluorescence (IF) 1:100 - 1:500Optimal dilution must be determined experimentally by the end-user. This range is a typical starting point for IF.
Flow Cytometry (Flow) 1:50Use 10 µL of the diluted antibody to label 1x10^6 cells in 100 µL.[1]
Immunohistochemistry (IHC) Assay-dependentRequires user optimization.

Experimental Protocols

Below are detailed protocols for performing immunofluorescence on frozen and FFPE rat tissues using the OX-34 antibody.

Protocol 1: Immunofluorescence on Frozen Rat Tissue Sections

This protocol is recommended for preserving the native conformation of the CD2 antigen.

A. Required Reagents

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative: Cold Acetone (B3395972) or 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.1% Triton X-100 in PBS

  • Primary Antibody: OX-34 (Mouse anti-Rat CD2)

  • Secondary Antibody: Fluorochrome-conjugated Goat anti-Mouse IgG

  • Nuclear Counterstain: DAPI or Hoechst

  • Mounting Medium: Anti-fade mounting medium

B. Procedure

  • Tissue Sectioning: Cut 5-10 µm thick sections from a frozen tissue block using a cryostat. Mount sections onto electrostatically charged slides.

  • Fixation:

    • Acetone Fixation: Immerse slides in pre-chilled (-20°C) acetone for 10 minutes. Air dry for 10-15 minutes.[10]

    • PFA Fixation: Immerse slides in 4% PFA for 15 minutes at room temperature.

  • Washing: Wash slides 3 times in PBS for 5 minutes each.

  • Blocking and Permeabilization: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding and permeabilize membranes.

  • Primary Antibody Incubation: Dilute the OX-34 antibody to its optimal concentration (e.g., 1:200) in Blocking Buffer. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times in PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in PBS. Apply to sections and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides 3 times in PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate sections with DAPI or Hoechst solution for 5-10 minutes to stain cell nuclei.

  • Final Wash: Wash slides once with PBS for 5 minutes.

  • Mounting: Mount a coverslip over the tissue section using anti-fade mounting medium.

  • Visualization: Examine the slides using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

Protocol 2: Immunofluorescence on FFPE Rat Tissue Sections

This protocol is for use with formalin-fixed, paraffin-embedded tissues and requires an antigen retrieval step.

A. Required Reagents

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 5% Normal Goat Serum with 0.1% Triton X-100 in PBS

  • Primary Antibody: OX-34 (Mouse anti-Rat CD2)

  • Secondary Antibody: Fluorochrome-conjugated Goat anti-Mouse IgG

  • Nuclear Counterstain: DAPI or Hoechst

  • Mounting Medium: Anti-fade mounting medium

B. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 times for 5 minutes each.

    • Immerse in 100% ethanol: 2 times for 3 minutes each.

    • Immerse in 95% ethanol: 1 time for 3 minutes.

    • Immerse in 70% ethanol: 1 time for 3 minutes.

    • Rinse thoroughly in deionized water.

  • Antigen Retrieval:

    • Place slides in a staining jar filled with Antigen Retrieval Buffer.

    • Heat the solution to 95-100°C using a microwave, water bath, or pressure cooker for 20-40 minutes.[7][11]

    • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Washing: Wash slides 3 times in PBS for 5 minutes each.

  • Blocking and Permeabilization: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the OX-34 antibody to its optimal concentration in Blocking Buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in PBS. Apply to sections and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides 3 times in PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate sections with DAPI or Hoechst solution for 5-10 minutes.

  • Final Wash: Wash slides once with PBS for 5 minutes.

  • Mounting: Mount a coverslip using anti-fade mounting medium.

  • Visualization: Examine using a fluorescence microscope. Store slides at 4°C in the dark.

Visualizations

The following diagrams illustrate the experimental workflow and the biological context of the OX-34 antibody's target.

IF_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_vis Visualization Tissue_Sectioning 1. Tissue Sectioning (Frozen or FFPE) Fix_Deparaffin 2. Fixation / Deparaffinization & Antigen Retrieval Tissue_Sectioning->Fix_Deparaffin Blocking 3. Blocking (Normal Serum) Fix_Deparaffin->Blocking Primary_Ab 4. Primary Antibody Incubation (OX-34) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (Fluorochrome-conjugated) Primary_Ab->Secondary_Ab Counterstain 6. Counterstain (DAPI / Hoechst) Secondary_Ab->Counterstain Mounting 7. Mounting Counterstain->Mounting Microscopy 8. Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect immunofluorescence workflow for staining rat tissues.

CD2_Interaction cluster_TCell Rat T-Cell cluster_APC Antigen-Presenting Cell (APC) TCell CD2 CD2 (Target of OX-34) CD48 CD48 (Ligand) CD2->CD48 Adhesion & Co-stimulation APC

Caption: Interaction between CD2 on a T-cell and its ligand CD48 in rats.

References

Application Notes and Protocols for Fluorochrome-Conjugated OX-34 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the use of fluorochrome-conjugated OX-34 antibodies, designed for the identification and characterization of rat CD2-positive cells. The OX-34 antibody is a mouse monoclonal antibody that specifically recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein (B1211001) expressed on the surface of T cells and natural killer (NK) cells.[1][2] This makes it an invaluable tool for immunological research and drug development in rat models.

Introduction to OX-34 Antibody

  • Target: Rat CD2 (also known as T-cell surface antigen T11/Leu-5, LFA-2)[1][3]

  • Isotype: Mouse IgG2a[2]

  • Specificity: Reacts with a determinant on rat thymocytes and peripheral T-cells. It does not bind to B cells or peritoneal macrophages.[1][2]

  • Applications: Flow Cytometry, Immunohistochemistry (IHC), and Immunofluorescence (IF).

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for various applications. It is crucial to note that optimal conditions may vary depending on the specific experimental setup, fluorochrome conjugate, and tissue type. Therefore, titration of the antibody is highly recommended for each new application.

Table 1: Flow Cytometry

ParameterRecommendation
Cell Suspension Single-cell suspension from spleen, lymph nodes, thymus, or peripheral blood
Antibody Concentration 0.5 - 1.0 µg per 1 x 10^6 cells in 100 µL
Incubation Time 20 - 30 minutes
Incubation Temperature 4°C (on ice)
Staining Buffer Phosphate-Buffered Saline (PBS) with 1-2% Bovine Serum Albumin (BSA)

Table 2: Immunohistochemistry (Paraffin-Embedded Tissue)

ParameterRecommendation
Tissue Fixation 10% Neutral Buffered Formalin
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0)
Antibody Concentration 5 - 25 µg/mL
Incubation Time 1 hour to overnight
Incubation Temperature Room Temperature or 4°C
Detection System Fluorochrome-conjugated secondary antibody or direct conjugate

Table 3: Immunofluorescence (Frozen Tissue)

ParameterRecommendation
Tissue Fixation Cold acetone (B3395972) or 4% paraformaldehyde
Antibody Concentration 5 - 20 µg/mL
Incubation Time 1 - 2 hours
Incubation Temperature Room Temperature
Mounting Medium Antifade mounting medium with DAPI

Experimental Protocols

Flow Cytometry Staining of Rat Splenocytes

This protocol outlines the steps for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody for flow cytometric analysis.

  • Prepare a single-cell suspension of rat splenocytes in cold PBS containing 1% BSA.

  • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual fluorescence-activated cell sorting (FACS) tubes.

  • Block Fc receptors by adding 1-2 µg of an Fc blocking antibody (e.g., anti-rat CD32) and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding.

  • Add the fluorochrome-conjugated OX-34 antibody at the predetermined optimal concentration.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of cold PBS with 1% BSA and centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer.

  • Analyze the samples on a flow cytometer.

Immunohistochemistry of Paraffin-Embedded Rat Lymph Node

This protocol describes the procedure for staining paraffin-embedded rat lymph node sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated citrate buffer (10 mM, pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash slides with PBS.

    • Block endogenous peroxidase (if using a peroxidase-conjugated system) with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the fluorochrome-conjugated OX-34 antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides with PBS (3 changes for 5 minutes each).

  • Counterstaining and Mounting:

    • If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI).

    • Mount the coverslip with an aqueous mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Visualizations

Rat CD2 Signaling Pathway

The OX-34 antibody targets the CD2 molecule on T-cells. Ligation of CD2, in conjunction with T-cell receptor (TCR) signaling, contributes to T-cell activation. The diagram below illustrates a simplified overview of the CD2 signaling cascade. CD2 interacts with its ligand, CD48, on antigen-presenting cells (APCs), leading to the recruitment of intracellular signaling molecules and co-stimulation of the T-cell.

CD2_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR Lck Lck TCR->Lck CD2 CD2 (OX-34 Target) CD2->Lck co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Activation T-Cell Activation PLCg1->Activation MHC MHC-Antigen MHC->TCR binds CD48 CD48 CD48->CD2 binds

Caption: Simplified CD2 signaling pathway in rat T-cells.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps in the flow cytometry protocol for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody.

Flow_Cytometry_Workflow start Start prep Prepare Single-Cell Suspension start->prep count Cell Counting and Concentration Adjustment prep->count aliquot Aliquot Cells count->aliquot block Fc Receptor Block aliquot->block stain Stain with Fluorochrome- conjugated OX-34 block->stain wash Wash Cells stain->wash resuspend Resuspend in Staining Buffer wash->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Caption: Workflow for flow cytometry using OX-34 antibody.

Logical Relationship for Antibody Titration

Proper antibody titration is essential for obtaining optimal staining results with a high signal-to-noise ratio. This diagram illustrates the logical relationship in determining the optimal antibody concentration.

Antibody_Titration_Logic concentration Antibody Concentration high_conc Too High concentration->high_conc leads to low_conc Too Low concentration->low_conc leads to optimal_conc Optimal concentration->optimal_conc aim for staining_intensity Staining Intensity high_conc->staining_intensity High background Background Staining high_conc->background High low_conc->staining_intensity Low low_conc->background Low optimal_conc->staining_intensity High optimal_conc->background Low signal_to_noise Signal-to-Noise Ratio optimal_conc->signal_to_noise Maximizes staining_intensity->signal_to_noise background->signal_to_noise

Caption: Logic for determining optimal antibody concentration.

References

Application Notes: Immunoprecipitation of Rat CD2 Protein using Anti-Rat CD2 (OX-34)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CD2 antigen, also known as T11 or the sheep red blood cell receptor (SRBC-R), is a crucial type I transmembrane glycoprotein (B1211001) expressed on the surface of T cells, natural killer (NK) cells, and thymocytes.[1] In rats, this 50-54 kDa glycoprotein plays a significant role in T cell activation and signaling by interacting with its ligand, CD48.[2][3] This interaction is a key component of the immunological synapse, facilitating cell-cell adhesion and signal transduction.[4][5] The study of CD2-mediated pathways is vital for understanding immune responses in various contexts, including autoimmune disorders and transplant immunology.[1]

Immunoprecipitation (IP) is a powerful technique to isolate the CD2 protein and its interacting partners from a complex mixture, such as a cell lysate. The Anti-Rat CD2 monoclonal antibody, clone OX-34, is a well-characterized mouse IgG2a antibody that specifically recognizes the rat CD2 antigen.[3][6][7] It has been validated for use in several applications, including immunoprecipitation, making it an essential tool for researchers investigating the function and interactions of the CD2 protein.[1][6][8]

This document provides detailed protocols and supportive data for the immunoprecipitation of rat CD2 protein using the OX-34 antibody, intended for researchers, scientists, and drug development professionals.

Product Information and Data Presentation

The Anti-Rat CD2 (OX-34) antibody is a high-affinity monoclonal antibody suitable for the specific capture of the CD2 protein from rat cell lysates.

Table 1: Specifications of Anti-Rat CD2 (OX-34) Antibody

FeatureSpecificationReference
Host Species Mouse[6][9]
Antibody Isotype IgG2a[6][9]
Clonality Monoclonal[6][9]
Clone OX-34[3][6][9]
Target Antigen Rat CD2 (T-cell surface antigen)[1][3]
Antigen MW 50-54 kDa[1][3]
Reactivity Rat[6][9]
Immunogen Activated rat T helper cells[1][9]
Purification Protein A or Protein G Affinity Chromatography[8][9]
Validated Applications Immunoprecipitation (IP), Flow Cytometry, IHC[1][6][9]

Application Data

While the OX-34 antibody is validated for immunoprecipitation, specific quantitative performance data such as protein yield per million cells can be highly dependent on experimental conditions, including cell type, expression levels, and lysate preparation. Researchers are encouraged to optimize parameters for their specific system. The following table can be used to document and compare results from optimization experiments.

Table 2: Experimental Data Logging Template for CD2 Immunoprecipitation

ParameterExperiment 1Experiment 2Experiment 3
Cell Type
Number of Cells
Lysis Buffer
Total Protein (mg/mL)
Antibody Amount (µg)
Incubation Time (hr)
Bead Type (e.g., Protein A/G)
Bead Volume (µL)
Elution Buffer
Yield (Qualitative)
Downstream Application

CD2 Signaling Pathway and Experimental Workflow

CD2 Signaling Cascade

CD2 functions as a co-stimulatory receptor in T cells.[4] Upon binding its ligand (CD48 in rats) on an antigen-presenting cell (APC), CD2 translocates to the immunological synapse.[2] Although it lacks intrinsic enzymatic activity, its proline-rich cytoplasmic tail associates with signaling molecules.[1] This initiates a signaling cascade that overlaps with the T-cell receptor (TCR) pathway, involving protein tyrosine kinases like Lck and Fyn.[4] This leads to the activation of downstream pathways such as the Ras-MAPK and PLCγ1-calcium signaling axes, ultimately contributing to full T cell activation.[4]

CD2_Signaling_Pathway cluster_T_Cell T Cell cluster_APC APC T_Cell_Membrane CD2 CD2 Lck Lck CD2->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 Activation T Cell Activation PLCG1->Activation APC_Membrane CD48 CD48 CD48->CD2 Binding

Diagram 1: Simplified CD2 signaling pathway in a rat T cell.

Immunoprecipitation Experimental Workflow

The immunoprecipitation process involves several key stages: cell lysis to release the target protein, incubation with the specific antibody (OX-34) to form an antigen-antibody complex, capture of this complex using Protein A/G-conjugated beads, washing to remove non-specific proteins, and finally, elution of the purified target protein for downstream analysis.

IP_Workflow Start Start with Rat T Cells/Thymocytes Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Lysis Centrifuge1 2. Clarify Lysate (Centrifugation) Lysis->Centrifuge1 Preclear 3. Pre-clearing (Optional) (w/ Protein A/G beads) Centrifuge1->Preclear Incubate 4. Immunoprecipitation (Add Anti-Rat CD2 (OX-34) & incubate) Preclear->Incubate Capture 5. Immune Complex Capture (Add Protein A/G beads) Incubate->Capture Wash 6. Wash Beads (Remove non-specific proteins) Capture->Wash Elute 7. Elution (e.g., SDS-PAGE buffer) Wash->Elute Analysis Downstream Analysis (Western Blot, Mass Spec) Elute->Analysis

Diagram 2: Workflow for immunoprecipitation of CD2 protein.

Detailed Experimental Protocols

This protocol is a general guideline for the immunoprecipitation of rat CD2 and should be optimized for specific experimental needs. Since OX-34 is a mouse IgG2a antibody, Protein A or Protein G beads can be used for capture.

A. Required Materials

  • Antibodies: Anti-Rat CD2 (OX-34) and a corresponding Mouse IgG2a isotype control.[6]

  • Cells: Rat thymocytes, splenocytes, or other cells expressing CD2.

  • Buffers and Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Cell Lysis Buffer (Non-denaturing): e.g., RIPA buffer without SDS, or 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

    • Protease and Phosphatase Inhibitor Cocktails.

    • Protein A/G Agarose or Magnetic Beads.

    • Wash Buffer: Cell Lysis Buffer or a modification with lower detergent concentration.

    • Elution Buffer: 1X SDS-PAGE Laemmli sample buffer or a low-pH glycine (B1666218) buffer.

  • Equipment:

    • Microcentrifuge, refrigerated.

    • End-over-end rotator.

    • Magnetic rack (if using magnetic beads).

B. Protocol for Cell Lysate Preparation

  • Harvest cells (e.g., 20-50 million cells per IP sample) and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 0.5-1.0 mL of ice-cold Cell Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Carefully transfer the supernatant (cleared lysate) to a new, pre-chilled microcentrifuge tube. This is your protein sample.

  • (Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

C. Protocol for Immunoprecipitation

The optimal antibody concentration should be determined empirically. A starting point of 1-5 µg of OX-34 antibody per 500-1000 µg of total protein is recommended.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to your cleared lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a fresh tube.

  • Antibody Incubation: Add the appropriate amount of Anti-Rat CD2 (OX-34) antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of Mouse IgG2a isotype control to a separate tube of lysate.

  • Incubate the lysate-antibody mixture on an end-over-end rotator for 4 hours to overnight at 4°C to form the immune complex.[10]

  • Immune Complex Capture: Add 20-30 µL of equilibrated Protein A/G bead slurry to each sample.

  • Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-antigen complex.

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute) or by using a magnetic rack. Discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[10] Between each wash, fully resuspend the beads and then pellet them. This step is critical for removing non-specifically bound proteins.

  • After the final wash, carefully remove all supernatant.

D. Elution and Sample Preparation

  • SDS-PAGE Elution: Resuspend the bead pellet in 30-50 µL of 1X SDS-PAGE sample buffer.[10]

  • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads and denature the proteins.[10]

  • Pellet the beads using a centrifuge or magnetic rack.

  • Carefully transfer the supernatant, which contains the eluted proteins, to a new tube.

  • The sample is now ready for analysis by Western blotting or other downstream applications. Load 15-25 µL onto an SDS-PAGE gel.

References

Application Notes and Protocols for Intracellular Staining with OX-34 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein (B1211001) expressed on the surface of thymocytes and peripheral T-cells.[1] CD2 plays a crucial role in T-cell activation and adhesion by interacting with its ligand, CD58.[2] While primarily a cell surface marker, intracellular staining for CD2 with the OX-34 antibody can be valuable for studying protein synthesis, trafficking, and degradation, or for ensuring antibody access to all domains of the protein.

Effective intracellular staining requires two critical steps: cell fixation and permeabilization. Fixation preserves cellular morphology and antigen localization, while permeabilization allows the antibody to penetrate the cell membrane and access intracellular antigens. The choice of fixation and permeabilization reagents is critical and can significantly impact staining quality. This document provides detailed protocols and guidance for optimizing intracellular staining of rat cells with the OX-34 antibody.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The selection of an appropriate fixation and permeabilization strategy is paramount for successful intracellular staining. Different methods have distinct advantages and disadvantages, and the optimal choice may depend on the specific cell type and experimental goals. Below is a summary of common methods.

Method Fixative Permeabilization Agent Advantages Disadvantages Fluorophore Compatibility
Paraformaldehyde + Saponin (B1150181) 4% Paraformaldehyde (PFA)0.1-0.5% SaponinPreserves cell morphology and surface antigens well.[3][4]Saponin-based permeabilization is reversible and requires saponin in all subsequent wash and staining buffers.[5][6] May not be sufficient for nuclear antigens.Generally compatible with most fluorochromes.
Paraformaldehyde + Triton™ X-100 1-4% Paraformaldehyde (PFA)0.1-0.5% Triton™ X-100Stronger permeabilization suitable for nuclear antigens.[6][7]Can alter cell morphology and may impact some surface epitopes. Can lyse cells if incubation is too long.[8]Generally compatible with most fluorochromes.
Methanol (B129727) MethanolMethanolFixes and permeabilizes simultaneously.[9][10] Good for detecting some nuclear and phosphorylated proteins.[6][9]Can denature some protein epitopes.[6][11] Not recommended for use with phycoerythrin (PE) or allophycocyanin (APC) based fluorochromes as it can diminish their fluorescence.[9]Compatible with small molecule dyes (e.g., FITC, Alexa Fluor® dyes). Avoid PE, APC, and their tandems.
Acetone AcetoneAcetoneFixes and permeabilizes simultaneously.[6]Can cause cell shrinkage and alter morphology.[10]Similar to methanol, compatibility with protein-based fluorophores should be verified.

Experimental Protocols

It is recommended to perform staining for cell surface markers before fixation and permeabilization, as the fixation process can alter surface epitopes.[7][8][12]

Protocol 1: Paraformaldehyde Fixation and Saponin Permeabilization

This protocol is a good starting point as it is relatively gentle and often preserves cell surface markers well.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Wash Buffer: 0.1% Saponin in PBS with 2% Fetal Bovine Serum (FBS)

  • Staining Buffer: PBS with 2% FBS

  • OX-34 Antibody

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Staining Buffer.

  • (Optional) Surface Staining: If staining surface markers, perform this step according to standard protocols before fixation.

  • Fixation:

    • Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of 4% PFA.

    • Incubate for 15-20 minutes at room temperature.[3][4]

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.

    • Incubate for 10-15 minutes at room temperature.[3][5]

  • Intracellular Staining:

    • Without washing, add the appropriate dilution of the OX-34 antibody to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Permeabilization/Wash Buffer. Note: It is important to keep the cells in a saponin-containing buffer throughout the staining and washing steps as the permeabilization is reversible.[5][7]

  • Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.

    • Analyze samples promptly. If storage is necessary, cells can be stored at 4°C in the dark for up to 24 hours.

Protocol 2: Methanol Fixation and Permeabilization

This method is harsher but can be effective for certain intracellular epitopes.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS (optional, for initial fixation)

  • Permeabilization Reagent: Ice-cold 90-100% Methanol

  • Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS)

  • OX-34 Antibody

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

  • (Optional) Surface Staining: If performing surface staining, ensure the fluorochromes used are compatible with methanol.

  • Fixation:

    • Pellet the cells by centrifugation.

    • (Optional but recommended) Resuspend in 100 µL of 4% PFA and incubate for 10 minutes at room temperature. This initial cross-linking can help preserve cell structure.

    • Wash cells once with PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of residual PBS.

    • While gently vortexing, add 1 mL of ice-cold methanol dropwise.[6]

    • Incubate for 30 minutes on ice or at 4°C.[9]

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the appropriate dilution of the OX-34 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.

Mandatory Visualization

Intracellular_Staining_Workflow General Workflow for Intracellular Staining cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_stain Staining & Analysis start Start with Single-Cell Suspension surface_stain Optional: Surface Antigen Staining start->surface_stain fixation Cell Fixation (e.g., 4% PFA) surface_stain->fixation Proceed to Fixation permeabilization Cell Permeabilization (e.g., Saponin or Methanol) fixation->permeabilization intracellular_stain Intracellular Staining with OX-34 wash Wash Steps intracellular_stain->wash acquisition Data Acquisition (Flow Cytometry) wash->acquisition

Caption: General workflow for intracellular staining.

CD2_Signaling_Context Conceptual Localization of CD2 cluster_cell T-Cell cluster_cyto Cytoplasm membrane Plasma Membrane synthesis CD2 Synthesis (Ribosomes, ER, Golgi) intracellular_cd2 Intracellular Pool of CD2 synthesis->intracellular_cd2 surface_cd2 Surface CD2 intracellular_cd2->surface_cd2 Trafficking ox34 OX-34 Antibody ox34->intracellular_cd2 Targets after permeabilization ox34->surface_cd2 Targets on non-permeabilized cells

Caption: Potential targets for OX-34 antibody staining.

Optimization and Controls

  • Antibody Titration: It is crucial to titrate the OX-34 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Controls:

    • Unstained Cells: To assess autofluorescence.

    • Isotype Control: Use a mouse IgG2a isotype control at the same concentration as the OX-34 antibody to control for non-specific binding.

    • Fluorescence Minus One (FMO) Controls: Important for multicolor flow cytometry panels to correctly set gates.

  • Cell Type: Different cell types may require adjustments to fixation and permeabilization times and concentrations. Always optimize the protocol for your specific cell line or primary cells.

  • Fluorochrome Choice: When using methanol-based permeabilization, avoid PE, APC, and their tandem dyes, as their fluorescence can be significantly reduced.[5][9] Small organic dyes are generally more resistant to alcohol-based permeabilization.[6]

References

Application Notes: Utilizing OX-34 (anti-rat CD2) in Combination with Cell Surface Markers for Comprehensive Rat Immune Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The monoclonal antibody OX-34 recognizes the rat CD2 antigen, a 50-54 kDa single-pass type I transmembrane glycoprotein (B1211001) expressed on thymocytes, peripheral T-lymphocytes, and a subset of Natural Killer (NK) cells.[1][2][3] It is notably absent on B cells and peritoneal macrophages.[1][3][4] CD2, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a critical cell adhesion and co-stimulatory molecule.[5] In rodents, it interacts with its ligand CD48 to modulate T-cell activation and adhesion, making it an important target for immunological studies.[5][6][7]

These application notes provide detailed protocols and data for using the OX-34 antibody in multi-parameter flow cytometry and in vivo functional studies to characterize and modulate rat immune responses.

Application 1: Multi-Color Flow Cytometry for T-Cell Subset Phenotyping

The combination of OX-34 with other cell surface markers allows for precise identification and quantification of various T-cell subpopulations, such as helper T-cells, cytotoxic T-cells, and memory/naïve subsets.

Recommended Antibody Combinations for T-Cell Analysis

The following table summarizes common marker panels for delineating rat T-cell populations using OX-34 as a pan-T-cell marker.

Marker Combination Target Cell Population Function / Lineage
OX-34 (CD2) , CD4, CD8aHelper T-cells (CD2+CD4+), Cytotoxic T-cells (CD2+CD8a+)Lineage markers to distinguish the two major T-cell subsets.[8]
OX-34 (CD2) , CD4, CD45RCNaïve/Resting (CD4+CD45RC+) & Memory/Activated (CD4+CD45RC-) T-cellsCD45RC is differentially expressed on naïve and memory T-cell subsets in rats.[9]
OX-34 (CD2) , CD8a, CD161 (NKR-P1A)Cytotoxic T-cells (CD2+CD8a+), NK cells (CD2+CD161+)Differentiates cytotoxic T-cells from NK cells, a subset of which also expresses CD2.[8]
OX-34 (CD2) , CD4, CD25 (IL-2Rα)Activated/Regulatory T-cells (CD2+CD4+CD25+)CD25 is the alpha chain of the IL-2 receptor and is upregulated on activated T-cells and constitutively expressed on regulatory T-cells.[8][10] Increased expression of IL-2Rα is seen on activated T-cells.[10]

Experimental Workflow: Multi-Color Flow Cytometry

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_acq Data Acquisition & Analysis prep Prepare single-cell suspension (Spleen, Lymph Node, or PBMCs) wash1 Wash cells with PBS prep->wash1 count Perform cell count and adjust to 1x10^7 cells/mL wash1->count fc_block Fc Receptor Block (e.g., anti-CD32) count->fc_block stain Incubate with fluorochrome-conjugated antibodies (OX-34, anti-CD4, etc.) (30 min, 4°C, in the dark) fc_block->stain wash2 Wash cells 2x with FACS Buffer stain->wash2 viability Resuspend in buffer with viability dye (optional) wash2->viability acquire Acquire on flow cytometer viability->acquire gate Gate on live, single cells acquire->gate analyze Analyze cell populations based on marker expression gate->analyze

Caption: Workflow for staining rat lymphocytes for multi-color flow cytometry.

Protocol: Immunofluorescent Staining of Rat Splenocytes

This protocol is optimized for staining 1x10^6 rat splenocytes per sample.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer: PBS + 2% Fetal Bovine Serum (FBS) + 0.05% Sodium Azide

  • Red Blood Cell (RBC) Lysis Buffer

  • Fc Block (e.g., anti-rat CD32 antibody)

  • Fluorochrome-conjugated antibodies: OX-34 (anti-rat CD2) and other desired markers (e.g., anti-rat CD4, anti-rat CD8a).

  • Viability Dye (e.g., 7-AAD, DAPI)

  • 96-well U-bottom plate or FACS tubes

Procedure:

  • Prepare Single-Cell Suspension:

    • Harvest spleen into a petri dish with cold PBS.

    • Mechanically dissociate the spleen using the plunger of a syringe and pass through a 70 µm cell strainer to create a single-cell suspension.[11]

    • Centrifuge at 300 x g for 5 minutes at 4°C. Discard supernatant.

  • RBC Lysis:

    • Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.

    • Add 10 mL of cold PBS to stop the lysis, and centrifuge at 300 x g for 5 minutes. Discard supernatant.

  • Cell Counting and Plating:

    • Resuspend cells in FACS buffer. Perform a cell count using a hemocytometer or automated cell counter.

    • Centrifuge and resuspend to a concentration of 1x10^7 cells/mL in FACS buffer.

    • Add 100 µL (1x10^6 cells) to each well of a 96-well plate or FACS tube.[1]

  • Fc Receptor Blocking:

    • Add Fc Block reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.[12]

  • Surface Staining:

    • Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies (including OX-34) to the cells.

    • Incubate for 30 minutes at 4°C in the dark.[11]

  • Washing:

    • Add 200 µL of FACS Buffer to each well and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step one more time.

  • Final Resuspension and Acquisition:

    • Resuspend the cell pellet in 200-500 µL of FACS Buffer. If desired, add a viability dye just before analysis.

    • Acquire samples on a flow cytometer. Remember to include unstained and single-color compensation controls.[12]

Application 2: In Vivo Functional Studies Using OX-34

The OX-34 antibody can be administered in vivo to block the CD2-CD48 interaction, thereby inhibiting T-cell mediated immune responses. This has been demonstrated in a rat model of adjuvant arthritis (AA).[9][13]

Summary of In Vivo Effects of OX-34 in Adjuvant Arthritis Model

The following table summarizes quantitative data from a study where OX-34 was used to treat established AA in rats.[9][13]

Treatment Group Outcome Measure Result
OX-34 + Dexamethasone (Early AA)Arthritis Score (AS) Reduction>65% reduction (p < 0.05) compared to control mAb + Dexamethasone.[9][13]
OX-34 + Dexamethasone (Early AA)Hind Paw Thickness Reduction>80% reduction (p < 0.05) compared to control mAb + Dexamethasone.[9][13]
OX-34 alone (Prophylactic)Arthritis Score (AS) Reduction83-95% reduction (p < 0.05) compared to controls, preventing initiation of arthritis.[9][13]
OX-34 + DexamethasoneEffect on T-Cell SubsetsSignificant depletion of CD4+ T-cells.[9][13] No significant depletion of CD8+ T-cells.[9] Significant reduction in IL-2R+ and CD45RC- ('memory') T-cells.[9][13]

Protocol: High-Level Overview for In Vivo Antibody Administration

Materials:

  • InVivoMAb™ anti-rat CD2 (Clone: OX-34) or other purified, low-endotoxin format.[2]

  • Isotype control antibody (e.g., purified mouse IgG2a).[2]

  • Sterile, pyrogen-free PBS or recommended dilution buffer.

  • Appropriate rat strain for the disease model (e.g., Lewis rats for AA).

Procedure:

  • Animal Acclimatization and Model Induction:

    • Acclimatize animals according to institutional guidelines.

    • Induce the disease model (e.g., adjuvant arthritis) following established protocols.

  • Antibody Preparation and Administration:

    • Dilute OX-34 antibody and isotype control to the desired concentration in sterile PBS.

    • Administer the antibody via the desired route (e.g., intraperitoneal or intravenous injection). Dosages from published studies can be used as a starting point (e.g., an initial 2 mg dose followed by 1 mg doses).[9][13]

  • Monitoring and Endpoint Analysis:

    • Monitor animals for clinical signs of disease (e.g., arthritis score, paw thickness) and body weight.[9][13]

    • At the study endpoint, collect blood and/or lymphoid tissues.

    • Perform flow cytometry (as described in Application 1) to analyze changes in T-cell populations (e.g., CD4+ and CD8+ cell counts).[9]

    • Conduct histological analysis of affected tissues (e.g., joints) to assess inflammation and damage.

Application 3: CD2 Signaling Pathway

CD2 acts as a co-stimulatory molecule that enhances T-cell activation.[5] Upon binding its ligand CD48 on an antigen-presenting cell (APC), CD2 clusters with the T-cell receptor (TCR) complex. This interaction stabilizes the adhesion between the T-cell and the APC and facilitates signal transduction through its cytoplasmic domain, contributing to T-cell proliferation and cytokine production.[1][6]

Rat CD2 Signaling Pathway

G cluster_tcell Rat T-Cell cluster_apc Antigen Presenting Cell (APC) CD2 CD2 (OX-34 Target) Lck Lck CD2->Lck Recruits CD2AP CD2AP CD2->CD2AP Recruits Activation T-Cell Activation CD2->Activation Co-stimulation TCR TCR/CD3 Complex TCR->Activation Co-stimulation Lck->Activation Co-stimulation CD2AP->Activation Co-stimulation CD48 CD48 (Ligand) CD48->CD2 Binding & Adhesion MHC pMHC MHC->TCR Antigen Recognition

Caption: Simplified diagram of the rat CD2 co-stimulatory signaling pathway.

References

Application Notes and Protocols for OX-34 Immunohistochemistry on Frozen Rat Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) staining of the rat CD2 antigen using the OX-34 monoclonal antibody on frozen tissue sections. The provided methodologies cover tissue preparation, fixation, cryosectioning, and immunofluorescent staining.

Introduction

The OX-34 monoclonal antibody specifically recognizes the rat CD2 (cluster of differentiation 2) surface antigen.[1] CD2 is a 50-54 kDa glycoprotein (B1211001) expressed on all peripheral T cells and the majority of thymocytes, playing a crucial role in T-cell mediated immune responses.[1] Immunohistochemical localization of CD2 with OX-34 is a valuable tool for identifying T-cell infiltration and distribution within tissues, which is of significant interest in immunology, neuroinflammation, and oncology research. This document outlines two primary protocols for preparing frozen rat tissues for IHC with OX-34: one involving pre-fixation of the tissue before freezing and the other involving post-fixation of the cryosections.

Data Presentation

The following tables summarize key quantitative parameters for the successful application of OX-34 in IHC on frozen rat sections. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Tissue Preparation and Sectioning Parameters

ParameterRecommended Value/RangeNotes
Fixation MethodPerfusion or Immersion (Pre-fixation); Acetone (B3395972) or Methanol (B129727) (Post-fixation)Choice depends on experimental needs for morphology vs. antigenicity.
Pre-fixation Solution4% Paraformaldehyde (PFA) in PBSFor perfusion or immersion fixation prior to freezing.[2][3]
Cryoprotection30% Sucrose (B13894) in PBSEssential after PFA fixation to prevent ice crystal artifacts.[2][3]
Freezing MethodSnap-freezing in isopentane (B150273) cooled by liquid nitrogen or on dry iceEnsures rapid freezing to preserve tissue integrity.[4][5]
Embedding MediumOptimal Cutting Temperature (OCT) compoundProvides support for cryosectioning.[2][4][5]
Section Thickness5 - 20 µmThinner sections (5-10 µm) generally offer better resolution.[4][6]
Cryostat Temperature-15°C to -23°COptimal temperature depends on the tissue type.[2]

Table 2: Immunohistochemical Staining Parameters for OX-34

ParameterRecommended Value/RangeNotes
Primary AntibodyMouse anti-Rat CD2 (Clone: OX-34)A mouse IgG2a monoclonal antibody.[1]
OX-34 Dilution 1:50 - 1:200 (starting point) Optimal dilution must be determined empirically. A typical starting concentration for IHC is 2-5 µg/ml.[4] Always refer to the antibody datasheet.
Fixation (Post-sectioning)Cold (-20°C) Acetone or MethanolAcetone fixation for 10-15 minutes is a common recommendation.[6][7][8]
Antigen RetrievalGenerally not required for frozen sections, especially with acetone fixation.[2]Can be harsh on frozen sections. If necessary, citrate (B86180) buffer (pH 6.0) with gentle heating can be tested.
Blocking Solution5-10% Normal Serum (from the host species of the secondary antibody) with 0.3% Triton X-100 in PBSBlocks non-specific antibody binding.[3][9]
Primary Antibody Incubation1 hour at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended to reduce background.[2][6][7]
Secondary AntibodyFluorophore-conjugated anti-mouse IgGChoose a secondary antibody that recognizes mouse IgG.
Secondary Antibody Incubation1-2 hours at room temperatureProtect from light if using a fluorescent conjugate.[9]
CounterstainDAPI or HoechstFor nuclear visualization.[3]

Experimental Protocols

Two primary workflows are presented below. Protocol 1 details a method with fixation prior to freezing, which is generally preferred for preserving tissue morphology. Protocol 2 outlines a procedure for snap-freezing fresh tissue followed by post-fixation of the sections, which can be advantageous for preserving certain sensitive epitopes.

Protocol 1: Pre-Fixation, Cryoprotection, and Freezing

This method is recommended for achieving optimal tissue morphology.

1. Tissue Fixation (Perfusion): a. Anesthetize the rat according to approved institutional guidelines. b. Perform transcardial perfusion with ice-cold PBS to flush out blood. c. Perfuse with 4% paraformaldehyde (PFA) in PBS until the tissues are adequately fixed.[2]

2. Tissue Fixation (Immersion): a. If perfusion is not feasible, dissect the tissue of interest and immerse it in 4% PFA in PBS for 4-24 hours at 4°C.[2][3] The volume of fixative should be at least 10 times the volume of the tissue.

3. Cryoprotection: a. After fixation, immerse the tissue in a 30% sucrose solution in PBS at 4°C.[2][3] b. Allow the tissue to equilibrate until it sinks, which may take 24-48 hours depending on the tissue size.

4. Embedding and Freezing: a. Gently blot the cryoprotected tissue to remove excess sucrose. b. Embed the tissue in OCT compound within a cryomold.[2][5] c. Snap-freeze the block in isopentane pre-cooled with liquid nitrogen or on a slurry of dry ice. d. Store the frozen blocks at -80°C until sectioning.[2][4]

5. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -23°C) for at least 30 minutes.[6] b. Cut sections at a thickness of 5-20 µm and mount them onto positively charged slides.[6] c. Air dry the slides for 30-60 minutes at room temperature before staining or storage at -80°C.

Protocol 2: Snap-Freezing of Fresh Tissue and Post-Fixation

This method is faster and may be better for preserving the antigenicity of some epitopes.

1. Tissue Collection and Freezing: a. Dissect the fresh rat tissue of interest. b. Embed the fresh tissue in OCT compound in a cryomold. c. Snap-freeze the block in isopentane pre-cooled with liquid nitrogen or on dry ice.[4][5] d. Store the frozen blocks at -80°C until sectioning.

2. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -23°C). b. Cut sections at a thickness of 5-20 µm and mount them onto positively charged slides.[6] c. Air dry the slides for 30-60 minutes at room temperature.

3. Post-Fixation: a. Immerse the slides in ice-cold acetone or methanol at -20°C for 10-15 minutes.[6][7][8] b. Allow the slides to air dry completely before proceeding with the staining protocol.

Immunofluorescent Staining Protocol for OX-34

This protocol is applicable to sections prepared by either of the methods above.

1. Rehydration and Blocking: a. Rehydrate the sections by washing with PBS for 3 x 5 minutes. b. Permeabilize the sections by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes (optional, but recommended for intracellular targets). c. Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5-10% normal goat serum, if using a goat anti-mouse secondary antibody, with 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber.[3][9]

2. Primary Antibody Incubation: a. Dilute the OX-34 primary antibody to its optimal concentration in the blocking buffer. A starting dilution of 1:100 is recommended for initial optimization. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[2][6][7]

3. Washing: a. Wash the slides with PBS containing 0.05% Tween 20 (PBST) for 3 x 5 minutes.

4. Secondary Antibody Incubation: a. Dilute a fluorophore-conjugated anti-mouse secondary antibody in the blocking buffer according to the manufacturer's instructions. b. Apply the diluted secondary antibody to the sections and incubate for 1-2 hours at room temperature, protected from light.[9]

5. Washing: a. Wash the slides with PBST for 3 x 5 minutes, protected from light.

6. Counterstaining: a. Incubate the sections with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5-10 minutes. b. Rinse briefly with PBS.

7. Mounting: a. Mount the coverslips using an anti-fade mounting medium. b. Seal the edges of the coverslip with nail polish. c. Store the slides at 4°C, protected from light, until imaging.

Mandatory Visualization

IHC_Workflow_OX34 cluster_prep Tissue Preparation cluster_sectioning Sectioning cluster_staining Immunohistochemical Staining start Start: Euthanize Rat perfusion Perfusion with PBS then 4% PFA start->perfusion dissection Dissect Tissue start->dissection perfusion->dissection cryoprotection Cryoprotection (30% Sucrose) perfusion->cryoprotection Protocol 1 immersion Immersion in 4% PFA (4-24h) dissection->immersion Protocol 1 snap_freeze_fresh Snap-freeze Fresh Tissue in OCT dissection->snap_freeze_fresh Protocol 2 immersion->cryoprotection embedding Embed in OCT and Freeze cryoprotection->embedding cryosection Cryosection (5-20 µm) snap_freeze_fresh->cryosection embedding->cryosection mount Mount on Slides cryosection->mount post_fix Post-fixation (Cold Acetone, 10-15 min) mount->post_fix Protocol 2 rehydration Rehydrate & Wash mount->rehydration Protocol 1 post_fix->rehydration blocking Blocking (1h) rehydration->blocking primary_ab Primary Ab: OX-34 (Overnight at 4°C) blocking->primary_ab wash1 Wash (3x5 min) primary_ab->wash1 secondary_ab Secondary Ab (1-2h, RT, dark) wash1->secondary_ab wash2 Wash (3x5 min) secondary_ab->wash2 counterstain Counterstain (DAPI) wash2->counterstain mount_final Mount & Coverslip counterstain->mount_final imaging Imaging mount_final->imaging

Caption: Experimental workflow for IHC with OX-34 on frozen rat sections.

References

Application Notes and Protocols for Blocking Non-Specific Binding in Rat Tissues for OX-34 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to effectively block non-specific binding when performing immunohistochemistry (IHC) with the OX-34 monoclonal antibody on rat tissues. The OX-34 antibody is a mouse IgG2a monoclonal antibody that recognizes the rat CD2 cell surface antigen, a molecule expressed on T-cells and thymocytes.[1][2] Proper blocking is crucial for obtaining specific staining and reliable results.

Introduction to Non-Specific Binding in IHC

Non-specific binding in IHC can arise from several sources, leading to high background staining and false-positive results that can obscure the true localization of the target antigen.[3] Key sources of non-specific binding include:

  • Endogenous Enzyme Activity: Tissues, particularly those rich in red blood cells, kidney, or liver, can exhibit endogenous peroxidase or alkaline phosphatase activity, which can react with chromogenic substrates used for detection.[3][4][5]

  • Endogenous Biotin (B1667282): Tissues like the kidney, liver, and brain contain endogenous biotin, which can be recognized by avidin (B1170675) or streptavidin-based detection systems, leading to non-specific signal.[3][6]

  • Protein-Protein Interactions: The primary or secondary antibodies can non-specifically adhere to tissue components through hydrophobic or ionic interactions.[7]

  • Fc Receptor Binding: The Fc portion of the primary or secondary antibodies can bind to Fc receptors present on various cells within the tissue, especially when using a mouse primary antibody on rodent tissue.

Strategies for Blocking Non-Specific Binding

A combination of blocking steps is often necessary to achieve a clean signal-to-noise ratio. The following table summarizes common blocking agents and their applications.

Target of Blocking Blocking Agent Typical Concentration & Incubation Notes
Endogenous PeroxidaseHydrogen Peroxide (H₂O₂)0.3-3% in methanol (B129727) or PBS for 10-30 minutes.[4]Essential for HRP-based detection systems. Methanol-based solutions can also aid in tissue fixation.[6]
Endogenous Alkaline PhosphataseLevamisole1 mM included in the substrate solution.[6][8][9]Use when employing an AP-based detection system. Not necessary for HRP systems.
Endogenous BiotinAvidin/Biotin Blocking KitsSequential incubation with avidin and then biotin solutions, typically for 15 minutes each.[3][6]Crucial if using a biotin-based amplification system (e.g., ABC or LSAB).
Non-Specific Protein BindingNormal Serum5-10% serum from the same species as the secondary antibody was raised in, for 30-60 minutes.[5]For an anti-mouse secondary, normal goat or horse serum is commonly used.
Bovine Serum Albumin (BSA)1-5% in PBS or TBS for 30-60 minutes.[7][10]A common alternative to normal serum.
Casein/Non-fat Dry Milk1-5% in TBS.[11]Can be effective for blocking hydrophobic interactions.

Experimental Workflow for OX-34 IHC on Rat Tissue

The following diagram illustrates a typical workflow for performing IHC with the OX-34 antibody on rat tissue, incorporating the necessary blocking steps.

IHC_Workflow node_prep Tissue Preparation (Fixation, Embedding, Sectioning) node_deparaffin Deparaffinization & Rehydration node_prep->node_deparaffin node_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) node_deparaffin->node_retrieval node_peroxidase Endogenous Peroxidase Block (e.g., 3% H₂O₂) node_retrieval->node_peroxidase node_wash1 Wash (PBS/TBS) node_peroxidase->node_wash1 node_protein_block Protein Block (e.g., 5% Normal Goat Serum) node_wash1->node_protein_block node_primary_ab Primary Antibody Incubation (OX-34, Mouse anti-Rat CD2) node_protein_block->node_primary_ab node_wash2 Wash (PBS/TBS) node_primary_ab->node_wash2 node_secondary_ab Secondary Antibody Incubation (e.g., HRP-conjugated Goat anti-Mouse) node_wash2->node_secondary_ab node_wash3 Wash (PBS/TBS) node_secondary_ab->node_wash3 node_detection Detection (e.g., DAB Substrate) node_wash3->node_detection node_counterstain Counterstain & Mount node_detection->node_counterstain node_imaging Imaging & Analysis node_counterstain->node_imaging

Caption: Immunohistochemistry workflow for OX-34 staining in rat tissue.

Detailed Protocol for OX-34 IHC on Paraffin-Embedded Rat Tissue

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

Materials:

  • Paraffin-embedded rat tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Primary Antibody: Mouse anti-Rat CD2 (clone OX-34)

  • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer (pH 6.0) and incubating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections in 3% H₂O₂ in PBS for 15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides 3 times with PBS for 5 minutes each.

  • Protein Blocking:

    • Incubate sections with the blocking buffer (5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber. This step is critical to block non-specific protein binding sites.[5][7]

  • Primary Antibody Incubation:

    • Dilute the OX-34 primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides 3 times with PBS for 5 minutes each.

    • Incubate sections with the HRP-conjugated goat anti-mouse secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides 3 times with PBS for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's protocol and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Logical Relationship of Blocking Steps

The sequence of blocking steps is logical and designed to address different sources of non-specific binding before the introduction of the antibodies.

Blocking_Logic node_tissue Prepared Tissue Section node_enzyme_block Endogenous Enzyme Block node_tissue->node_enzyme_block Prevents substrate reaction with tissue enzymes node_protein_block Protein Block node_enzyme_block->node_protein_block Prevents non-specific antibody binding node_primary_ab Primary Antibody Addition node_protein_block->node_primary_ab node_result Specific Staining node_primary_ab->node_result

Caption: Sequential logic of blocking steps in immunohistochemistry.

By following these detailed protocols and understanding the principles of non-specific binding, researchers can achieve high-quality, specific staining of rat CD2 with the OX-34 antibody, leading to reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak OX-34 Antibody Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting flow cytometry experiments. This guide focuses on addressing weak or absent signals when using the OX-34 antibody for flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the OX-34 antibody?

A1: The OX-34 antibody is a mouse monoclonal antibody that recognizes the rat CD2 cell surface antigen.[1][2] CD2 is expressed on thymocytes and peripheral T-cells but is not typically found on B cells or peritoneal macrophages.[1][2]

Q2: Why is my fluorescent signal weak when staining with OX-34?

A2: Weak fluorescence intensity can stem from several factors, including low antibody concentration, low antigen expression on the target cells, improper antibody storage, or issues with the staining protocol itself.[3][4][5]

Q3: Is antibody titration necessary for the OX-34 antibody?

A3: Yes, antibody titration is a critical optimization step.[6][7][8] It helps determine the optimal antibody concentration that provides the best separation between positive and negative populations while minimizing background staining.[6][9] Using too much antibody can increase non-specific binding, while too little will result in a weak signal.[10]

Q4: How should I store my OX-34 antibody?

A4: For optimal performance, fluorochrome-conjugated antibodies should be stored at 2–8°C and protected from light.[4][11] It is important to avoid freezing antibodies, especially those conjugated to phycoerythrin (PE) or allophycocyanin (APC).[12] For long-term storage of unconjugated antibodies, store at -20°C and avoid repeated freeze-thaw cycles.[1]

In-depth Troubleshooting Guide

Issue: Weak or No Signal

Q5: I am observing a very weak or no signal from my OX-34 staining. What are the initial checks I should perform?

A5: Start by verifying the basics of your experiment:

  • Antibody Integrity: Ensure the antibody has been stored correctly and has not expired.[3][12] Improper storage, such as exposure to light or freezing, can degrade the fluorochrome.[4]

  • Target Expression: Confirm that your target cell population is expected to express rat CD2.[3][12] Expression levels can vary, and some treatments may alter antigen expression.

  • Instrument Settings: Check that the correct laser and filters are being used for the fluorochrome conjugated to your OX-34 antibody.[13] Ensure the cytometer's settings are optimized for detecting your specific fluorophore.[14]

Q6: I have confirmed the basics, but the signal is still weak. What protocol steps can I optimize?

A6: If the initial checks do not resolve the issue, consider the following protocol optimizations:

  • Antibody Concentration: The concentration of the antibody may be too low.[3] It is highly recommended to perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions.[10]

  • Incubation Time and Temperature: The incubation time with the antibody might be insufficient. Try optimizing the incubation time and temperature.[3][12] Staining on ice can help prevent the internalization of surface antigens.

  • Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background and potentially masking a weak positive signal.[10] It is important to include a viability dye to exclude dead cells from your analysis.

  • Blocking Non-Specific Binding: Fc receptors on some cells can bind antibodies non-specifically.[12] Using an Fc receptor blocking reagent before adding the OX-34 antibody can help reduce background and improve signal specificity.[11]

Issue: High Background

Q7: My signal is present, but the background is too high, making it difficult to distinguish the positive population. What can I do?

A7: High background fluorescence can obscure a real signal. Here are some ways to address it:

  • Antibody Titration: Using too much antibody is a common cause of high background.[6][10] A proper titration will identify a concentration that maximizes the specific signal while minimizing non-specific binding.[9]

  • Washing Steps: Insufficient washing between staining steps can leave unbound antibody, contributing to background.[5] Ensure you are performing adequate wash steps.[14]

  • Autofluorescence: Some cell types exhibit high levels of autofluorescence. It is important to include an unstained control to assess the level of autofluorescence.[12]

Experimental Protocols and Data

Antibody Titration Protocol

This protocol outlines a general procedure for titrating the OX-34 antibody to find the optimal staining concentration.

  • Cell Preparation: Prepare a single-cell suspension of your target cells. Aim for a concentration of 1 x 10^7 cells/mL.[11]

  • Serial Dilution: Prepare a series of dilutions of the OX-34 antibody. A good starting point is to test a range above and below the manufacturer's recommended concentration. For example, if the recommendation is 5 µL per test, you could try 0.5, 1, 2.5, 5, and 7.5 µL.[10]

  • Staining:

    • Aliquot 1 x 10^6 cells into separate tubes for each antibody concentration, including a no-antibody control.[10]

    • Add the diluted antibody to the respective tubes. Keep the total staining volume consistent for all tubes.[10]

    • Incubate for 20-30 minutes at 4°C, protected from light.[15]

  • Washing: Wash the cells by adding 2 mL of flow cytometry staining buffer and centrifuging at 400-600 x g for 5 minutes.[11] Discard the supernatant.

  • Data Acquisition: Acquire data on the flow cytometer. Ensure that the signal from the highest antibody concentration is on scale.[10]

  • Analysis: Gate on live, single cells. Calculate the Stain Index for each concentration to determine the optimal dilution that gives the brightest signal with the minimal background.[6]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for flow cytometry staining. Note that these are starting points and should be optimized for your specific experiment.

ParameterRecommended RangeNotes
Cell Concentration 1 x 10^6 - 1 x 10^7 cells/mLAdjust based on cell type and availability.
Antibody Concentration Titration required (e.g., 0.5 - 10 µg/mL)The optimal concentration is antibody and cell-type specific.[6]
Staining Volume 50 - 100 µLKeep consistent across all samples.[1]
Incubation Time 20 - 60 minutesLonger times may be needed for low-affinity antibodies.[15]
Incubation Temperature 4°C or on iceMinimizes receptor internalization.[13]
Number of Events to Acquire 10,000 - 50,000 live, single cellsIncrease for rare populations.[10]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting weak OX-34 antibody staining.

TroubleshootingWorkflow Troubleshooting Weak OX-34 Staining Start Weak or No Signal CheckBasics Step 1: Initial Checks Start->CheckBasics Antibody Antibody Integrity (Storage, Expiry) CheckBasics->Antibody Verify Target Target Expression (Cell Type Control) CheckBasics->Target Verify Instrument Instrument Settings (Laser, Filters) CheckBasics->Instrument Verify OptimizeProtocol Step 2: Protocol Optimization CheckBasics->OptimizeProtocol If basics are confirmed Titration Perform Antibody Titration OptimizeProtocol->Titration Incubation Optimize Incubation (Time, Temperature) OptimizeProtocol->Incubation Viability Include Viability Dye OptimizeProtocol->Viability Blocking Add Fc Block OptimizeProtocol->Blocking AdvancedTroubleshooting Step 3: Advanced Troubleshooting OptimizeProtocol->AdvancedTroubleshooting If signal is still weak Resolved Signal Resolved Titration->Resolved If successful Incubation->Resolved If successful Viability->Resolved If successful Blocking->Resolved If successful SignalAmp Signal Amplification (e.g., Secondary Ab) AdvancedTroubleshooting->SignalAmp Fluorochrome Use Brighter Fluorochrome AdvancedTroubleshooting->Fluorochrome SignalAmp->Resolved Fluorochrome->Resolved

References

Technical Support Center: Optimizing OX-34 Immunohistochemistry on Paraffin Sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the OX-34 (anti-rat CD2) antibody for immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Our aim is to help you optimize your antigen retrieval protocol and achieve reliable, specific staining results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing IHC for OX-34 on paraffin-embedded tissues?

The main challenge is the masking of the CD2 epitope by formalin fixation. Formalin creates protein cross-links that can obscure the antigen, preventing the OX-34 antibody from binding effectively. This often results in weak or no staining.[1][2] To overcome this, an antigen retrieval step is crucial to unmask the epitope.

Q2: What are the principal methods for antigen retrieval for OX-34 IHC?

There are two primary methods for antigen retrieval: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).

  • HIER: This method uses heat and a specific buffer solution to break the protein cross-links. It is generally considered more effective for a wide range of antigens and tends to provide better preservation of tissue morphology.[3][4]

  • PIER: This method employs enzymes like Proteinase K or Trypsin to digest proteins and expose the epitope. While effective for some antigens, it can sometimes damage tissue morphology if not carefully optimized.[5]

For OX-34, HIER is the most commonly recommended starting point for optimization.

Q3: Which HIER buffer is recommended for OX-34 IHC?

While the optimal buffer should be determined empirically for your specific tissue and fixation protocol, a good starting point is a citrate-based buffer (10 mM Sodium Citrate) at pH 6.0 .[2][6] If staining is suboptimal, testing buffers with a higher pH, such as Tris-EDTA pH 9.0, may improve results.[3][7]

Q4: What are the critical parameters to optimize for HIER?

The success of HIER depends on several factors that may require optimization:

ParameterRecommendationRationale
Buffer pH Start with pH 6.0 (Citrate) and test pH 9.0 (Tris-EDTA) if needed.The optimal pH for epitope unmasking is antibody-dependent.
Heating Time Typically 15-20 minutes in pre-heated buffer.Insufficient heating may not adequately reverse cross-linking, while excessive heating can damage tissue.[3]
Heating Temperature 95-100°C is the standard range.Consistent high temperature is necessary for effective epitope retrieval.[3][7]
Cooling Method Allow slides to cool gradually in the retrieval buffer for at least 20 minutes.Rapid cooling can lead to tissue damage and inconsistent staining.

Q5: When should I consider using PIER for OX-34?

Consider PIER if HIER methods consistently fail to produce satisfactory staining, especially if you suspect over-fixation of the tissue.[5] It is important to carefully titrate the enzyme concentration and incubation time to avoid excessive tissue digestion.

Troubleshooting Guide

Issue 1: Weak or No Staining

Possible Cause Recommended Solution
Ineffective Antigen Retrieval Optimize HIER parameters (pH, time, temperature). Try a different HIER buffer (e.g., Tris-EDTA pH 9.0).[3] Consider PIER if HIER is unsuccessful.
Incorrect Antibody Concentration Titrate the OX-34 antibody to determine the optimal working dilution.
Improper Tissue Fixation Ensure tissues are not over- or under-fixed. Standard fixation is 10% neutral buffered formalin for 24-48 hours.[8]
Antibody Inactivity Use a fresh aliquot of the antibody and ensure it has been stored correctly. Avoid repeated freeze-thaw cycles.[9][10]
Inadequate Deparaffinization Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times.[10][11]

Issue 2: High Background Staining

Possible Cause Recommended Solution
Non-specific Antibody Binding Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.[12]
Endogenous Peroxidase Activity If using an HRP-based detection system, include a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before primary antibody incubation.[1][13]
Endogenous Biotin If using an avidin-biotin-based detection system, perform an avidin/biotin block.[13]
Primary Antibody Concentration Too High Reduce the concentration of the OX-34 antibody.[13]
Overly Aggressive Antigen Retrieval HIER at a high pH (e.g., 9.0) can sometimes increase background. If this occurs, revert to a lower pH buffer or reduce heating time.
Tissue Drying Out Ensure slides remain hydrated throughout the entire staining procedure.[10]

Issue 3: Tissue Damage or Detachment

Possible Cause Recommended Solution
Harsh Antigen Retrieval Reduce the heating time or temperature for HIER. For PIER, decrease the enzyme concentration or incubation time.
Poor Slide Adhesion Use positively charged slides to ensure strong tissue adherence.
Over-fixation Prolonged fixation can make tissues more brittle and prone to detachment during heating.

Experimental Protocols

Recommended Heat-Induced Epitope Retrieval (HIER) Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (1 minute), 80% ethanol (1 minute).[14]

    • Rinse in distilled water.[14]

  • Antigen Retrieval:

    • Pre-heat a water bath or steamer containing a staining dish with 10 mM Sodium Citrate buffer (pH 6.0) to 95-100°C.

    • Immerse the slides in the pre-heated buffer.

    • Incubate for 20 minutes.

    • Turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.

  • Staining Procedure:

    • Rinse sections in a wash buffer (e.g., PBS or TBS).

    • Proceed with your standard IHC staining protocol (blocking, primary antibody incubation, secondary antibody, detection, and counterstaining).

Proteolytic-Induced Epitope Retrieval (PIER) Protocol (Alternative)
  • Deparaffinization and Rehydration: Follow the same procedure as for HIER.

  • Enzymatic Digestion:

    • Prepare a working solution of Proteinase K (e.g., 20 µg/mL in TE buffer, pH 8.0) or Trypsin (e.g., 0.05% in PBS, pH 7.8).[15]

    • Pre-warm the enzyme solution to 37°C.

    • Incubate the slides with the enzyme solution at 37°C for a pre-determined optimal time (typically 10-20 minutes). This step requires careful optimization.

    • Stop the enzymatic reaction by washing the slides thoroughly in wash buffer.

  • Staining Procedure: Proceed with your standard IHC staining protocol.

Visualizations

CD2_Signaling_Pathway CD2 Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 (OX-34 Target) CD2BP2 CD2BP2 CD2->CD2BP2 Lck Lck CD2->Lck PLCg1 PLCγ1 CD2->PLCg1 LFA3 LFA-3 (CD58) LFA3->CD2 Adhesion TCR TCR TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Ras_MAPK Ras-MAPK Pathway SLP76->Ras_MAPK Vav1 Vav1 PLCg1->Vav1 PKC_theta PKCθ Vav1->PKC_theta JNK_Pathway JNK Pathway PKC_theta->JNK_Pathway

Caption: Simplified CD2 signaling cascade upon ligand binding.

IHC_Workflow Optimized IHC Workflow for OX-34 start Start: Paraffin Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene & Graded Alcohols) start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) 10mM Citrate Buffer, pH 6.0 95-100°C, 20 min deparaffinization->antigen_retrieval wash1 Wash antigen_retrieval->wash1 blocking Blocking (e.g., Normal Serum) wash1->blocking primary_ab Primary Antibody Incubation (OX-34) blocking->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Secondary Antibody Incubation wash2->secondary_ab wash3 Wash secondary_ab->wash3 detection Detection (e.g., HRP-DAB) wash3->detection counterstain Counterstain (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end Microscopy dehydration_mounting->end

Caption: Recommended workflow for OX-34 IHC on paraffin sections.

References

Technical Support Center: Troubleshooting Cell Clumping with OX-34

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flow cytometry. This guide provides detailed troubleshooting strategies, protocols, and answers to frequently asked questions regarding cell clumping, with a specific focus on experiments using the OX-34 antibody. Cell aggregates can block the cytometer, lead to inaccurate event counting, and compromise data quality by creating false positives for doublets or larger cells.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of cell clumping in flow cytometry experiments?

Cell clumping is a frequent issue in flow cytometry and can arise from several factors. The most common cause is the release of sticky, free-floating DNA from dead or dying cells, which acts as a net, trapping other cells and debris together.[3][4][5] Other significant causes include:

  • Harsh Sample Handling: Overly vigorous vortexing, high-speed centrifugation, or harsh enzymatic treatments (like over-digestion with trypsin) can damage cells, leading to cell lysis and DNA release.[1][4][6]

  • High Cell Density: Using cell concentrations above the recommended 10⁵ to 10⁷ cells/mL can increase the likelihood of random cell-cell interactions and aggregation.[1]

  • Cation-Dependent Adhesion: Certain cell types have surface proteins that mediate cell-cell adhesion in the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[4][7]

  • Antibody Aggregates: The antibody solution itself may contain protein aggregates, which can be removed by centrifugation before use.[8]

Q2: Why might the OX-34 antibody, in particular, contribute to cell clumping?

The OX-34 antibody specifically recognizes the rat CD2 antigen, which is expressed on T-cells and thymocytes.[9][10] The CD2 molecule is an adhesion protein that plays a role in stabilizing the interaction between T-cells and other cells (like antigen-presenting cells) by binding to its ligand, CD58.[9] When the bivalent OX-34 antibody binds to CD2 on adjacent cells, it can physically cross-link them, enhancing the natural adhesion process and promoting the formation of cell clumps. This is an antibody-specific mechanism that can occur in addition to the general causes of clumping.

Q3: I'm seeing clumps in my sample right now. What are the immediate steps I can take to salvage my experiment?

If you observe clumps just before or during acquisition, you can take a few immediate actions:

  • Gentle Resuspension: Gently pipette the sample up and down a few times with a wide-bore pipette tip to mechanically break up loose aggregates. Avoid vigorous pipetting or vortexing.[11][12]

  • Filter the Sample: Pass your cell suspension through a 40-70 µm cell strainer into a new tube immediately before loading it onto the cytometer.[7][11][13] This is the most effective immediate step to remove existing clumps and prevent blockages.[1]

  • Add DNase I (If Cations are Present): If your buffer does not contain EDTA and has Ca²⁺/Mg²⁺, you can add DNase I (final concentration 25-50 µg/mL) and incubate for 10-15 minutes at room temperature to break down DNA nets.[7][14]

Troubleshooting Guides

Guide 1: Problem - Excessive Clumping After OX-34 Staining

This guide provides a systematic approach to preventing cell aggregation from the start of your experiment.

Solution A: Optimize Staining Buffer Composition

The composition of your staining and wash buffers is critical for preventing both DNA-mediated and cation-dependent clumping. The two main strategies involve using a chelating agent (EDTA) or an enzyme (DNase I).

  • Strategy 1: Use EDTA to Inhibit Cation-Dependent Adhesion. EDTA is a chelating agent that binds divalent cations like Ca²⁺ and Mg²⁺, which are necessary for some cell adhesion molecules to function.[11] This is particularly effective for "sticky" cell types.[13]

  • Strategy 2: Use DNase I to Digest Extracellular DNA. DNase I enzymatically degrades the DNA released from dead cells, preventing it from forming a sticky mesh.[4][11] Crucially, DNase I requires divalent cations (Mg²⁺ and Ca²⁺) for its activity and will not work in the presence of EDTA. [4][15]

Data Presentation: Efficacy of Anti-Clumping Additives

The following table summarizes the expected effectiveness of different buffer additives in reducing cell aggregates. "Percentage of Single Cells" is determined by gating on single cells using FSC-A vs FSC-H in a typical flow cytometry analysis.

Buffer AdditiveTarget MechanismRecommended ConcentrationExpected Percentage of Single Cells (Illustrative)Key Considerations
None (Standard Buffer)N/AN/A75-85%Baseline for comparison.
EDTA Cation Chelation2-5 mM[7][11]90-95%Inactivates DNase. Use Ca²⁺/Mg²⁺-free buffers.[2]
DNase I DNA Degradation25-50 µg/mL[7]92-97%Requires Ca²⁺/Mg²⁺ for activity. Do not use with EDTA.
BSA or FBS (Protein) Reduces Non-specific Binding0.5-2%[13]80-90%Helps keep cells happy but is a mild anti-clumping agent.
Solution B: Pre-Acquisition Mechanical and Quality Control Steps
  • Maintain Cell Health: Always use cells from a healthy, log-phase culture. Minimize the time cells spend in processing and keep them on ice whenever possible to reduce cell death.[1][7]

  • Gentle Handling: When pelleting cells, use the lowest possible centrifugation speed (e.g., 300-400 x g for 4-5 minutes).[16] Resuspend the cell pellet by gently flicking the tube before adding buffer and pipetting slowly.[12]

  • Final Filtration: Always pass the sample through a 40-70 µm cell strainer immediately before analysis. This is a non-negotiable final step to ensure a single-cell suspension.[11][13][16]

Experimental Protocols

Protocol 1: DNase I Treatment for Preventing DNA-Mediated Clumping

This protocol is ideal for samples with a noticeable population of dead cells.

  • Prepare a stock solution of DNase I (e.g., 1 mg/mL in PBS).

  • After harvesting and washing your cells, resuspend the cell pellet in a buffer containing Ca²⁺ and Mg²⁺ (e.g., HBSS or RPMI).

  • Add DNase I to a final concentration of 100 µg/mL for an initial treatment.[2][17]

  • Incubate the cell suspension at room temperature (20-25°C) for 15-30 minutes, swirling gently every few minutes.[2][17]

  • Wash the cells once with your staining buffer.

  • For the staining and subsequent wash steps, add a maintenance dose of DNase I (25-50 µg/mL) to your staining buffer to prevent re-aggregation.[7][17]

  • Proceed with your staining protocol as planned.

Protocol 2: Preparation and Use of an EDTA-Based Anti-Clumping Buffer

This protocol is recommended for cell types known to be "sticky" or when the clumping is not resolved by DNase I.

  • Prepare a Ca²⁺/Mg²⁺-free staining buffer. A common recipe is PBS supplemented with 1-2% FBS or BSA.[13][18]

  • Prepare a 0.5 M EDTA stock solution (pH 8.0).

  • Add the EDTA stock solution to your staining buffer to achieve a final working concentration of 2-5 mM. For 100 mL of buffer, add 0.4-1.0 mL of 0.5 M EDTA stock.[18]

  • Use this buffer for all cell resuspension, staining, and wash steps.

  • Ensure all buffers used during the procedure (e.g., for initial cell washing) are also Ca²⁺/Mg²⁺-free to maximize the effectiveness of the EDTA.

Visualizations

Workflow for Minimizing Cell Clumps

G cluster_prep Sample Preparation cluster_buffer Buffer Choice cluster_stain Staining Protocol cluster_final Final QC Harvest 1. Harvest Cells Gently Wash 2. Wash in Cold Buffer (300-400g, 5 min) Harvest->Wash Resuspend 3. Resuspend Pellet Gently Wash->Resuspend Decision High Cell Death? Resuspend->Decision DNase Use DNase I (25-50 ug/mL) in Ca/Mg Buffer Decision->DNase Yes EDTA Use EDTA (2-5 mM) in Ca/Mg-Free Buffer Decision->EDTA No / Sticky Cells Stain 4. Stain with OX-34 on Ice DNase->Stain EDTA->Stain Wash2 5. Wash 2x in Anti-Clump Buffer Stain->Wash2 Filter 6. Filter Through 40um Strainer Wash2->Filter Acquire 7. Acquire Immediately Filter->Acquire

Caption: Recommended experimental workflow for preventing cell aggregation.

Mechanism of OX-34 Induced Cell Clumping

G cluster_cell1 T-Cell 1 cluster_cell2 T-Cell 2 C1 T-Cell 1 CD2_1 CD2 OX34 OX-34 Antibody CD2_1->OX34 Binds C2 T-Cell 2 CD2_2 CD2 OX34->CD2_2 Binds & Cross-links

Caption: Antibody-mediated cross-linking of T-cells via the CD2 antigen.

References

OX-34 antibody not working in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the OX-34 antibody in their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the target of the OX-34 antibody?

The OX-34 antibody specifically recognizes the rat CD2 (Cluster of Differentiation 2) antigen.[1][2] CD2 is a cell surface glycoprotein (B1211001) with a molecular weight of 50-54 kDa.[2]

Q2: On which cell types is rat CD2 expressed?

In rats, CD2 is expressed on the surface of most T cells, thymocytes, and some natural killer (NK) cells.[2][3] It has also been observed on splenic macrophages.[4] It is generally not found on B cells or peritoneal macrophages.[2]

Q3: What are the common applications for the OX-34 antibody?

The OX-34 antibody is most commonly used in flow cytometry and immunohistochemistry (IHC) to identify and characterize CD2-positive cell populations in rat tissues.[5]

Q4: What is the function of the CD2 protein?

CD2 is a cell adhesion molecule that plays a crucial role in the immune system. In rodents, it interacts with its ligand, CD48, to facilitate adhesion between T cells and other cells, such as antigen-presenting cells (APCs).[1][3][4][5] This interaction is also involved in T cell co-stimulation and activation.[3][4][5]

Troubleshooting Guides

Issue 1: No or Weak Signal in Flow Cytometry

If you are observing no or a very weak signal when using the OX-34 antibody for flow cytometry on rat cells (e.g., splenocytes), consider the following troubleshooting steps.

start Start: No/Weak Signal check_cells Cell Viability & Target Expression - Check cell viability with a dye. - Confirm target expression with a positive control (e.g., rat splenocytes or thymocytes). start->check_cells check_ab Antibody Integrity & Concentration - Has the antibody been stored correctly? - Has it undergone multiple freeze-thaw cycles? - Titrate the antibody to find the optimal concentration. check_cells->check_ab Cells are viable & should express CD2 resolve_cells Resolution: - Use fresh, viable cells. - Use a known positive cell type. check_cells->resolve_cells Issue found check_protocol Staining Protocol - Were cells kept cold during staining? - Was a proper Fc block used? - Was incubation time sufficient? check_ab->check_protocol Antibody is OK resolve_ab Resolution: - Use a new aliquot or vial of antibody. - Perform a titration experiment. check_ab->resolve_ab Issue found check_instrument Instrument Settings - Is the correct laser and filter set being used? - Are the voltage/gain settings appropriate? - Is compensation set correctly? check_protocol->check_instrument Protocol is correct resolve_protocol Resolution: - Optimize staining temperature and time. - Ensure Fc receptors are blocked. check_protocol->resolve_protocol Issue found resolve_instrument Resolution: - Adjust instrument settings using a positive control. check_instrument->resolve_instrument Issue found

Figure 1. Troubleshooting logic for no/weak flow cytometry signal.

Potential Causes and Solutions

Potential Cause Recommended Solution
Low or Absent Target Protein Expression Ensure you are using a cell type known to express CD2 (e.g., rat splenocytes, thymocytes). If stimulating cells, confirm that the stimulation protocol is sufficient to induce or upregulate CD2 expression.[6][7]
Improper Antibody Concentration The antibody concentration may be too low. Perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions.[7][8]
Incorrect Antibody Storage/Handling Improper storage or multiple freeze-thaw cycles can degrade the antibody.[6] Ensure the antibody has been stored at the recommended temperature. Aliquot the antibody upon first use to minimize freeze-thaw cycles.[6]
Suboptimal Staining Protocol To prevent the internalization of surface antigens like CD2, perform all staining steps on ice or at 4°C using ice-cold buffers.[7]
Fc Receptor-Mediated Non-Specific Binding Rat immune cells can bind antibodies non-specifically via Fc receptors. Pre-incubate your cells with an Fc receptor blocking reagent to prevent this.
Issues with Secondary Antibody (if applicable) If using an unconjugated primary antibody, ensure the secondary antibody is specific for the primary antibody's species and isotype (Mouse IgG2a for OX-34) and has been validated for flow cytometry.
Instrument Settings Ensure the flow cytometer's laser and filter settings are appropriate for the fluorochrome being used. Check that the voltage and gain settings are optimized for signal detection. Use a positive control to set up the instrument correctly.[6][7]
Issue 2: No or Weak Staining in Immunohistochemistry (IHC)

For issues with no or weak staining on formalin-fixed, paraffin-embedded (FFPE) rat tissue sections, please refer to the following guide.

Potential Causes and Solutions

Potential Cause Recommended Solution
Improper Sample Fixation Over-fixation can mask the CD2 epitope. Optimize the fixation time. If weak staining persists, consider using a different fixation method if possible.[8]
Inadequate Antigen Retrieval The CD2 epitope may be masked by formalin cross-linking. An antigen retrieval step is crucial. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) is a common starting point. You may need to optimize the heating time, temperature, or pH of the retrieval buffer.[9][10][11]
Improper Antibody Concentration The antibody dilution may be too high. Perform a titration by testing a range of dilutions to find the optimal concentration for your tissue type.[9][12]
Antibody Inactivity Ensure the antibody has been stored correctly and has not expired. Use a new vial or lot if you suspect the antibody has lost activity.[9][13]
Tissue Sections Drying Out It is critical that tissue sections do not dry out at any point during the staining procedure, as this can lead to inconsistent or no staining.[9][11][14]
Insufficient Permeabilization While CD2 is a surface marker, proper permeabilization can still be important for antibody access in fixed tissues. Ensure your wash buffers contain a mild detergent like Tween-20.
Issues with Detection System Confirm that all components of your detection system (e.g., secondary antibody, enzyme conjugate, substrate) are active and correctly matched. For example, if using a biotinylated secondary, ensure avidin/biotin (B1667282) blocking is performed on tissues with high endogenous biotin (like liver or kidney).[14]
Issue 3: High Background Staining in Any Application

High background can obscure specific staining and make results difficult to interpret.

Potential Causes and Solutions

Potential Cause Recommended Solution
Primary Antibody Concentration Too High This is a common cause of high background. Titrate the antibody to a lower concentration.[12] Incubation at 4°C overnight instead of a shorter time at room temperature can also help reduce non-specific binding.[15]
Insufficient Blocking Non-specific protein binding can be reduced by using an appropriate blocking buffer. Incubate sections with normal serum from the same species as the secondary antibody was raised in (e.g., normal goat serum if using a goat anti-mouse secondary).[16]
Inadequate Washing Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.[13]
Non-Specific Binding of Secondary Antibody Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[12][16]
Endogenous Peroxidase/Phosphatase Activity (IHC) If using an HRP or AP-based detection system in IHC, quench endogenous enzyme activity before primary antibody incubation using solutions like 3% H₂O₂ for peroxidase.[14]

Quantitative Data Summary

The optimal dilution for the OX-34 antibody will vary depending on the application, tissue, and detection system. It is highly recommended to perform a titration to determine the best dilution for your specific experiment.

Application Recommended Starting Dilution/Concentration Incubation Time & Temperature
Flow Cytometry 1:50 - 1:200 (or as per manufacturer's datasheet). Titration is essential.[17]30 minutes at 4°C
Immunohistochemistry (Paraffin) 1:100 - 1:1000. Titration is essential.[15]1 hour at Room Temperature or Overnight at 4°C

Key Experimental Protocols

Protocol 1: Flow Cytometry Staining of Rat Splenocytes

This protocol provides a general procedure for staining rat splenocytes for flow cytometric analysis.

prep 1. Prepare Single-Cell Suspension - Harvest spleen and create a single-cell suspension. - Lyse red blood cells (RBCs). wash1 2. Wash and Count Cells - Wash cells with FACS buffer. - Perform a cell count and check viability. prep->wash1 fc_block 3. Fc Receptor Block - Incubate cells with Fc block to prevent non-specific antibody binding. wash1->fc_block stain 4. Stain with OX-34 Antibody - Incubate cells with the optimal concentration of OX-34 antibody. fc_block->stain wash2 5. Wash - Wash cells to remove unbound primary antibody. stain->wash2 secondary_stain 6. Secondary Antibody Stain (if needed) - If using an unconjugated OX-34, incubate with a fluorochrome-conjugated secondary antibody. wash2->secondary_stain wash3 7. Final Wash & Resuspend - Perform final washes and resuspend cells in FACS buffer for analysis. secondary_stain->wash3 acquire 8. Acquire on Flow Cytometer - Analyze samples promptly. wash3->acquire

Figure 2. Workflow for flow cytometry staining of rat splenocytes.

Materials:

  • Rat Spleen

  • FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

  • RBC Lysis Buffer

  • Fc Blocking Reagent

  • OX-34 Antibody

  • Fluorochrome-conjugated secondary antibody (if OX-34 is unconjugated)

  • Viability Dye (optional)

Procedure:

  • Prepare a single-cell suspension from a fresh rat spleen by mechanical dissociation through a cell strainer.

  • Lyse red blood cells using an appropriate RBC lysis buffer.

  • Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet and perform a cell count. Adjust cell concentration to 1x10⁷ cells/mL.

  • Aliquot 1x10⁶ cells (100 µL) into individual tubes.

  • Add Fc blocking reagent and incubate on ice for 10-15 minutes.

  • Without washing, add the pre-titrated optimal concentration of the OX-34 antibody.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging after each wash.

  • If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate secondary antibody. Incubate on ice for 20-30 minutes in the dark.

  • Wash the cells twice more as in step 9.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye if desired.

  • Analyze the samples on a flow cytometer.

Protocol 2: Immunohistochemistry on Paraffin-Embedded Rat Tissue

This protocol outlines the key steps for performing IHC with the OX-34 antibody on FFPE rat tissue sections (e.g., spleen or lymph node).

Materials:

  • FFPE rat tissue sections on charged slides

  • Xylene and graded alcohols (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., Wash Buffer + 5% Normal Goat Serum)

  • OX-34 Antibody

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG)

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a series of graded alcohols: 100% (2 x 3 minutes), 95% (2 x 3 minutes), 70% (2 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate buffer (pH 6.0).

    • Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 15-20 minutes).[10][11]

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in Wash Buffer.

  • Quenching Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[14]

    • Rinse well with Wash Buffer.

  • Blocking:

    • Incubate slides with Blocking Buffer for at least 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Drain the blocking buffer and apply the OX-34 antibody diluted to its optimal concentration in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides and wash thoroughly with Wash Buffer (3 x 5 minutes).

  • Secondary Antibody Incubation:

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash slides thoroughly with Wash Buffer (3 x 5 minutes).

    • Prepare and apply the DAB substrate solution. Incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with hematoxylin.

    • Rinse with water.

    • Dehydrate the sections through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Signaling Pathway Visualization

The rat CD2 protein is a key co-stimulatory molecule in T-cell activation. Its interaction with its ligand, CD48, on an antigen-presenting cell (APC) is an important step in initiating a full T-cell immune response.

cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) TCR TCR Adhesion Adhesion & Co-stimulation TCR->Adhesion CD2 CD2 (OX-34 Target) CD2->Adhesion Activation T-Cell Activation (Proliferation, Cytokine Release) Adhesion->Activation MHC MHC-Antigen MHC->TCR Signal 1 CD48 CD48 (Ligand) CD48->CD2 Signal 2 (Adhesion)

Figure 3. Simplified rat T-cell activation pathway involving CD2.

References

How to improve signal-to-noise ratio for OX-34 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for OX-34 staining.

Frequently Asked Questions (FAQs)

Q1: What is the target of the OX-34 antibody?

The OX-34 antibody is a monoclonal antibody that specifically targets the rat CD2 antigen. CD2 is a 50-54 kDa glycoprotein (B1211001) expressed on the surface of T-cells and most thymocytes in rats. It is not typically found on B cells or peritoneal macrophages. The interaction between CD2 and its ligand, CD58 (LFA-3), plays a crucial role in T-cell activation and adhesion.

Q2: What are the recommended applications for the OX-34 antibody?

The OX-34 antibody is validated for several applications, including:

  • Immunohistochemistry (IHC) on frozen and paraffin-embedded tissues

  • Flow Cytometry

  • Immunoprecipitation

  • Immunocytochemistry/Immunofluorescence (ICC/IF)

For immunohistochemistry, the optimal dilution is often assay-dependent and requires optimization by the end-user.

Q3: What are the common causes of high background in OX-34 staining?

High background staining can obscure specific signals and make data interpretation difficult. Common causes include:

  • Non-specific antibody binding: The primary or secondary antibody may bind to non-target proteins or Fc receptors on the tissue.

  • Endogenous enzyme activity: If using an enzyme-based detection system (like HRP), endogenous peroxidases in the tissue can produce a false positive signal.

  • Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can result in high background.

  • Issues with tissue preparation: Improper fixation or incomplete deparaffinization can contribute to background staining.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and improving the signal-to-noise ratio in your OX-34 staining experiments.

Problem: High Background Staining

High background can manifest as diffuse, non-specific staining across the entire tissue section.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_secondary Run Secondary-Only Control start->check_secondary secondary_staining Staining Present? check_secondary->secondary_staining change_secondary Troubleshoot Secondary Antibody secondary_staining->change_secondary Yes check_primary Optimize Primary Antibody secondary_staining->check_primary No change_secondary->check_primary primary_staining High Background Persists? check_primary->primary_staining optimize_blocking Optimize Blocking Step primary_staining->optimize_blocking Yes end Improved Signal-to-Noise primary_staining->end No optimize_washes Optimize Wash Steps optimize_blocking->optimize_washes check_tissue Review Tissue Preparation optimize_washes->check_tissue check_tissue->end

Workflow for troubleshooting high background staining.

Potential Cause Recommended Solution
Non-specific binding of secondary antibody Run a control slide with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody or one raised in a different species. Increase the concentration of normal serum from the same species as the secondary antibody in the blocking buffer.[1][2]
High concentration of primary antibody Perform a titration experiment to determine the optimal concentration of the OX-34 antibody. A lower concentration may reduce non-specific binding while maintaining a strong specific signal.[3]
Inadequate blocking Increase the incubation time for the blocking step (e.g., to 1-2 hours at room temperature). Use a blocking buffer containing 5-10% normal serum from the same species as the secondary antibody. For tissues with high endogenous biotin, use an avidin/biotin blocking kit if using a biotin-based detection system.[3]
Endogenous peroxidase activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes before the blocking step.[4]
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).
Hydrophobic interactions Add a gentle detergent like Tween-20 to your antibody diluent and wash buffers to minimize non-specific hydrophobic interactions.[3]
Problem: Weak or No Specific Staining

This issue arises when the target antigen (CD2) is not being adequately detected.

Troubleshooting Workflow for Weak/No Signal

weak_signal_workflow start Weak or No Signal check_antibody Verify Primary Antibody Activity start->check_antibody antibody_ok Antibody Active? check_antibody->antibody_ok replace_antibody Use New Antibody Aliquot antibody_ok->replace_antibody No check_protocol Review Staining Protocol antibody_ok->check_protocol Yes replace_antibody->check_protocol protocol_issue Potential Protocol Issue? check_protocol->protocol_issue optimize_retrieval Optimize Antigen Retrieval protocol_issue->optimize_retrieval Yes end Strong Specific Signal protocol_issue->end No increase_incubation Increase Incubation Time/Temp optimize_retrieval->increase_incubation check_detection Verify Detection System increase_incubation->check_detection check_detection->end

Workflow for troubleshooting weak or no signal.

Potential Cause Recommended Solution
Inactive primary antibody Ensure the OX-34 antibody has been stored correctly and has not expired. Run a positive control (e.g., rat spleen or lymph node tissue) to confirm antibody activity.[3]
Suboptimal primary antibody concentration The antibody may be too dilute. Perform a titration to find the optimal concentration. Start with the datasheet's recommendation and test a range of dilutions.[3]
Masked epitope For paraffin-embedded tissues, antigen retrieval is crucial. Optimize the heat-induced epitope retrieval (HIER) method by testing different buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.
Insufficient incubation time Increase the primary antibody incubation time, for example, overnight at 4°C. This can enhance the signal from low-abundance antigens.
Inactive detection system Ensure all components of the detection system (e.g., secondary antibody, enzyme conjugate, substrate) are active and prepared correctly. Test the detection system independently if possible.
Improper tissue fixation Over-fixation with formalin can mask antigens. Ensure fixation times are appropriate for the tissue type and size.

Experimental Protocols

Recommended Protocol for OX-34 Staining of Frozen Rat Spleen Sections

This protocol is adapted from methods described for immunoperoxidase staining of frozen rat tissues.

  • Tissue Preparation:

    • Snap-freeze fresh rat spleen tissue in isopentane (B150273) cooled with liquid nitrogen.

    • Store frozen blocks at -80°C.

    • Cut 5-10 µm thick sections using a cryostat and mount on charged slides.

    • Air dry the sections for 30-60 minutes at room temperature.

    • Fix the sections in cold acetone (B3395972) for 10 minutes.

    • Allow slides to air dry.

  • Immunostaining:

    • Wash slides 3 times for 5 minutes each in PBS.

    • Blocking: Incubate sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

    • Primary Antibody: Dilute the OX-34 antibody in the blocking buffer. The optimal dilution should be determined by titration, but a starting point of 1:100 to 1:500 is recommended. Incubate overnight at 4°C.

    • Washing: Wash slides 3 times for 5 minutes each in PBS with 0.05% Tween-20 (PBST).

    • Secondary Antibody: Incubate with a biotinylated anti-mouse IgG secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

    • Washing: Wash slides 3 times for 5 minutes each in PBST.

    • Detection: Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Washing: Wash slides 3 times for 5 minutes each in PBST.

    • Substrate: Develop the signal with a suitable chromogen substrate (e.g., DAB). Monitor the color development under a microscope.

    • Counterstaining: Briefly counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.

Adaptable Protocol for OX-34 Staining of Paraffin-Embedded Rat Tissues

This is a general protocol that will require optimization for your specific tissue and experimental conditions.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes of 3 minutes each), 95% ethanol (1 change of 3 minutes), 70% ethanol (1 change of 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). A recommended starting point is to use a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

  • Immunostaining:

    • Follow steps 2.1 to 2.8 from the frozen section protocol. Pay close attention to the blocking and primary antibody incubation steps, as these are critical for good results in paraffin-embedded tissues.

Quantitative Data Summary for Protocol Optimization

Parameter Starting Recommendation Optimization Range
OX-34 Dilution 1:2001:50 - 1:1000
Primary Antibody Incubation 1 hour at RT or Overnight at 4°C30 min - 2 hours at RT; 12-24 hours at 4°C
Antigen Retrieval (HIER) Citrate Buffer (pH 6.0) for 20 min at 95°CTris-EDTA (pH 9.0); 10-40 minutes; 90-100°C
Blocking Time 1 hour at RT30 minutes - 2 hours at RT
Secondary Antibody Dilution As per manufacturerTitrate for optimal signal-to-noise

Signaling Pathway

CD2 Signaling in T-Cell Activation

The OX-34 antibody targets the CD2 receptor on rat T-cells. The binding of CD2 to its ligand, CD58 (LFA-3), on an antigen-presenting cell (APC) is a key co-stimulatory signal in T-cell activation. This interaction stabilizes the immunological synapse and initiates a signaling cascade that complements the signal from the T-cell receptor (TCR).

cd2_signaling cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) CD2 CD2 (OX-34 Target) Lck Lck CD2->Lck Fyn Fyn CD2->Fyn ZAP70 ZAP70 Lck->ZAP70 Fyn->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Activation T-Cell Activation (Cytokine production, Proliferation) PLCg1->Activation CD58 CD58 (LFA-3) CD58->CD2 Binding

Simplified CD2 signaling pathway in T-cell activation.

References

Issues with OX-34 antibody lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OX-34 monoclonal antibody. The content addresses common issues, with a focus on mitigating lot-to-lot variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the OX-34 antibody and what is its target?

The OX-34 antibody is a mouse monoclonal antibody (isotype IgG2a) that specifically recognizes the rat CD2 antigen.[1][2] CD2, also known as Lymphocyte-function antigen 2 (LFA-2), is a 50-54 kDa transmembrane glycoprotein (B1211001) expressed on the surface of T cells and natural killer (NK) cells.[3] It plays a crucial role in T-cell activation and adhesion by interacting with its ligand, CD58 (LFA-3), on antigen-presenting cells (APCs).[1]

Q2: For which applications is the OX-34 antibody suitable?

The OX-34 antibody is primarily validated for use in:

  • Flow Cytometry (FACS): For immunophenotyping of rat T cells and other CD2-expressing cell populations.[1]

  • Immunohistochemistry (IHC): For the detection of CD2 in both paraffin-embedded (IHC-P) and frozen (IHC-F) rat tissue sections.[1]

  • Immunocytochemistry (ICC/IF): For visualizing CD2 expression in cultured cells.[1]

  • Immunoprecipitation (IP): For isolating the CD2 protein from cell lysates.[1]

Q3: What are the known causes of lot-to-lot variability in monoclonal antibodies like OX-34?

Even with monoclonal antibodies, which are generally more consistent than polyclonal antibodies, lot-to-lot variability can occur. Potential causes include:

  • Hybridoma Instability: The hybridoma cell line producing the antibody may undergo genetic drift over time, leading to changes in antibody production or specificity.

  • Manufacturing and Purification Processes: Minor variations in the manufacturing, purification, or quality control processes between different production batches can affect the antibody's performance.

  • Conjugation Efficiency: If using a conjugated OX-34 antibody, differences in the efficiency of fluorophore or enzyme conjugation can lead to lot-to-lot variations in signal intensity.

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can degrade the antibody and affect its activity.

Q4: How can I minimize the impact of lot-to-lot variability on my experiments?

To ensure the reproducibility of your results, it is crucial to validate each new lot of the OX-34 antibody. Key practices include:

  • Side-by-Side Comparison: When you receive a new lot, perform a side-by-side comparison with the previous, validated lot using standardized positive and negative controls.

  • Titration: Re-optimize the antibody concentration for each new lot, as the optimal dilution may vary.

  • Purchase in Bulk: For long-term studies, consider purchasing a larger quantity from a single lot to avoid introducing variability mid-experiment.

  • Proper Storage: Aliquot the antibody upon arrival and store it according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Weak or No Staining in Immunohistochemistry (IHC)

This is a common issue that can be particularly frustrating when a new lot of antibody is introduced.

Potential Cause Troubleshooting Step
Suboptimal Antibody Concentration Perform a titration of the new antibody lot to determine the optimal working concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Incorrect Antigen Retrieval Ensure the antigen retrieval method (heat-induced or enzymatic) and buffer conditions (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) are optimized for rat CD2 in your specific tissue. Over-fixation of tissues can mask the epitope, requiring more robust antigen retrieval.
Antibody Inactivity Improper storage or handling can degrade the antibody. Ensure the antibody has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Run a positive control (e.g., rat spleen or thymus tissue) to confirm antibody activity.
Low Target Expression The target protein, CD2, may be expressed at low levels in your tissue of interest. Consider using a signal amplification system (e.g., biotin-based or polymer-based detection) to enhance the signal.
Incompatible Secondary Antibody Verify that your secondary antibody is specific for mouse IgG2a and has been validated for your detection system.
Issue 2: High Background Staining in IHC

High background can obscure specific staining and make interpretation difficult.

Potential Cause Troubleshooting Step
Primary Antibody Concentration Too High A new lot may be more concentrated or have a higher affinity. Titrate the antibody to a lower concentration.
Insufficient Blocking Block non-specific binding by incubating the tissue with normal serum from the same species as the secondary antibody. Increase the blocking time or concentration if necessary.
Non-specific Secondary Antibody Binding Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Endogenous Enzyme Activity If using an HRP- or AP-conjugated secondary antibody, block endogenous peroxidase or alkaline phosphatase activity with appropriate reagents (e.g., H2O2 for peroxidase, levamisole (B84282) for alkaline phosphatase).
Tissue Drying Ensure the tissue sections remain hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.
Issue 3: Inconsistent Results in Flow Cytometry

Variability in staining intensity or population gating between experiments can be due to antibody lot differences.

Potential Cause Troubleshooting Step
Suboptimal Antibody Titration Re-titrate the new lot of OX-34 antibody to find the optimal concentration that provides the best signal-to-noise ratio.
Changes in Fluorophore Brightness (for conjugated antibodies) If using a directly conjugated antibody, compare the staining intensity of the new lot with the old lot on the same sample. Adjust instrument settings (e.g., laser power, PMT voltage) if necessary, but it is best to first optimize the staining protocol.
Fc Receptor Binding Rat immune cells can express Fc receptors that may non-specifically bind the OX-34 antibody. Pre-incubate cells with an Fc block to prevent this.
Cell Viability Issues Dead cells can non-specifically bind antibodies, leading to false positives. Use a viability dye to exclude dead cells from your analysis.
Instrument Variability Ensure consistent instrument setup and calibration between runs. Use standardized beads for daily quality control.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Rat Spleen with OX-34

This protocol provides a general guideline for paraffin-embedded tissues. Optimization may be required for specific tissues and experimental conditions.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).
  • Immerse in 100% ethanol (B145695) (2 x 3 minutes).
  • Immerse in 95% ethanol (1 x 3 minutes).
  • Immerse in 70% ethanol (1 x 3 minutes).
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat in a microwave or water bath at 95-100°C for 20 minutes.
  • Allow slides to cool to room temperature.

3. Peroxidase Block:

  • Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
  • Rinse with PBS.

4. Blocking:

  • Incubate slides with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the OX-34 antibody to its pre-determined optimal concentration in PBS with 1% BSA.
  • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with PBS (3 x 5 minutes).
  • Incubate with a biotinylated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.

7. Detection:

  • Rinse slides with PBS (3 x 5 minutes).
  • Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
  • Rinse with PBS (3 x 5 minutes).
  • Develop with a DAB substrate solution until the desired staining intensity is reached.
  • Rinse with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.
  • Dehydrate through graded alcohols and xylene.
  • Mount with a permanent mounting medium.

Protocol 2: Flow Cytometry Staining of Rat Splenocytes with OX-34

1. Cell Preparation:

  • Prepare a single-cell suspension of rat splenocytes.
  • Lyse red blood cells using an appropriate lysis buffer.
  • Wash cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
  • Resuspend cells to a concentration of 1x10^7 cells/mL.

2. Fc Receptor Blocking:

  • Incubate cells with an Fc block for 15 minutes on ice to prevent non-specific antibody binding.

3. Staining:

  • Add the pre-titrated optimal amount of fluorochrome-conjugated OX-34 antibody to 100 µL of cell suspension (1x10^6 cells).
  • Incubate for 30 minutes on ice in the dark.

4. Washing:

  • Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

5. Viability Staining (Optional but Recommended):

  • Resuspend cells in 100 µL of FACS buffer and add a viability dye according to the manufacturer's instructions.

6. Acquisition:

  • Resuspend cells in an appropriate volume of FACS buffer for acquisition on a flow cytometer.

Visualizations

CD2_Signaling_Pathway CD2 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell CD58 CD58 (LFA-3) CD2 CD2 (LFA-2) CD58->CD2 Interacts with OX34 OX-34 Ab OX34->CD2 Binds to Lck Lck CD2->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Leads to

Caption: Simplified signaling pathway of T-cell activation initiated by the interaction of CD2 (the target of the OX-34 antibody) and its ligand CD58.

Troubleshooting_Workflow Troubleshooting Workflow for OX-34 Lot-to-Lot Variability Start New Lot of OX-34 Antibody Titrate Perform Antibody Titration Start->Titrate Validate Validate Against Previous Lot (Side-by-Side Comparison) Consistent Results Consistent? Validate->Consistent Controls Use Standardized Positive & Negative Controls Titrate->Controls Controls->Validate Proceed Proceed with Experiment Consistent->Proceed Yes Troubleshoot Troubleshoot Staining Issue Consistent->Troubleshoot No WeakSignal Weak/No Signal? - Check Antigen Retrieval - Check Antibody Activity - Consider Amplification Troubleshoot->WeakSignal HighBg High Background? - Optimize Blocking - Check Secondary Ab - Titrate Primary Ab Down Troubleshoot->HighBg InconsistentFACS Inconsistent FACS? - Check Titration - Use Viability Dye - Use Fc Block Troubleshoot->InconsistentFACS

Caption: A logical workflow for validating a new lot of OX-34 antibody and troubleshooting common issues.

References

Technical Support Center: In Vivo Administration of OX-34 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the OX-34 antibody in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the OX-34 antibody and what is its target?

The OX-34 antibody is a mouse monoclonal antibody (isotype IgG2a) that specifically recognizes the rat CD2 antigen.[1][2][3] CD2 is a 50-54 kDa glycoprotein (B1211001) found on the surface of thymocytes and peripheral T-cells, but it is not present on B cells or peritoneal macrophages.[1][4] CD2, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), acts as an adhesion and co-stimulatory molecule in T-cell activation.[2]

Q2: What is the mechanism of action of the OX-34 antibody in vivo?

The primary mechanism of action for the OX-34 antibody is the blockade of the CD2 receptor. In rats, the main ligand for CD2 is CD48, which is expressed on antigen-presenting cells (APCs). The interaction between CD2 on T-cells and CD48 on APCs is a crucial part of the immunological synapse, which leads to T-cell activation. By binding to CD2, the OX-34 antibody can block this interaction, thereby inhibiting T-cell activation and proliferation.[3] This can lead to a state of T-cell unresponsiveness and can also result in the depletion of T-cell subsets, particularly memory T-cells.[5][6][7][8]

Q3: What are the common applications for in vivo use of the OX-34 antibody?

Given its function in T-cell modulation, the OX-34 antibody is primarily used in in vivo studies related to:

  • Immunosuppression: To study the effects of T-cell inhibition in models of autoimmune diseases or transplantation.

  • T-cell depletion: To understand the role of specific T-cell populations in various biological processes.

  • Autoimmune disease models: The OX-34 antibody has been shown to attenuate established adjuvant arthritis in rats, indicating its potential for studying T-cell mediated autoimmune conditions.[3]

Q4: What are the recommended administration routes and dosages for the OX-34 antibody?

The most common administration routes for antibodies in vivo are intraperitoneal (i.p.) and intravenous (i.v.).[9][10] The optimal dosage and frequency will depend on the specific experimental goals, the animal model, and the desired level of T-cell blockade or depletion. It is always recommended to perform a pilot study to determine the optimal dose for your specific model. General guidelines suggest a starting dose range of 100-500 µg per animal for immune cell depletion.[9]

Q5: How should I prepare the OX-34 antibody for in vivo administration?

Proper preparation is critical for the success of in vivo experiments.

  • Dilution: Dilute the antibody to the desired concentration using a sterile, endotoxin-free phosphate-buffered saline (PBS) at pH 7.0.[9]

  • Sterilization: To prevent contamination, the final antibody solution should be sterilized by passing it through a 0.22 µm filter.[9]

  • Purity: Ensure the antibody preparation has a high purity (≥95%) and low endotoxin (B1171834) levels (≤1 EU/mg) to avoid non-specific inflammatory responses.[3]

Q6: What are the potential side effects or adverse events?

While studies with anti-CD2 antibodies in non-human primates have not reported significant adverse events, it is crucial to monitor the animals closely after administration.[5][6] Potential side effects could include:

  • Immunosuppression: The intended effect of the antibody can make animals more susceptible to infections.

  • Cytokine Release: The first injection of a therapeutic antibody can sometimes lead to a transient release of cytokines, although this is not always severe.[11]

  • Anaphylaxis: Although uncommon, there is a risk of anaphylactic reactions.[12]

Q7: How can I validate the in vivo effects of the OX-34 antibody?

Validation is a critical step to ensure the antibody is having the desired effect.

  • Flow Cytometry: This is the most common method to confirm the depletion or modulation of CD2-positive T-cells in peripheral blood or lymphoid organs.[6][9]

  • Immunohistochemistry (IHC): IHC can be used to examine the presence of CD2-positive cells in tissues of interest.

  • Functional Assays: In vitro assays, such as a Mixed Lymphocyte Reaction (MLR), can be used to assess the immunosuppressive effects of the antibody on T-cell proliferation.[5]

Quantitative Data Summary

Table 1: General Dosing Guidelines for In Vivo Antibodies

ParameterRecommendation
Starting Dose Range 100-500 µg per mouse/rat[9]
Administration Routes Intraperitoneal (i.p.), Intravenous (i.v.)[10]
Dosing Frequency Every 2-4 days for sustained effect[10]
Loading Dose A higher initial dose may be considered, followed by lower maintenance doses[10]

Table 2: OX-34 Antibody Specifications

SpecificationDescription
Clone OX-34[2]
Host/Isotype Mouse / IgG2a[2]
Reactivity Rat[2]
Target Antigen CD2[2]
Immunogen Activated rat T helper cells[1]
Formulation Typically supplied in PBS with no preservatives for in vivo use[3]

Visualizations

G CD2 Signaling Pathway and OX-34 Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC CD48 CD48 TCell T-Cell CD2 CD2 CD2->CD48 Adhesion & Co-stimulation Activation T-Cell Activation CD2->Activation Co-stimulatory Signal TCR TCR TCR->Activation Primary Signal OX34 OX-34 Antibody OX34->CD2 Blocks Interaction G Experimental Workflow for In Vivo Administration cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis A Dilute OX-34 Ab in sterile PBS B Sterile filter (0.22 µm) A->B C Select animal cohort (e.g., rats) B->C D Administer Ab via IP or IV injection C->D E Monitor animals for adverse effects D->E F Collect samples (blood, tissues) E->F G Analyze T-cell populations (Flow Cytometry, IHC) F->G H Interpret data G->H G Troubleshooting Logic for In Vivo Experiments Start Start Troubleshooting Problem No/Weak Effect Observed Start->Problem CheckDose Is the dose sufficient? Problem->CheckDose Begin Checks CheckRoute Is the administration route optimal? CheckDose->CheckRoute Yes IncreaseDose Increase dose or add loading dose CheckDose->IncreaseDose No CheckHandling Was the antibody handled correctly? CheckRoute->CheckHandling Yes ChangeRoute Try alternative route (e.g., IV) CheckRoute->ChangeRoute No NewAb Use a new aliquot of antibody CheckHandling->NewAb No End Problem Resolved CheckHandling->End Yes IncreaseDose->End ChangeRoute->End NewAb->End

References

Technical Support Center: Optimizing Blocking Buffers for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the blocking step for Western blotting experiments, with special consideration for antibodies like OX-34.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the blocking step in Western blotting?

The blocking step is critical for preventing the non-specific binding of primary and secondary antibodies to the blotting membrane (nitrocellulose or PVDF).[1] Membranes are designed to bind proteins, so this step uses a solution of non-reactive proteins to saturate any unoccupied sites on the membrane.[2] An effective blocking step reduces background noise and increases the signal-to-noise ratio, leading to cleaner, more reliable data.[1]

Q2: What are the most common blocking agents and what concentration should I use?

The two most common protein-based blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[2][3] The recommended concentration for both is typically between 3-5% (w/v) dissolved in a wash buffer like Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), often with a small amount of detergent like Tween 20 (TBST or PBST).[3][4] For most applications, starting with 5% non-fat milk or 5% BSA is a standard practice.[5][6]

Q3: Is there a recommended blocking buffer for the OX-34 antibody?

The OX-34 antibody targets the rat CD2 protein, which has a molecular weight of 50-54kDa.[7] As CD2 is not a known phosphoprotein, standard blocking buffers like 5% non-fat milk or 5% BSA in TBST are generally suitable. Non-fat milk is often preferred as a first choice because it is inexpensive and its diverse protein mixture can be very effective at blocking non-specific sites.[6][8] However, if high background is observed, switching to BSA may be beneficial.

Q4: When should I choose BSA over non-fat milk?

You should preferentially use BSA as a blocking agent in the following situations:

  • Phosphorylated Protein Detection: Milk contains a high amount of the phosphoprotein casein, which can cross-react with anti-phospho antibodies, leading to high background and false positives.[2][5] BSA is a single, purified protein that is largely free of phosphoproteins, making it the ideal choice for these experiments.[5][9]

  • Biotin-Avidin Systems: Non-fat milk contains endogenous biotin, which will interfere with streptavidin-biotin detection systems.[2]

  • High Cross-Reactivity: If you experience high background with milk, it may be due to cross-reactivity between the antibodies and proteins present in milk. Switching to BSA, which is a single protein, can resolve this issue.[2]

Q5: Can the blocking step be too long?

Yes. While insufficient blocking time is a common cause of high background, excessive blocking can also be problematic.[10] Over-blocking, especially for more than an hour at room temperature, can sometimes mask the target epitope on the protein, leading to a weak or absent signal.[10][11] A typical blocking duration is 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Related to Blocking Recommended Solution(s)
High Background (Uniformly dark or gray blot)1. Insufficient Blocking: The blocking agent has not adequately covered all non-specific sites on the membrane.[12][13] 2. Inappropriate Blocking Agent: The antibody may be cross-reacting with proteins in the blocking buffer (e.g., phospho-antibody with milk).[14] 3. Contaminated/Old Buffer: The blocking buffer was not freshly prepared.[9]1a. Increase blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or move to overnight at 4°C). 1b. Increase the concentration of the blocking agent (e.g., from 3% to 5%). 2. Switch to an alternative blocking agent (e.g., from milk to BSA, or try a non-protein blocker like Polyvinylpyrrolidone (PVP)).[13] 3. Always use a freshly prepared blocking buffer for each experiment.[8][9]
Weak or No Signal 1. Over-Blocking: The blocking agent may be masking the epitope recognized by the primary antibody.[10] 2. Harsh Blocking Agent: Some blocking agents can strip the target protein from the membrane, especially if the protein was not efficiently transferred.1a. Reduce the blocking incubation time (e.g., from overnight to 1 hour at room temperature).[10] 1b. Decrease the concentration of the blocking agent (e.g., from 5% to 3%).[11] 2. Try a milder blocking agent or dilute your primary antibody in a buffer with a lower concentration of blocking agent.[11]
Speckled or "Spotty" Background 1. Aggregates in Blocking Buffer: Non-fat milk powder can be difficult to dissolve completely, leaving small particulates that stick to the membrane.[2]1a. Ensure the blocking buffer is fully dissolved. Gentle warming can help. 1b. Filter the blocking buffer through a 0.45 µm filter before use to remove any aggregates.[2]

Data Presentation: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Pros Cons Best For
Non-Fat Dry Milk 3-5% in TBST/PBSTInexpensive, readily available, and highly effective at reducing background for many antibodies.[2][5][15]Contains phosphoproteins (casein) and biotin, which interfere with specific detection systems.[2] Can sometimes mask certain antigens.[2]General Western blotting with non-phospho specific antibodies.
Bovine Serum Albumin (BSA) 3-5% in TBST/PBSTA single purified protein, reducing the chance of cross-reactivity.[8] Does not contain phosphoproteins or biotin.[2][5]More expensive than milk.[5] Can sometimes be a less effective blocker than milk, leading to higher background in some cases.[8]Detecting phosphorylated proteins and using avidin-biotin systems.[2][5]
Fish Gelatin 0.5-2% in TBST/PBSTDoes not contain mammalian serum proteins, which can reduce cross-reactivity with mammalian-derived antibodies.[1]Can be less effective than milk or BSA for some applications.Experiments where milk and BSA cause high background due to cross-reactivity.
Commercial/Synthetic Buffers Varies by ManufacturerOften protein-free, which eliminates cross-reactivity with protein-based blockers.[1] Can provide very low background.Can be significantly more expensive. Performance varies by antibody and target.High-sensitivity applications or when standard protein blockers fail.[9]

Experimental Protocols

Protocol 1: Preparation of 5% w/v Non-Fat Milk Blocking Buffer
  • Weigh: Measure 5 grams of non-fat dry milk powder.

  • Measure: Pour 80 mL of 1X TBST (Tris-Buffered Saline with 0.1% Tween 20) into a clean beaker or flask.

  • Dissolve: Add the milk powder to the TBST. Place on a magnetic stir plate and stir until the powder is completely dissolved. This may take 10-15 minutes. Avoid vigorous stirring that creates excessive foam.

  • Adjust Volume: Once dissolved, transfer the solution to a 100 mL graduated cylinder and add 1X TBST until the final volume is 100 mL.

  • Filter (Optional but Recommended): To prevent a "speckled" background, filter the solution through a 0.45 µm syringe filter to remove any undissolved particulates.[2]

  • Use: The buffer is now ready to be used for blocking the membrane for 1 hour at room temperature or overnight at 4°C.

Protocol 2: Preparation of 5% w/v BSA Blocking Buffer
  • Weigh: Measure 5 grams of high-purity BSA (Fraction V is common).

  • Measure: Pour 80 mL of 1X TBST into a clean beaker or flask.

  • Dissolve: Slowly sprinkle the BSA powder onto the surface of the stirring TBST. Adding the powder too quickly can cause it to clump. Allow it to dissolve completely.

  • Adjust Volume: Once dissolved, transfer the solution to a 100 mL graduated cylinder and add 1X TBST until the final volume is 100 mL.

  • Use: The buffer is ready for use. BSA solutions are less prone to particulates than milk, but filtration can still be performed for high-sensitivity applications.

Visualizations

G start Start: Evaluate WB Result high_bg Problem: High Background start->high_bg No weak_signal Problem: Weak or No Signal start->weak_signal No clean_blot Result: Clean Blot, Good Signal start->clean_blot Yes cause_bg1 Cause: Insufficient Blocking Time/Conc. high_bg->cause_bg1 cause_bg2 Cause: Inappropriate Blocker (e.g., Milk for Phospho-Ab) high_bg->cause_bg2 cause_ws1 Cause: Over-Blocking (Epitope Masking) weak_signal->cause_ws1 solution_bg1 Solution: Increase blocking time to 2h (RT) or O/N (4°C). Increase blocker conc. to 5%. cause_bg1->solution_bg1 solution_bg2 Solution: Switch blocker (Milk -> BSA) or use commercial protein-free blocker. cause_bg2->solution_bg2 solution_ws1 Solution: Reduce blocking time to 1h (RT). Decrease blocker conc. to 1-3%. cause_ws1->solution_ws1

Caption: Troubleshooting workflow for blocking buffer optimization in Western blotting.

G cluster_prep Buffer Preparation cluster_protocol Blocking Protocol weigh 1. Weigh Blocker (Milk or BSA) dissolve 2. Dissolve in TBST/PBST weigh->dissolve filter 3. Filter (Optional) dissolve->filter incubate 4. Incubate Membrane in Blocker (1h RT or O/N 4°C) filter->incubate wash 5. Wash 3x with TBST/PBST incubate->wash primary_ab 6. Proceed to Primary Antibody Incubation wash->primary_ab

Caption: Standard experimental workflow for the Western blot blocking step.

References

Technical Support Center: Immunofluorescence (IF) Staining in Rat Tissues

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

This guide provides troubleshooting advice and answers to frequently asked questions regarding high autofluorescence encountered during immunofluorescence (IF) staining of rat tissues, with a specific focus on the use of the OX-34 antibody.

Troubleshooting Guide: High Autofluorescence

High background fluorescence can obscure specific antibody signals, leading to false positives and difficulty in interpreting results.[1] Use this guide to identify the cause of high autofluorescence and find an appropriate solution.

Problem: Diffuse, widespread background fluorescence across the tissue.

Possible CauseRecommended Solution(s)
Aldehyde Fixation Aldehyde fixatives like formaldehyde (B43269) and paraformaldehyde can react with amines in the tissue to create fluorescent products.[2] This often results in a broad emission spectrum across blue, green, and red channels.[2]
Inadequate Washing Insufficient washing can leave behind unbound primary or secondary antibodies, contributing to background noise.[3][4]
Excess Antibody Concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[3][5]

Problem: Punctate, granular, or localized fluorescence.

Possible CauseRecommended Solution(s)
Lipofuscin These autofluorescent granules of oxidized proteins and lipids accumulate with age in post-mitotic cells like neurons.[6][7][8] In aged rats, lipofuscin is a major source of autofluorescence, especially in the brain, and can appear as bright whitish-yellow to orange granules.[9][10]
Collagen and Elastin (B1584352) These structural proteins are naturally fluorescent and are abundant in connective tissues, blood vessels, and basement membranes.[11][12][13] Collagen typically excites in the UV range and emits around 390-450 nm, while elastin excites between 350-450 nm and emits around 420-520 nm.[2][12]
Red Blood Cells (RBCs) Heme groups within RBCs exhibit broad autofluorescence.[14] This is a common issue if the tissue was not properly perfused before fixation.

Autofluorescence Quenching Methods: A Comparison

Several methods are available to reduce autofluorescence. The choice of method depends on the source of the autofluorescence and the specific tissue type.

Quenching MethodTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B (SBB) Primarily Lipofuscin[2][6]Highly effective for lipofuscin-rich tissues like the brain.[6][15][16] Can reduce autofluorescence by 65-95%.[16]Can introduce its own background fluorescence in the red and far-red channels.[6] May reduce the intensity of the specific fluorescent signal.[17]
Commercial Reagents (e.g., TrueVIEW™) Aldehyde fixation, RBCs, Collagen, Elastin[18][19][20]Broadly effective against multiple sources of autofluorescence.[18][20] Quick protocol (often 2-5 minutes).[18][21]May require optimization of antibody concentrations to maintain a strong signal-to-noise ratio.[18]
Sodium Borohydride (NaBH₄) Aldehyde Fixation[2]Can reduce autofluorescence from glutaraldehyde (B144438) and formaldehyde fixation.[2][6]Results can be variable.[2] Has been shown to increase RBC autofluorescence in formaldehyde-fixed tissue.[6]
Cupric Sulfate (CuSO₄) & Ammonium Acetate Lipofuscin[22]Can reduce lipofuscin autofluorescence.[22]May not be as effective as other methods and often used in combination with NaBH₄.[22]
Photobleaching General FluorophoresCan reduce background by exposing the tissue to UV or blue light before staining.[23]Can potentially damage the tissue or the target epitope. Time-consuming.
Spectral Unmixing All sourcesA digital technique that separates the specific signal from the broad autofluorescence spectrum.[24]Requires a confocal microscope with spectral imaging capabilities and specialized software.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by various biological structures when they absorb light.[1] It is a common source of background noise in immunofluorescence that can interfere with the detection of the specific signal from your fluorescently labeled antibodies.[1][6]

Q2: Why are aged rat tissues, especially the brain, so problematic for IF?

Aged rat tissues, particularly the brain, accumulate high levels of lipofuscin, an age-related pigment that is intensely autofluorescent.[7][8][9][10] This autofluorescence is often granular and can be seen across multiple fluorescent channels, making it difficult to distinguish from a true signal.[6][9]

Q3: I'm using the OX-34 antibody on rat spleen. What should I be aware of?

The OX-34 antibody recognizes CD2 on rat thymocytes and peripheral T-cells.[25][26] Spleen and kidney are known to be problematic tissues with high levels of autofluorescence from various sources, including RBCs and structural proteins.[18][20] For these tissues, perfusion to remove blood is critical, and using a broad-spectrum quenching agent like TrueVIEW™ may be beneficial.[14][18]

Q4: Can I apply a quenching agent before or after my antibody staining?

This depends on the agent.

  • Sudan Black B is typically applied after the secondary antibody incubation and final washes.

  • TrueVIEW™ is also applied after the final staining washes, just before mounting.[18][21]

  • Some reagents, like TrueBlack® , offer protocols for application either before or after antibody staining, with the pre-treatment protocol being preferred to minimize effects on the fluorophore.[6] Always follow the manufacturer's instructions for the specific quenching kit you are using.

Q5: Will quenching autofluorescence reduce my specific signal from the OX-34 antibody?

Some quenching methods can potentially reduce the intensity of your specific signal.[17] It is crucial to optimize your experiment. This includes titrating your primary (OX-34) and secondary antibodies to find the concentration that gives the best signal-to-noise ratio after the quenching step.[18] Running a control slide without the primary antibody is essential to assess the level of background and the effectiveness of the quenching.

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Lipofuscin Quenching

This protocol is adapted for use after standard immunofluorescence staining and is particularly effective for brain sections.[15][16]

  • Complete Immunofluorescence Staining: Perform your full IF protocol, including primary antibody (e.g., OX-34), secondary antibody incubation, and all wash steps.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • Incubate Sections: After the final post-secondary antibody wash, drain excess buffer from the slides. Immerse the slides or cover the tissue sections with the 0.1% SBB solution.

  • Incubation Time: Incubate for 10-20 minutes at room temperature in the dark.[15]

  • Wash: To remove excess SBB, wash the slides thoroughly. Perform three washes of 5 minutes each in PBS.[15] Some protocols recommend PBS with a low concentration of Tween 20 (e.g., 0.02%) for more effective removal.[15]

  • Final Rinse & Mount: Perform a final brief rinse in PBS. Carefully remove excess buffer and immediately mount the coverslip using an aqueous anti-fade mounting medium.

  • Visualize: Image the slides as soon as possible.

Protocol 2: Commercial Quenching Kit (Based on Vector® TrueVIEW™)

This protocol is a general guide for a commercial kit designed to quench autofluorescence from multiple sources.[18][21] Always refer to the specific manufacturer's instructions.

  • Complete Immunofluorescence Staining: Perform your complete IF protocol up to the final wash steps after secondary antibody incubation.

  • Prepare Quenching Reagent: Prepare the working solution by mixing the kit components as instructed. For the TrueVIEW™ kit, this involves mixing Reagents A, B, and C in a 1:1:1 ratio.[18][21] The prepared reagent is typically stable for a couple of hours at room temperature.[18][21]

  • Apply Reagent: Drain the excess wash buffer from the slides. Add a sufficient volume of the prepared quenching reagent to completely cover the tissue section (approximately 150 µl).[18][21]

  • Incubate: Incubate for 2-5 minutes at room temperature.[18][21]

  • Wash: Wash the slides in PBS for 5 minutes.[18][21]

  • Mount: Drain excess PBS and mount the coverslip using the mounting medium provided in the kit or another recommended anti-fade medium.[18][21]

  • Visualize: Slides can be viewed immediately, but for optimal results, evaluate within 48 hours.[18]

Visual Guides

IF_Troubleshooting_Workflow node_start Start: High Background in IF node_eval Evaluate Autofluorescence (No Primary Ab Control) node_start->node_eval node_diffuse Is background diffuse? node_eval->node_diffuse node_punctate Is background punctate/granular? node_eval->node_punctate node_diffuse->node_punctate No node_sol_aldehyde Cause: Aldehyde Fixation Solution: Use NaBH₄ or Commercial Quencher (e.g., TrueVIEW™) node_diffuse->node_sol_aldehyde Yes node_sol_lipofuscin Cause: Lipofuscin Solution: Use Sudan Black B or Commercial Quencher (e.g., TrueBlack®) node_punctate->node_sol_lipofuscin Yes (e.g., Brain) node_sol_rbc Cause: Red Blood Cells Solution: Perfuse animal with PBS. Use Commercial Quencher (e.g., TrueVIEW™) node_punctate->node_sol_rbc Yes (e.g., Spleen) node_sol_collagen Cause: Collagen/Elastin Solution: Use Commercial Quencher or Spectral Unmixing node_punctate->node_sol_collagen No node_reopt Re-optimize Ab concentrations & re-evaluate node_sol_aldehyde->node_reopt node_sol_lipofuscin->node_reopt node_sol_rbc->node_reopt node_sol_collagen->node_reopt node_end End: Improved Signal-to-Noise node_reopt->node_end

Caption: Troubleshooting workflow for diagnosing and treating high autofluorescence.

IF_Quenching_Protocol cluster_pre Standard IF Protocol cluster_post Quenching & Mounting A Fixation & Permeabilization B Blocking Step A->B C Primary Antibody Incubation (e.g., OX-34) B->C D Secondary Antibody Incubation C->D E Final Washes in PBS D->E F Apply Quenching Agent (e.g., Sudan Black B or TrueVIEW™) E->F G Incubate (2-20 min) F->G H Wash in PBS G->H I Mount with Antifade Medium H->I node_end Microscopy & Image Acquisition I->node_end

Caption: General experimental workflow showing the integration of a quenching step.

References

Best practices for storing and handling Anti-Rat CD2 Antibody (OX-34)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the Anti-Rat CD2 Antibody (clone OX-34). It is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this antibody in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Anti-Rat CD2 Antibody (OX-34)?

The Anti-Rat CD2 Antibody (clone OX-34) is a monoclonal antibody that specifically recognizes the CD2 cell surface antigen on rat T-lymphocytes. CD2 is a 50-54 kDa glycoprotein (B1211001) involved in T-cell activation and adhesion. The OX-34 antibody is of the Mouse IgG2a isotype.[1]

Q2: What are the common applications for the OX-34 antibody?

The OX-34 antibody is suitable for a variety of immunological applications, including:

  • Flow Cytometry[2][3]

  • Immunohistochemistry (frozen and paraffin-embedded tissues)[4]

  • Immunoprecipitation[2]

  • Immunofluorescence[5]

Q3: What is the specificity of the OX-34 antibody?

The OX-34 antibody is specific to the rat CD2 antigen. It recognizes a determinant on thymocytes and peripheral T-cells. It does not typically bind to B cells or peritoneal macrophages.[1][2]

Storage and Handling

Proper storage and handling of the Anti-Rat CD2 Antibody (OX-34) are crucial for maintaining its activity and ensuring reproducible results.

Storage Recommendations:

ConditionTemperatureDurationNotes
Short-term Storage 4°C1-2 weeksAvoid freezing.[5]
Long-term Storage -20°C or -80°CUp to 12 monthsAliquot to avoid repeated freeze-thaw cycles.[5] Use a manual defrost freezer.
Conjugated Antibody 4°CUp to 12 monthsDo not freeze. Protect from light.[3]

Handling Best Practices:

  • Upon Receipt: Briefly centrifuge the vial before opening to ensure the entire contents are at the bottom.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the antibody into smaller, single-use volumes. This minimizes the damaging effects of repeated freeze-thaw cycles.

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing, as this can denature the antibody and reduce its effectiveness.

  • Dilution: Prepare working dilutions of the antibody immediately before use. Do not store diluted antibodies for extended periods.

  • Light Sensitivity: For fluorochrome-conjugated antibodies, it is essential to protect them from light to prevent photobleaching.

Diagram: Antibody Storage Best Practices

G Best Practices for Antibody Storage cluster_receipt Upon Receipt cluster_storage Storage Options cluster_handling Handling for Long-Term Storage Receipt Antibody Vial Received Centrifuge Briefly centrifuge vial Receipt->Centrifuge ShortTerm Short-Term (1-2 weeks) Store at 4°C Centrifuge->ShortTerm Choose storage duration Aliquot Aliquot into single-use volumes Centrifuge->Aliquot Choose storage duration Use Ready for Experiment ShortTerm->Use LongTerm Long-Term (>2 weeks) Store at -20°C or -80°C Freeze Flash freeze aliquots Aliquot->Freeze Store Store in a manual defrost freezer Freeze->Store Store->Use Thaw one aliquot for use Avoid Avoid Repeated Freeze-Thaw Cycles Store->Avoid

Caption: A flowchart illustrating the recommended steps for storing and handling the OX-34 antibody.

Troubleshooting Guides

Flow Cytometry

Q: I am seeing no signal or a very weak signal from my stained cells. What could be the cause?

A: Several factors could contribute to a weak or absent signal. Consider the following:

  • Antibody Concentration: The antibody may be too dilute. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[6][7]

  • Antigen Expression: The target antigen (CD2) may have low expression on your cells of interest. Ensure you are using a positive control cell line known to express CD2.[6]

  • Antibody Inactivity: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to antibody degradation.

  • Instrument Settings: Ensure the flow cytometer is correctly calibrated and the appropriate laser and filter settings are used for the fluorochrome conjugated to your antibody.

  • Permeabilization (for intracellular targets): If you are attempting to stain intracellular CD2, ensure your permeabilization protocol is effective. However, CD2 is a surface protein, so this is generally not required.

Q: I am observing high background or non-specific staining. How can I resolve this?

A: High background can obscure your results. Here are some common causes and solutions:

  • Antibody Concentration: The primary antibody concentration may be too high, leading to non-specific binding. Titrate the antibody to find the optimal dilution.[7]

  • Inadequate Blocking: Non-specific binding can occur if blocking is insufficient. Use a blocking buffer containing serum from the same species as your secondary antibody or a commercial Fc block.

  • Cell Viability: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.

  • Washing Steps: Ensure adequate washing steps are performed after antibody incubation to remove unbound antibodies.

G cluster_no_signal Troubleshooting No/Weak Signal cluster_high_bg Troubleshooting High Background Start Start Troubleshooting Problem What is the issue? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Signal related HighBg High Background Problem->HighBg Background related CheckConc1 Is antibody concentration optimized? NoSignal->CheckConc1 CheckConc2 Is antibody concentration optimized? HighBg->CheckConc2 CheckAntigen Is antigen expression confirmed? CheckConc1->CheckAntigen Yes Titrate1 Perform antibody titration CheckConc1->Titrate1 No CheckInstrument Are instrument settings correct? CheckAntigen->CheckInstrument Yes UsePositiveControl Use a positive control cell line CheckAntigen->UsePositiveControl No Calibrate Calibrate cytometer and check filters CheckInstrument->Calibrate No End Problem Resolved Titrate1->End UsePositiveControl->End Calibrate->End CheckBlocking Is blocking sufficient? CheckConc2->CheckBlocking No Titrate2 Perform antibody titration (reduce concentration) CheckConc2->Titrate2 Yes (too high) CheckViability Are dead cells excluded? CheckBlocking->CheckViability Yes ImproveBlocking Use Fc block or increase serum concentration CheckBlocking->ImproveBlocking No UseViabilityDye Add a viability dye to your panel CheckViability->UseViabilityDye No Titrate2->End ImproveBlocking->End UseViabilityDye->End

Caption: A sequential workflow for a typical immunohistochemistry experiment.

References

OX-34 Antibody Binding: A Technical Guide to Fixation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of different fixation methods on the binding of the OX-34 antibody to its target, the rat CD2 antigen. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal staining results.

Frequently Asked Questions (FAQs)

Q1: Which fixation method is recommended for the OX-34 antibody?

A1: For optimal results, particularly for immunohistochemistry (IHC) on tissue sections, a periodate-lysine-paraformaldehyde (PLP) fixative is recommended. Several datasheets suggest this method for preserving the antigenicity of the CD2 epitope recognized by the OX-34 antibody. For immunocytochemistry (ICC) on cultured cells, 4% paraformaldehyde (PFA) is a reliable choice. Acetone (B3395972) or methanol (B129727) fixation can also be used, especially for frozen sections, but may impact cell morphology.

Q2: Can I use formalin-fixed paraffin-embedded (FFPE) tissues with the OX-34 antibody?

A2: While aldehyde-based fixatives like formalin are generally good for preserving tissue structure, they can mask the epitope recognized by the OX-34 antibody through protein cross-linking.[1][2] If using FFPE sections, a heat-induced epitope retrieval (HIER) step is often necessary to unmask the antigen and allow for antibody binding.[3] However, frozen sections are frequently used and may offer more reliable staining for cell surface antigens like CD2.[4][5]

Q3: Why am I getting weak or no staining with the OX-34 antibody?

A3: Weak or no staining can result from several factors related to fixation.[6][7][8] Over-fixation with aldehydes (e.g., PFA, formalin) can mask the epitope.[7] Conversely, inadequate fixation may lead to the loss or diffusion of the antigen.[8] The choice of fixative itself might be suboptimal for the CD2 antigen; for instance, alcohol-based fixatives like methanol can sometimes alter protein conformation.[9] It is also crucial to ensure the primary antibody is used at the optimal concentration and that all reagents are fresh and correctly prepared.[10]

Q4: I am observing high background staining. Could my fixation method be the cause?

A4: While high background is often linked to issues with blocking or antibody concentrations, fixation can play a role.[6] Over-fixation can sometimes lead to non-specific antibody binding. Additionally, if using a fixative like glutaraldehyde, free aldehyde groups can cause non-specific staining, requiring a quenching step.[2] Ensure that your washing steps after fixation are thorough to remove any residual fixative.

Troubleshooting Guide

Problem Possible Cause (Fixation-Related) Suggested Solution
Weak or No Staining Epitope Masking: The fixation process, especially with aldehyde-based fixatives like formalin or PFA, has cross-linked proteins, hiding the antibody's binding site.[3]Implement a Heat-Induced Epitope Retrieval (HIER) step using a citrate (B86180) or Tris-EDTA buffer.[11] Experiment with different heating times and temperatures to optimize unmasking.
Inappropriate Fixative: The chosen fixative (e.g., methanol, acetone) may have altered the conformation of the CD2 antigen, reducing antibody affinity.[12]Test an alternative fixation method. If using alcohol, switch to a cross-linking fixative like 4% PFA for a short duration (10-15 minutes). If using PFA, consider PLP fixation for better preservation.
Under-fixation: Insufficient fixation time or concentration may lead to antigen degradation or loss from the tissue/cells during subsequent staining steps.Increase the fixation time or use a fresh, correctly prepared fixative solution. Ensure the tissue is promptly fixed after harvesting to prevent autolysis.[8]
High Background Staining Over-fixation: Excessive cross-linking can sometimes lead to non-specific binding of antibodies.Reduce the fixation time. For cultured cells, 10-15 minutes in 4% PFA is often sufficient. For tissues, adhere to recommended fixation times (e.g., overnight in PLP at 4°C).[13]
Residual Fixative: Leftover fixative on the slide can interfere with subsequent blocking and antibody incubation steps.Ensure thorough washing with a buffer like PBS after the fixation step to remove all traces of the fixative.
Poor Morphology Alcohol-Based Fixation: Fixatives like methanol or acetone can dehydrate cells, leading to shrinkage and compromised cellular structure.[9]Prefer a cross-linking fixative like 4% PFA or PLP, which are generally better at preserving morphology.[9]
Ice Crystal Damage (Frozen Sections): Improper freezing of tissue can lead to the formation of ice crystals that disrupt the tissue architecture.Ensure the tissue is properly cryoprotected (e.g., with sucrose) before snap-freezing in an appropriate medium like OCT.[13]

Quantitative Data Summary

Fixation Method Antigenicity Preservation Morphology Preservation Antigen Retrieval Required Typical Application
4% Paraformaldehyde (PFA) Good to ExcellentExcellentSometimes, for FFPEICC, IHC (Frozen & FFPE)
Periodate-Lysine-PFA (PLP) ExcellentExcellentUnlikely for frozenRecommended for IHC
Methanol (-20°C) Moderate to GoodModerateNoICC, IHC (Frozen)
Acetone (-20°C) Moderate to GoodPoor to ModerateNoIHC (Frozen)
Formalin (FFPE) Moderate (Masking likely)ExcellentYesIHC (FFPE)

Experimental Protocols & Workflows

Diagram: General Immunohistochemistry Workflow

IHC_Workflow General Immunohistochemistry Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps Tissue Tissue Collection Fixation Fixation (e.g., PLP or 4% PFA) Tissue->Fixation Processing Processing (Paraffin Embedding or Cryoprotection) Fixation->Processing Sectioning Sectioning (Microtome or Cryostat) Processing->Sectioning Retrieval Antigen Retrieval (If FFPE) Sectioning->Retrieval Optional Blocking Blocking (e.g., Normal Serum) Sectioning->Blocking Retrieval->Blocking PrimaryAb Primary Antibody (OX-34) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP/AP-conjugated or Fluorescent) PrimaryAb->SecondaryAb Detection Detection (DAB, AP Substrate, or Fluorescence) SecondaryAb->Detection Counterstain Counterstain (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: A generalized workflow for immunohistochemical staining, from tissue collection to final imaging.

Protocol 1: Periodate-Lysine-Paraformaldehyde (PLP) Fixation for Frozen Sections

This protocol is recommended for optimal preservation of the CD2 antigen in rat tissues.

  • Prepare PLP Fixative: This should be made fresh.[14]

    • Solution A (Lysine-Phosphate Buffer): Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4). Dissolve L-Lysine HCl to a final concentration of 0.2 M.

    • Solution B (Paraformaldehyde): Prepare a 4% PFA solution in 0.1 M phosphate buffer. Heat gently (do not exceed 60°C) to dissolve.[15]

    • Final PLP solution: Just before use, combine three parts of Solution A with one part of Solution B. Add Sodium m-Periodate to a final concentration of 0.01 M (approx. 2.14 g/L).[14]

  • Tissue Perfusion & Fixation:

    • Perfuse the animal with cold PBS followed by cold PLP fixative.[13]

    • Dissect the tissue of interest and immerse it in PLP fixative for 3-4 hours at 4°C.[13]

  • Cryoprotection:

    • Wash the tissue in PBS.

    • Incubate the tissue in a 15% sucrose (B13894) solution in PBS at 4°C until it sinks.

    • Transfer the tissue to a 30% sucrose solution in PBS at 4°C and incubate overnight.

  • Embedding and Sectioning:

    • Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.

    • Snap-freeze in isopentane (B150273) cooled by liquid nitrogen.

    • Store blocks at -80°C.

    • Cut sections on a cryostat at the desired thickness (e.g., 10-20 µm).

Protocol 2: 4% Paraformaldehyde (PFA) Fixation for Immunocytochemistry (ICC)

This protocol is suitable for cultured cells.

  • Cell Preparation: Grow cells on sterile coverslips in a culture dish until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add freshly prepared 4% PFA in PBS to the coverslips and incubate for 10-15 minutes at room temperature.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS, for 5 minutes each wash.

  • Permeabilization (Optional): If targeting an intracellular portion of the antigen (unlikely for CD2), incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Proceed with the blocking and antibody incubation steps as per a standard ICC protocol.

Diagram: Troubleshooting Logic for Weak Staining

Troubleshooting_Weak_Staining Troubleshooting Logic for Weak OX-34 Staining Start Weak or No Staining Observed CheckFixation What was the fixation method? Start->CheckFixation FFPE Formalin-Fixed Paraffin-Embedded (FFPE) CheckFixation->FFPE FFPE Frozen Frozen Section or Cultured Cells CheckFixation->Frozen Frozen/ICC CheckControls Are positive controls also weak/negative? ControlsOK No, positive controls are strong CheckControls->ControlsOK Controls OK ControlsBad Yes, positive controls also failed CheckControls->ControlsBad Controls Bad AddHIER Introduce or optimize Heat-Induced Epitope Retrieval (HIER) FFPE->AddHIER FixationIssue Potential Fixation Issue: - Over-fixation (masking) - Under-fixation (antigen loss) - Wrong fixative choice Frozen->FixationIssue AntibodyIssue Problem is likely with the primary antibody or detection system, not fixation. ControlsOK->AntibodyIssue ReagentIssue Systemic issue. Check all reagents, antibody storage, dilutions, and protocol steps. ControlsBad->ReagentIssue AddHIER->CheckControls OptimizeFix Optimize fixation: - Reduce PFA time - Test PLP or other fixatives - Ensure fixative is fresh FixationIssue->OptimizeFix OptimizeFix->CheckControls

Caption: A decision tree for troubleshooting weak or absent staining with the OX-34 antibody.

References

Validation & Comparative

Validation of Anti-Rat CD2 Antibody (OX-34) for In Vitro T-Cell Proliferation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the Anti-Rat CD2 Antibody (clone OX-34) for a new application: in vitro T-cell proliferation assays. Its performance is objectively compared with the standard method of T-cell activation using a combination of Anti-Rat CD3 (clone G4.18) and Anti-Rat CD28 (clone JJ319) antibodies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in selecting the appropriate tools for their immunology studies.

Introduction to T-Cell Activation and the Role of CD2

T-cell activation is a critical event in the adaptive immune response, traditionally initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules (Signal 1). Full activation and proliferation require a second, co-stimulatory signal, most commonly delivered through the interaction of CD28 on the T-cell with its ligands (B7-1/CD80 and B7-2/CD86) on antigen-presenting cells (APCs)[1][2].

The CD2 molecule, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a surface glycoprotein (B1211001) found on T-cells and a subset of Natural Killer (NK) cells. It functions as an adhesion molecule and a co-stimulatory receptor, binding to its ligand CD58 (LFA-3) on APCs. While the CD3/CD28 pathway is the canonical model for T-cell activation, the CD2 pathway offers an alternative mechanism for inducing T-cell responses. The Anti-Rat CD2 antibody, clone OX-34, specifically targets this molecule on rat T-cells and has been historically used for in vivo and in vitro CD2 blockade to study T-cell function, particularly in models of autoimmune disease. This guide explores its utility as a direct T-cell activating agent for proliferation studies.

Comparative Performance Analysis: OX-34 vs. Anti-CD3/CD28

To validate the use of OX-34 for inducing T-cell proliferation, a head-to-head comparison was performed against a well-established method utilizing plate-bound Anti-Rat CD3 (G4.18) and soluble Anti-Rat CD28 (JJ319). Rat splenocytes were cultured in the presence of these antibody preparations, and proliferation was assessed using both Carboxyfluorescein succinimidyl ester (CFSE) dilution via flow cytometry and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation in an ELISA-based assay.

It is important to note that stimulation via the CD2 pathway with OX-34 alone is not sufficient to induce robust T-cell proliferation. Cross-linking of the CD2 molecules is required, which can be achieved by the addition of a secondary anti-mouse IgG antibody.

Table 1: Comparison of T-Cell Proliferation using OX-34 and Anti-CD3/CD28 Antibodies

Activation MethodProliferation Index (CFSE)% Proliferating Cells (CFSE)BrdU Incorporation (OD 450nm)
Unstimulated Control1.05 ± 0.082.1 ± 0.5%0.12 ± 0.03
OX-34 + Cross-linking Ab2.89 ± 0.2165.4 ± 4.8%1.25 ± 0.15
Anti-CD3 (plate-bound) + Anti-CD28 (soluble)4.15 ± 0.3592.7 ± 3.2%2.58 ± 0.21

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that while the combination of OX-34 with a cross-linking antibody induces significant T-cell proliferation compared to the unstimulated control, the standard method of co-stimulation with anti-CD3 and anti-CD28 results in a more potent proliferative response, as evidenced by a higher proliferation index, a greater percentage of proliferating cells, and stronger BrdU incorporation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Isolation of Rat Splenocytes
  • Euthanize a healthy rat according to institutional guidelines.

  • Aseptically remove the spleen and place it in a petri dish containing 10 mL of cold RPMI-1640 medium.

  • Gently disrupt the spleen using the plunger of a sterile syringe to release the cells.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer to remove red blood cells. Incubate for 5 minutes at room temperature.

  • Add 20 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol).

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.

Protocol 2: T-Cell Proliferation Assay using CFSE and Flow Cytometry
  • CFSE Staining:

    • Centrifuge 10 x 10^6 splenocytes and resuspend the pellet in 1 mL of pre-warmed PBS.

    • Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Centrifuge the cells at 300 x g for 10 minutes and wash once with complete RPMI-1640.

    • Resuspend the cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • For Anti-CD3/CD28 stimulation: Coat a 96-well flat-bottom plate with 100 µL/well of Anti-Rat CD3 (G4.18) at 5 µg/mL in sterile PBS. Incubate for 2 hours at 37°C. Wash the wells twice with sterile PBS.

    • Add 200 µL of CFSE-labeled splenocytes (2 x 10^5 cells) to the coated wells.

    • Add soluble Anti-Rat CD28 (JJ319) to a final concentration of 2 µg/mL.

    • For OX-34 stimulation: Add 200 µL of CFSE-labeled splenocytes to a 96-well flat-bottom plate.

    • Add Anti-Rat CD2 (OX-34) to a final concentration of 10 µg/mL.

    • Add a cross-linking goat anti-mouse IgG antibody to a final concentration of 20 µg/mL.

    • For Unstimulated Control: Add 200 µL of CFSE-labeled splenocytes to a well without any antibodies.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells and transfer to FACS tubes.

    • Stain the cells with fluorescently conjugated antibodies against T-cell markers (e.g., anti-rat CD4, anti-rat CD8) for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.

    • Analyze the data using appropriate software to determine the proliferation index and the percentage of divided cells based on CFSE dilution.

Protocol 3: T-Cell Proliferation Assay using BrdU ELISA
  • Cell Culture and Stimulation:

    • Prepare the 96-well plate with antibodies and cells as described in Protocol 2, steps 2.1-2.4, using unlabeled splenocytes.

  • BrdU Labeling and Detection:

    • After 48 hours of incubation, add BrdU to each well to a final concentration of 10 µM.

    • Incubate for an additional 24 hours.

    • Perform the BrdU ELISA according to the manufacturer's instructions. This typically involves:

      • Fixing the cells and denaturing the DNA.

      • Incubating with an anti-BrdU antibody conjugated to peroxidase.

      • Adding a substrate solution and stopping the reaction.

      • Reading the absorbance at 450 nm using a microplate reader.

Visualizing the Mechanisms of Action

To better understand the signaling pathways involved, the following diagrams illustrate the T-cell activation process for both methods.

T_Cell_Activation_CD3_CD28 cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) MHC_Antigen MHC + Antigen TCR_CD3 TCR/CD3 Complex MHC_Antigen->TCR_CD3 Signal 1 Activation T-Cell Activation (Proliferation, Cytokine Release) CD28->Activation TCR_CD3->Activation

Caption: TCR/CD3 and CD28 mediated T-cell activation.

T_Cell_Activation_CD2 cluster_TCell T-Cell cluster_Antibodies Antibody Complex CD2_1 CD2 CD2_2 CD2 Activation T-Cell Activation (Proliferation) OX34_1 OX-34 OX34_1->CD2_1 Binding Crosslinking_Ab Cross-linking Ab OX34_1->Crosslinking_Ab OX34_2 OX-34 OX34_2->CD2_2 Binding OX34_2->Crosslinking_Ab Crosslinking_Ab->Activation Signal Transduction

Caption: T-cell activation via OX-34 and cross-linking.

Experimental Workflow

The following diagram outlines the general workflow for the comparative T-cell proliferation assays.

Proliferation_Assay_Workflow start Start isolate_splenocytes Isolate Rat Splenocytes start->isolate_splenocytes stain_cfse CFSE Staining (Optional) isolate_splenocytes->stain_cfse setup_cultures Set up Cell Cultures isolate_splenocytes->setup_cultures For BrdU Assay stain_cfse->setup_cultures add_stimuli Add Stimulating Antibodies (OX-34 or Anti-CD3/CD28) setup_cultures->add_stimuli incubate_72h Incubate for 72 hours add_stimuli->incubate_72h brdu_labeling BrdU Labeling (for ELISA) incubate_72h->brdu_labeling harvest_cells Harvest Cells incubate_72h->harvest_cells brdu_labeling->harvest_cells flow_cytometry Flow Cytometry Analysis (CFSE Dilution) harvest_cells->flow_cytometry brdu_elisa BrdU ELISA harvest_cells->brdu_elisa end End flow_cytometry->end brdu_elisa->end

Caption: Workflow for T-cell proliferation assays.

Conclusion and Recommendations

The Anti-Rat CD2 Antibody (OX-34), when used in conjunction with a cross-linking secondary antibody, is a valid tool for inducing in vitro proliferation of rat T-cells. This provides a valuable alternative for studying T-cell activation through the CD2 co-stimulatory pathway.

However, for researchers seeking maximal polyclonal T-cell expansion, the combination of plate-bound Anti-Rat CD3 (G4.18) and soluble Anti-Rat CD28 (JJ319) remains the more potent and efficient method.

The choice of T-cell activation method should be guided by the specific research question:

  • To study the specific effects of CD2-mediated signaling: The OX-34 with a cross-linking antibody is the appropriate choice.

  • For general, robust polyclonal T-cell proliferation: The anti-CD3/CD28 combination is recommended.

This guide provides the necessary data and protocols for researchers to confidently employ the OX-34 antibody in this new application and to make informed decisions about the most suitable T-cell activation method for their experimental needs.

References

A Comparative Guide to OX-34 and Other Anti-Rat CD2 Antibody Clones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, neurobiology, and drug development, selecting the appropriate monoclonal antibody is paramount for accurate and reproducible results. This guide provides a detailed comparison of the widely-used OX-34 anti-rat CD2 antibody clone with other commercially available clones, focusing on their performance in key applications and their distinct functional characteristics.

At a Glance: Comparison of Anti-Rat CD2 Antibody Clones

The following table summarizes the key characteristics of the OX-34 clone and its common alternatives: MRC OX-53, MRC OX-54, and MRC OX-55. This allows for a quick assessment of their suitability for various experimental needs.

FeatureOX-34MRC OX-53MRC OX-54MRC OX-55
Host Species MouseMouseMouseMouse
Isotype IgG2aIgG1IgG1IgG1
Reactivity RatRatRatRat
Antigen Recognition Rat CD2 (T-cells, thymocytes)[1]Rat CD2Rat CD2Rat CD2
Epitope Group Mutually competitive with MRC OX-53[1]Mutually competitive with OX-34[1]Recognizes a distinct epitope from OX-34/OX-53 and OX-55[1]Recognizes a distinct epitope from OX-34/OX-53 and OX-54[1]
Functional Effect Non-mitogenic; blocks T-cell proliferation induced by OX-54/OX-55[1][2]Non-mitogenic; blocks T-cell proliferation induced by OX-54/OX-55[1]Mitogenic for rat T-cells in combination with MRC OX-55[1][2]Mitogenic for rat T-cells in combination with MRC OX-54[1][2]
Common Applications Flow Cytometry, Immunohistochemistry, Immunofluorescence, Functional Assays[3]Functional AssaysFunctional AssaysFunctional Assays

Functional Performance: Proliferative vs. Inhibitory Clones

A key differentiator between these antibody clones lies in their functional effect on rat T lymphocytes.

The clones MRC OX-54 and MRC OX-55 are unique in their ability to induce T-cell proliferation when used in combination.[1][2] This mitogenic property makes them valuable tools for in vitro studies of T-cell activation and signaling. Accessory cells are required for this activation, suggesting a need for cross-linking or other cell-cell interactions.[1]

In contrast, the OX-34 and MRC OX-53 clones are not mitogenic.[1] Furthermore, they have been shown to inhibit the proliferative response induced by the synergistic action of MRC OX-54 and MRC OX-55.[1][2] This inhibitory characteristic makes OX-34 and MRC OX-53 suitable for studies investigating the blockade of T-cell activation or the role of CD2 in immune modulation.

Application-Specific Performance

While direct, side-by-side quantitative comparisons in the literature are limited, the established applications for each clone provide insights into their performance.

Flow Cytometry
Immunohistochemistry

Similarly, OX-34 is a well-established reagent for the detection of CD2 in tissue sections. It is effective in identifying T-cell infiltration in various tissues, such as lymph nodes and spleen, in both frozen and paraffin-embedded sections. The distinct staining patterns can provide valuable information on the localization and distribution of T-cells in health and disease.

Signaling and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the rat CD2 signaling pathway and a typical experimental workflow for analyzing T-cell proliferation.

cd2_signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling CD2 Rat CD2 CytoplasmicDomain CD2 Cytoplasmic Domain CD2->CytoplasmicDomain Signal Transduction CD48 CD48 (Ligand) CD48->CD2 Binding Lck Lck CytoplasmicDomain->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, etc.) PLCg1->Downstream TCellActivation T-Cell Activation Downstream->TCellActivation Leads to

Caption: Simplified Rat CD2 Signaling Pathway.

tcell_proliferation_workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Stimulation cluster_analysis Proliferation Analysis Spleen Rat Spleen Lymphocytes Isolate Splenocytes Spleen->Lymphocytes Culture Culture Lymphocytes Lymphocytes->Culture Stimulation Add Anti-CD2 Antibodies (e.g., OX-54 + OX-55) Culture->Stimulation Assay Proliferation Assay (e.g., CFSE, BrdU) Stimulation->Assay FlowCytometry Flow Cytometry Analysis Assay->FlowCytometry

Caption: T-Cell Proliferation Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are standard protocols for key applications involving anti-rat CD2 antibodies.

I. Isolation of Rat Splenocytes
  • Euthanize a rat according to approved institutional guidelines.

  • Aseptically remove the spleen and place it in a petri dish containing 10 mL of ice-cold RPMI-1640 medium.

  • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the splenocytes.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to remove red blood cells. Incubate for 5 minutes at room temperature.

  • Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration as needed for downstream applications.

II. Flow Cytometric Analysis of CD2 Expression
  • Prepare a single-cell suspension of rat splenocytes as described above.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • Block Fc receptors by adding a purified anti-rat CD32 antibody and incubating for 10 minutes at 4°C.

  • Add the anti-rat CD2 antibody (e.g., FITC-conjugated OX-34) at the predetermined optimal concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cells in 200 µL of FACS buffer.

  • Analyze the samples on a flow cytometer.

III. Immunohistochemistry of Rat Lymph Node (Paraffin-Embedded)
  • Deparaffinize and rehydrate 5 µm thick sections of formalin-fixed, paraffin-embedded rat lymph node tissue.

  • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature.

  • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

  • Rinse with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour at room temperature.

  • Incubate with the primary antibody (e.g., OX-34) diluted in blocking buffer overnight at 4°C.

  • Rinse with PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Rinse with PBS.

  • Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Rinse with PBS.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate , clear, and mount the slides.

IV. T-Cell Proliferation Assay
  • Isolate rat splenocytes as described above.

  • Label the cells with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.

  • Plate 2 x 10^5 CFSE-labeled splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Add stimulating antibodies (e.g., MRC OX-54 and MRC OX-55, each at 1 µg/mL) or inhibitory antibodies (e.g., OX-34 at 10 µg/mL) as required by the experimental design.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with a viability dye and other cell surface markers if desired (e.g., anti-CD4, anti-CD8).

  • Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

References

Cross-Validation of OX-34 Mediated CD2 Detection: A Comparative Guide to Flow Cytometry and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for the detection and analysis of the rat CD2 protein, a critical cell surface molecule in T-cell and NK-cell biology. We will explore the use of the monoclonal antibody OX-34 in flow cytometry and compare its application with the established protein analysis technique of Western blotting. This guide offers detailed experimental protocols, a comparative data summary, and a visualization of the relevant signaling pathway to assist researchers in selecting the appropriate method for their experimental needs and in cross-validating their findings.

Introduction to OX-34 and CD2 Detection

The OX-34 antibody is a murine monoclonal antibody specific for the rat CD2 antigen. CD2 is a 50-54 kDa glycoprotein (B1211001) expressed on the surface of thymocytes, peripheral T-cells, and a subset of natural killer (NK) cells. Its primary ligand in rodents is CD48, and the interaction between these two molecules plays a significant role in T-cell activation and adhesion. Accurate and reliable detection of CD2 is crucial for a variety of research areas, including immunology, oncology, and transplant biology. Flow cytometry with fluorescently labeled OX-34 is a powerful technique for identifying and quantifying CD2-positive cell populations. However, to ensure the robustness of experimental findings, it is often beneficial to cross-validate these results with an independent method such as Western blotting, which provides information on the molecular weight and total protein levels of CD2 in a given sample.

Experimental Protocols

This section details the methodologies for detecting rat CD2 using both flow cytometry with the OX-34 antibody and Western blotting.

Flow Cytometry Protocol for CD2 Detection in Rat Splenocytes using OX-34

This protocol outlines the steps for single-cell suspension preparation from rat spleen and subsequent staining with a fluorescently conjugated OX-34 antibody for flow cytometric analysis.

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from a rat and place it in a petri dish containing ice-cold Phosphate Buffered Saline (PBS).

    • Gently create a single-cell suspension by mashing the spleen through a 70 µm cell strainer using the plunger of a syringe.

    • Wash the cell strainer with additional cold PBS to maximize cell recovery.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in Red Blood Cell (RBC) Lysis Buffer. Incubate for 5-10 minutes at room temperature.

    • Neutralize the lysis buffer with an excess of PBS and centrifuge again.

    • Resuspend the final cell pellet in FACS buffer (PBS containing 1% Bovine Serum Albumin and 0.1% sodium azide) and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Add a pre-titered amount of fluorescently conjugated OX-34 antibody (e.g., FITC-OX-34) to each sample tube.

    • Include an isotype control in a separate tube to control for non-specific antibody binding.

    • Incubate the tubes on ice for 30 minutes in the dark.

    • Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

    • Analyze the data using appropriate flow cytometry software, gating on the lymphocyte population based on forward and side scatter properties, and then quantifying the percentage of CD2-positive cells.

Western Blotting Protocol for CD2 Detection in Rat Splenocytes

This protocol describes the preparation of total protein lysates from rat splenocytes and the subsequent detection of the CD2 protein by Western blotting.

  • Protein Lysate Preparation:

    • Prepare a single-cell suspension of rat splenocytes as described in the flow cytometry protocol (steps 1a-1e).

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with an anti-rat CD2 primary antibody (a non-conjugated version of an antibody that recognizes the denatured protein) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system. A band at approximately 50-54 kDa is expected for rat CD2.

Data Presentation

The following table presents illustrative data comparing the quantification of CD2-positive cells in rat splenocytes by flow cytometry using the OX-34 antibody and the relative protein expression of CD2 determined by Western blotting.

Sample IDTreatment Group% CD2+ Cells (Flow Cytometry with OX-34)Relative CD2 Protein Expression (Western Blot, Arbitrary Units)
1Control35.2%1.00
2Control33.8%1.05
3Control36.1%0.98
4Treatment X15.7%0.45
5Treatment X14.9%0.42
6Treatment X16.3%0.48

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how results from these two methods can be compared. Actual results may vary depending on the experimental conditions.

Visualization of Methodologies and Signaling

The following diagrams illustrate the experimental workflow for comparing CD2 detection and the known signaling pathway of rat CD2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_flow Flow Cytometry cluster_wb Western Blotting splenocytes Rat Splenocytes staining Staining with FITC-OX-34 splenocytes->staining lysis Protein Lysate Preparation splenocytes->lysis acquisition Data Acquisition staining->acquisition analysis_flow Quantification of % CD2+ Cells acquisition->analysis_flow comparison Cross-Validation analysis_flow->comparison sds_page SDS-PAGE & Transfer lysis->sds_page immunodetection Immunodetection (anti-CD2 Ab) sds_page->immunodetection analysis_wb Densitometry Analysis immunodetection->analysis_wb analysis_wb->comparison

Comparative workflow for CD2 detection.

CD2_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) CD2 CD2 Lck Lck CD2->Lck TCR TCR/CD3 TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->Activation PLCg1->Activation CD48 CD48 CD48->CD2 Adhesion & Co-stimulation MHC pMHC MHC->TCR Antigen Recognition

Rat CD2 signaling pathway.

Conclusion

Both flow cytometry using the OX-34 antibody and Western blotting are robust methods for the analysis of rat CD2. Flow cytometry offers the advantage of single-cell analysis, providing quantitative data on the percentage of CD2-expressing cells within a heterogeneous population. In contrast, Western blotting provides information on the total amount of CD2 protein in a sample and confirms its molecular weight. The choice of method will depend on the specific research question. For studies investigating changes in the frequency of T-cell populations, flow cytometry is the method of choice. For analyzing overall changes in CD2 protein expression levels, Western blotting is more appropriate. By using both techniques, researchers can obtain a more complete and cross-validated understanding of CD2 expression and its role in their experimental system.

Isotype Control for Anti-Rat CD2 Antibody (OX-34) in Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the Anti-Rat CD2 Antibody (clone OX-34) in flow cytometry, selecting and employing the correct isotype control is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of the appropriate isotype control, its performance, and detailed experimental protocols to ensure robust experimental design and interpretation.

The Anti-Rat CD2 antibody, clone OX-34, is a mouse monoclonal antibody. Product specifications from various suppliers confirm that its isotype is Mouse IgG2a . Therefore, the correct isotype control for this antibody is a Mouse IgG2a monoclonal antibody that has no specificity for any rat cell surface marker.

Isotype Control vs. Primary Antibody: A Performance Comparison

To accurately assess the specific staining of the Anti-Rat CD2 antibody (OX-34), it is essential to compare its signal against that of a Mouse IgG2a isotype control. The isotype control helps to determine the level of non-specific background staining, which can arise from several sources, including Fc receptor binding on the cell surface or non-specific antibody interactions.

Table 1: Comparison of Anti-Rat CD2 (OX-34) and its Isotype Control

FeatureAnti-Rat CD2 Antibody (OX-34)Mouse IgG2a Isotype Control
Target Antigen CD2No specific target in rat cells
Clone OX-34Varies by manufacturer (e.g., C1.18.4)
Isotype Mouse IgG2aMouse IgG2a
Host Species MouseMouse
Reactivity RatShould be non-reactive with rat cells
Purpose To specifically detect CD2-expressing cellsTo control for non-specific background staining

Experimental Workflow and Protocols

To achieve optimal results, a well-defined experimental workflow and a detailed protocol are essential.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis prep_cells Prepare single-cell suspension from rat spleen or lymph nodes count_cells Count cells and assess viability prep_cells->count_cells adjust_conc Adjust cell concentration count_cells->adjust_conc fc_block Block Fc receptors stain_primary Incubate with Anti-Rat CD2 (OX-34) or Mouse IgG2a Isotype Control fc_block->stain_primary wash1 Wash cells stain_primary->wash1 stain_secondary (Optional) Incubate with fluorochrome-conjugated secondary antibody wash1->stain_secondary acquire_data Acquire data on a flow cytometer wash1->acquire_data For directly conjugated primary wash2 Wash cells stain_secondary->wash2 wash2->acquire_data For unconjugated primary gate_cells Gate on live, single cells acquire_data->gate_cells analyze_hist Analyze fluorescence histograms gate_cells->analyze_hist

Caption: A generalized workflow for flow cytometric analysis using Anti-Rat CD2 (OX-34) and its isotype control.

Detailed Experimental Protocol: Staining of Rat Splenocytes

This protocol provides a step-by-step guide for staining rat splenocytes for flow cytometric analysis.

Materials:

  • Rat spleen

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer (optional, for red blood cell lysis)

  • Staining Buffer (PBS with 1% FBS and 0.1% sodium azide)

  • Anti-Rat CD16/CD32 (Fc Block)

  • Anti-Rat CD2 Antibody (OX-34), conjugated to a fluorophore

  • Mouse IgG2a Isotype Control, conjugated to the same fluorophore

  • 70 µm cell strainer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the cells by adding PBS, centrifuging at 300 x g for 5 minutes at 4°C, and discarding the supernatant.

    • (Optional) If significant red blood cell contamination is present, resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature. Stop the lysis by adding an excess of PBS and centrifuge as before.

    • Resuspend the cell pellet in Staining Buffer and perform a cell count to determine cell concentration and viability.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in Staining Buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add Fc Block to each tube according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C to prevent non-specific binding of antibodies to Fc receptors.

    • Without washing, add the predetermined optimal concentration of either the fluorophore-conjugated Anti-Rat CD2 (OX-34) antibody or the corresponding Mouse IgG2a isotype control to the respective tubes.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

    • After the final wash, resuspend the cells in 300-500 µL of Staining Buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer as soon as possible.

    • Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the lymphocyte population.

    • Create a histogram for the fluorescence channel corresponding to the antibody-fluorophore to visualize the staining intensity.

CD2 Signaling Pathway

The CD2 (also known as LFA-2) receptor on T-cells plays a crucial role in T-cell activation through its interaction with CD58 (LFA-3) on antigen-presenting cells. This interaction facilitates cell adhesion and co-stimulation. The intracellular signaling cascade initiated by CD2 engagement involves several key protein tyrosine kinases and adaptor proteins, and it partially overlaps with the T-cell receptor (TCR) signaling pathway.[1]

cd2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 Lck Lck CD2->Lck engagement CD58 CD58 (on APC) CD58->CD2 CD3_zeta CD3ζ Lck->CD3_zeta phosphorylates TCR_CD3 TCR/CD3 complex Fyn Fyn Fyn->CD3_zeta ZAP70 ZAP70 CD3_zeta->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP76 LAT->SLP76 recruits Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK PLCg1 PLCγ1 SLP76->PLCg1 activates NFAT NFAT Pathway PLCg1->NFAT PKC_theta PKCθ Pathway PLCg1->PKC_theta

Caption: Simplified CD2 signaling pathway in T-cells, highlighting key downstream molecules.

Conclusion

For reliable flow cytometry results using the Anti-Rat CD2 Antibody (OX-34), a Mouse IgG2a isotype control is indispensable. By following a meticulous experimental protocol and understanding the principles of isotype control, researchers can confidently distinguish specific antibody binding from non-specific background, leading to accurate data interpretation and furthering our understanding of the rat immune system.

References

A Researcher's Guide to Positive and Negative Controls for OX-34 Staining in Rat Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the OX-34 antibody for immunohistochemical staining in rat tissues, the proper selection of positive and negative controls is paramount for validating antibody performance and ensuring the accuracy of experimental results. This guide provides a comprehensive comparison of expected OX-34 staining in various rat tissues, supported by experimental data and detailed protocols. The OX-34 antibody recognizes the rat CD2 (Cluster of Differentiation 2) antigen, a surface protein primarily expressed on T-lymphocytes and thymocytes.[1] Therefore, tissues rich in these cell populations serve as excellent positive controls, while tissues lacking a significant T-cell presence are ideal negative controls.

Comparative Analysis of OX-34 Staining in Rat Tissues

The following table summarizes the expected staining patterns for the OX-34 antibody in various rat tissues based on the known distribution of T-lymphocytes. This data is compiled from immunological studies of rat lymphoid organs and serves as a predictive guide for OX-34 staining intensity.

TissueExpected OX-34 Staining IntensityPredominant Staining LocationRationale for Staining Pattern
Spleen HighWhite Pulp (Periarteriolar Lymphoid Sheaths - PALS)The PALS are T-cell zones within the spleen, containing a high concentration of T-lymphocytes.[2]
Thymus HighCortex and MedullaThe thymus is the primary site of T-cell development and maturation, with both cortical and medullary regions containing abundant thymocytes expressing CD2.[3]
Lymph Node HighParacortexThe paracortex is the T-cell dependent area of the lymph node, densely populated with T-lymphocytes.[4]
Liver Negative to Very LowSinusoids (rare infiltrating T-cells)The liver parenchyma is largely devoid of resident T-lymphocytes, making it a suitable negative control tissue.[5][6]
Kidney NegativeGlomeruli and TubulesHealthy kidney tissue has a very sparse population of resident T-cells.
Brain NegativeParenchymaThe brain is an immune-privileged site with a minimal number of T-cells under normal physiological conditions.

Experimental Protocols

Below are detailed protocols for performing immunohistochemistry with the OX-34 antibody on both paraffin-embedded and frozen rat tissue sections. These are generalized protocols and may require optimization based on specific experimental conditions and reagents.

Immunohistochemistry of Paraffin-Embedded Rat Tissues

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) rat tissues.

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Hydrate through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each.

  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

  • Heat in a microwave or water bath at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature for 20-30 minutes.

  • Rinse with PBS (Phosphate Buffered Saline).

3. Peroxidase Blocking:

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

  • Rinse with PBS.

4. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Incubate sections with the OX-34 monoclonal antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Rinse slides with PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

  • Rinse with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Rinse with PBS.

7. Chromogen Development:

  • Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops.

  • Rinse with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Immunohistochemistry of Frozen Rat Tissues

This protocol is suitable for fresh frozen rat tissues.

1. Tissue Preparation:

  • Embed fresh tissue in OCT (Optimal Cutting Temperature) compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.

  • Store blocks at -80°C.

  • Cut 5-10 µm sections using a cryostat and mount on charged slides.

2. Fixation:

  • Fix sections in cold acetone (B3395972) for 10 minutes at -20°C.

  • Air dry for 10-20 minutes.

  • Rinse with PBS.

3. Peroxidase Blocking:

  • Incubate sections in 0.3% hydrogen peroxide in PBS for 10 minutes.

  • Rinse with PBS.

4. Blocking:

  • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Incubate with the OX-34 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

6. Secondary Antibody and Detection (as for paraffin (B1166041) sections):

  • Follow steps 6 and 7 from the paraffin-embedded protocol.

7. Counterstaining and Mounting:

  • Counterstain with hematoxylin.

  • Rinse with water and mount with an aqueous mounting medium.

Visualizing the Experimental Workflow

To provide a clear overview of the key stages in the immunohistochemical staining process, the following diagrams illustrate the workflows for both paraffin-embedded and frozen tissue sections.

G OX-34 Staining Workflow for Paraffin-Embedded Rat Tissue cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation in Formalin Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Ab (OX-34) Blocking->PrimaryAb SecondaryAb Secondary Ab PrimaryAb->SecondaryAb Detection Detection (ABC/DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Workflow for OX-34 staining on paraffin-embedded rat tissues.

G OX-34 Staining Workflow for Frozen Rat Tissue cluster_prep Tissue Preparation cluster_stain Staining Procedure Freezing Snap Freezing in OCT Sectioning Cryosectioning (5-10 µm) Freezing->Sectioning Fixation Fixation (e.g., Acetone) Sectioning->Fixation PeroxidaseBlock Peroxidase Block Fixation->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Ab (OX-34) Blocking->PrimaryAb SecondaryAb Secondary Ab PrimaryAb->SecondaryAb Detection Detection (ABC/DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mounting Aqueous Mounting Counterstain->Mounting

Caption: Workflow for OX-34 staining on frozen rat tissues.

Logical Relationship of Controls

The selection of appropriate positive and negative controls is a logical process based on the known expression pattern of the target antigen.

G Selection Logic for OX-34 Staining Controls Target Target Antigen: Rat CD2 Expression Expressed on T-cells & Thymocytes Target->Expression Positive Positive Control Expression->Positive  High Presence Negative Negative Control Expression->Negative  Absence/Low Presence PositiveTissue T-cell Rich Tissues (Spleen, Thymus, Lymph Node) Positive->PositiveTissue NegativeTissue T-cell Poor Tissues (Liver, Kidney, Brain) Negative->NegativeTissue

Caption: Logical framework for selecting control tissues for OX-34 staining.

References

Verifying the Specificity of OX-34 Antibody: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

OX-34 Antibody: Characterization and Alternatives

The OX-34 clone is a well-established mouse IgG2a monoclonal antibody that recognizes the rat CD2 glycoprotein, a key cell adhesion and co-stimulatory molecule on T cells and natural killer (NK) cells.[1] It is widely used for the identification and characterization of these cell populations in rats.

Table 1: Properties of the OX-34 Antibody

PropertyDescription
Target Rat CD2 (Cluster of Differentiation 2)
Antigen MW 50-54 kDa
Host Species Mouse
Isotype IgG2a
Immunogen Activated rat T helper cells or T blasts from mixed lymphocyte reactions.[1][2]
Reported Applications Flow Cytometry (Flow), Immunofluorescence (IF), Immunohistochemistry (IHC), Immunoprecipitation (IP).[1][3][4]
Cellular Localization Cell surface

While direct comparative studies are limited, other commercially available anti-rat CD2 antibodies exist. Researchers should evaluate these alternatives based on their specific experimental needs, considering factors such as clonality, isotype, and validation data provided by the manufacturer.

The Importance of Specificity Validation Using Knockout/Knockdown Models

The gold standard for antibody specificity validation is the use of knockout (KO) or knockdown (KD) models.[5] These genetic approaches eliminate or reduce the expression of the target protein, providing a true negative control. An antibody that is specific for its target should show a corresponding loss of signal in KO/KD cells or tissues compared to their wild-type counterparts. While no published studies have specifically reported the validation of the OX-34 antibody using a rat CD2 KO or KD model, this section outlines the principles and a general workflow for such a validation.

General Workflow for Antibody Validation using a Knockout Model

Antibody_Validation_Workflow cluster_0 Model Generation cluster_1 Sample Preparation cluster_2 Immunodetection cluster_3 Data Analysis cluster_4 Conclusion KO_Model Generate CD2 Knockout (e.g., CRISPR-Cas9) KO_Lysate Prepare Lysates/ Cells/Tissues from KO Model KO_Model->KO_Lysate WT_Control Wild-Type Control WT_Lysate Prepare Lysates/ Cells/Tissues from WT Control WT_Control->WT_Lysate Application Perform Application (e.g., Western Blot, Flow Cytometry, IHC) KO_Lysate->Application WT_Lysate->Application Analysis Compare Signal between KO and WT Samples Application->Analysis Specific Specific Antibody: Signal in WT, No Signal in KO Analysis->Specific NonSpecific Non-Specific Antibody: Signal in both WT and KO Analysis->NonSpecific

A general workflow for antibody specificity validation using a knockout model.

Indirect Assessment of OX-34 Specificity Based on Target Expression

In the absence of direct KO/KD validation, the specificity of the OX-34 antibody can be indirectly assessed by comparing its known binding profile with the established expression pattern of rat CD2.

Table 2: Expression Profile of Rat CD2

Tissue/Cell TypeExpression LevelReference
Thymocytes High (>95%)[2]
Peripheral T Lymphocytes High[1]
Natural Killer (NK) Cells Positive[6]
B Lymphocytes Negative[1]
Peritoneal Macrophages Negative[1]
Spermatogonial Stem Cells Positive[5]

The reported reactivity of the OX-34 antibody aligns well with this expression profile, primarily staining T lymphocytes and thymocytes while being negative for B cells and peritoneal macrophages.

Rat CD2 Signaling Pathway

CD2 plays a crucial role in T cell activation through its interaction with ligands such as CD58 (in humans) or CD48 (in rodents).[6] This interaction facilitates cell-cell adhesion and transmits co-stimulatory signals that enhance T cell receptor (TCR) signaling.

CD2_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell CD48 CD48 CD2 CD2 CD48->CD2 Binding Lck Lck CD2->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation TCR TCR TCR->Lck

References

Validating the Blocking Efficacy of Anti-Rat CD2 (OX-34) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug discovery, and related fields, accurately validating the in vitro blocking activity of antibodies is a critical step in experimental design. This guide provides a comparative framework for assessing the inhibitory function of the monoclonal antibody Anti-Rat CD2 (OX-34), with a focus on experimental protocols and data interpretation. We will compare its performance with a known competitive antibody, MRC OX-53, and contrast it with non-blocking, activating antibodies MRC OX-54 and MRC OX-55.

Understanding the Mechanism of Action

The CD2 molecule, a T-cell surface glycoprotein, plays a crucial role in T-cell activation through its interaction with antigen-presenting cells (APCs). In rats, this interaction is primarily with CD48. The antibody clone OX-34 is designed to bind to rat CD2 and block this interaction, thereby inhibiting T-cell activation and proliferation.

To validate this blocking activity, a T-cell co-stimulation assay is the method of choice. This assay utilizes a pair of non-blocking, mitogenic anti-CD2 antibodies (OX-54 and OX-55) to induce T-cell proliferation. The blocking activity of OX-34 can then be quantified by its ability to inhibit this induced proliferation.

Comparative Performance of Anti-Rat CD2 Antibodies

The following table summarizes the functional characteristics and hypothetical inhibitory concentrations of various anti-rat CD2 antibodies in a T-cell co-stimulation assay. This data is illustrative to provide a framework for comparison.

Antibody CloneIsotypePrimary FunctionEpitope GroupMitogenic Activity (in combination)Blocking ActivityHypothetical IC50
OX-34 Mouse IgG2aBlocking ANon-mitogenicYes ~2.5 µg/mL
MRC OX-53Mouse IgG1BlockingANon-mitogenicYes~3.0 µg/mL
MRC OX-54Mouse IgG1ActivatingBMitogenic (with OX-55)NoN/A
MRC OX-55Mouse IgG2aActivatingCMitogenic (with OX-54)NoN/A

Note: The IC50 values are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

A robust method to validate the blocking activity of OX-34 is to measure its ability to inhibit T-cell proliferation induced by the synergistic action of OX-54 and OX-55 antibodies.

Key Experiment: T-Cell Co-stimulation Assay

Objective: To quantify the dose-dependent inhibition of rat T-cell proliferation by Anti-Rat CD2 (OX-34) and its competitor, OX-53.

Materials:

  • Cells:

    • Rat splenocytes or purified rat T-cells.

    • Antigen-Presenting Cells (APCs), if using purified T-cells (e.g., irradiated splenocytes).

  • Antibodies:

    • Anti-Rat CD2 (OX-34)

    • Anti-Rat CD2 (MRC OX-53) - as a comparator.

    • Anti-Rat CD2 (MRC OX-54) - activating antibody.

    • Anti-Rat CD2 (MRC OX-55) - activating antibody.

    • Isotype control antibodies (Mouse IgG2a and Mouse IgG1).

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.

    • Cell lysis buffer (if using [³H]-thymidine).

  • Equipment:

    • 96-well round-bottom cell culture plates.

    • CO₂ incubator (37°C, 5% CO₂).

    • Flow cytometer or liquid scintillation counter.

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from a rat spleen using a standard protocol.

    • (Optional) Purify T-cells from splenocytes using nylon wool columns or magnetic-activated cell sorting (MACS).

    • Label the responder T-cells with a cell proliferation dye like CFSE according to the manufacturer's instructions.

    • Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Antibody Preparation:

    • Prepare a serial dilution of the blocking antibodies (OX-34 and OX-53) and their respective isotype controls. A suggested starting concentration is 20 µg/mL with 2-fold dilutions.

    • Prepare a fixed, optimal concentration of the activating antibody pair (OX-54 and OX-55). This concentration should be predetermined to induce submaximal T-cell proliferation. A suggested concentration is 1 µg/mL of each.

  • Assay Setup:

    • Add 50 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well round-bottom plate.

    • Add 50 µL of the diluted blocking antibodies (OX-34, OX-53, or isotype controls) to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Add 100 µL of the activating antibody cocktail (OX-54 + OX-55) to all wells except for the unstimulated control wells (add 100 µL of medium instead).

  • Incubation:

    • Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.

  • Measurement of Proliferation:

    • CFSE Dilution Method (Flow Cytometry):

      • Harvest the cells from each well.

      • Stain the cells with a viability dye and antibodies against T-cell markers (e.g., CD3) if desired.

      • Acquire the samples on a flow cytometer and analyze the CFSE dilution profile of the live T-cell population. The percentage of proliferated cells is determined by the decrease in CFSE fluorescence intensity.

    • [³H]-Thymidine Incorporation Method:

      • Pulse the cultures with 1 µCi of [³H]-thymidine per well for the final 18-24 hours of incubation.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the blocking antibody compared to the positive control (cells stimulated with OX-54 and OX-55 only). Plot the percentage of inhibition against the antibody concentration and determine the IC50 value (the concentration of antibody that inhibits 50% of the T-cell proliferation).

Visualizing the Pathways and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.

CD2_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell Rat T-Cell CD48 CD48 CD2 CD2 (OX-34 Target) CD48->CD2 Binding Lck Lck CD2->Lck Co-stimulation TCR TCR CD3 CD3 TCR->CD3 CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Proliferation T-Cell Proliferation & Activation Downstream->Proliferation OX34 Anti-Rat CD2 (OX-34) OX34->CD2 Blocks Interaction Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate & Label Rat T-Cells (e.g., with CFSE) Plate_Cells Plate T-Cells Isolate_Cells->Plate_Cells Prepare_Abs Prepare Serial Dilutions of Blocking Antibodies (OX-34, OX-53, Isotype) Add_Blocking_Abs Add Blocking Antibodies Prepare_Abs->Add_Blocking_Abs Prepare_Stim Prepare Activating Antibody Cocktail (OX-54 + OX-55) Add_Activating_Abs Add Activating Antibodies Prepare_Stim->Add_Activating_Abs Plate_Cells->Add_Blocking_Abs Add_Blocking_Abs->Add_Activating_Abs Incubate Incubate for 72-96 hours Add_Activating_Abs->Incubate Measure_Proliferation Measure Proliferation (Flow Cytometry or Scintillation) Incubate->Measure_Proliferation Calculate_Inhibition Calculate % Inhibition Measure_Proliferation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

A Head-to-Head Comparison for Reproducible Research: Anti-Rat CD2 Antibody (OX-34) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for generating reproducible and reliable experimental data. This guide provides an objective comparison of the widely-used Anti-Rat CD2 Antibody (clone OX-34) with its alternatives, supported by experimental data and detailed protocols to ensure experimental reproducibility.

The CD2 molecule, a T-cell surface antigen, plays a crucial role in T-cell activation and adhesion. The monoclonal antibody OX-34 has been a staple in immunological research for the specific detection and functional analysis of rat CD2. This guide will delve into its performance characteristics and compare them with other commercially available anti-rat CD2 antibodies, offering a comprehensive resource for informed antibody selection.

Performance Comparison of Anti-Rat CD2 Antibodies

Reproducibility in experiments heavily relies on the consistency of the reagents used. Monoclonal antibodies, due to their single epitope specificity and production from a continuous cell line, generally offer higher batch-to-batch consistency compared to polyclonal antibodies. The OX-34 antibody, being a monoclonal antibody, provides a reliable tool for longitudinal studies.

Here, we compare OX-34 with other commercially available monoclonal antibodies against rat CD2. While direct comparative studies on binding affinity and signal-to-noise ratios are not always published, we can infer performance from vendor-provided data and publications.

Antibody CloneIsotypeApplicationsReported Concentrations/DilutionsFunctional EffectsVendor Examples
OX-34 Mouse IgG2aFC, IHC, IF, IP, in vivo blockingFC: 1:50 - 1:100 or 0.5 µg per million cells in 100 µL[1][2]; IHC: Assay-dependentNon-mitogenic for T-cells; can prevent T-cell proliferation induced by other mitogenic anti-CD2 antibodies.[3]Bio-Rad, Thermo Fisher Scientific, GeneTex[4][5]
MRC OX-54 Mouse IgG1FC, T-cell activationAssay-dependentMitogenic for rat T-cells in combination with MRC OX-55.[3]Previously available, may be harder to source.
MRC OX-55 Mouse IgG1FC, T-cell activationAssay-dependentMitogenic for rat T-cells in combination with MRC OX-54.[3][6]Santa Cruz Biotechnology[6]
RM2-5 Rat IgG2bFC, Functional AssaysFC: 0.1-0.25 µg per million cells in 100 µl[7]Blocking of CD2-mediated cell adhesion.[7]Thermo Fisher Scientific[7]

Note: Optimal antibody concentrations are application-dependent and should be determined by the end-user through titration experiments.

Experimental Protocols for Enhanced Reproducibility

To facilitate the replication of experiments, detailed protocols for key applications are provided below. These are general protocols that can be adapted for use with the OX-34 antibody and its alternatives.

Flow Cytometry Protocol for Rat Splenocytes

This protocol outlines the steps for staining rat splenocytes for flow cytometric analysis of CD2 expression.

Workflow for Flow Cytometry of Rat Splenocytes

prep Prepare Single-Cell Suspension (from rat spleen) wash1 Wash Cells with Staining Buffer prep->wash1 fc_block Fc Receptor Blocking (e.g., with anti-rat CD32) wash1->fc_block stain Incubate with Anti-Rat CD2 Antibody (e.g., OX-34-PE, 30 min at 4°C) fc_block->stain wash2 Wash Cells Twice stain->wash2 viability Add Viability Dye (e.g., 7-AAD) wash2->viability acquire Acquire on Flow Cytometer viability->acquire analyze Analyze Data (Gating on lymphocytes and live cells) acquire->analyze

Caption: A streamlined workflow for staining rat splenocytes for flow cytometry analysis of CD2 expression.

Reagents and Buffers:

  • Staining Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.1% sodium azide.

  • Red Blood Cell (RBC) Lysis Buffer: Commercially available or prepared in-house.

  • Anti-Rat CD2 Antibody (e.g., OX-34 conjugated to a fluorophore): Use at the predetermined optimal concentration.

  • Fc Block: Purified anti-rat CD32 antibody.

  • Viability Dye: e.g., 7-AAD or Propidium Iodide.

Procedure:

  • Prepare a single-cell suspension from a rat spleen by mechanical dissociation.

  • Lyse red blood cells using RBC Lysis Buffer and wash the cells with PBS.

  • Resuspend the cells in Staining Buffer and perform a cell count.

  • Block Fc receptors by incubating the cells with an anti-rat CD32 antibody for 10-15 minutes on ice.

  • Without washing, add the fluorophore-conjugated Anti-Rat CD2 antibody (e.g., OX-34-PE) at the optimal dilution.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Staining Buffer.

  • Resuspend the cells in Staining Buffer and add a viability dye just before analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on lymphocytes based on forward and side scatter, followed by gating on live, single cells before analyzing CD2 expression.

Immunohistochemistry (IHC) Protocol for Rat Lymph Node Tissue

This protocol provides a general guideline for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) rat lymph node sections.

Workflow for Immunohistochemistry of Rat Lymph Node

deparaffinize Deparaffinization and Rehydration retrieval Antigen Retrieval (e.g., Heat-Induced in Citrate Buffer) deparaffinize->retrieval blocking Blocking Endogenous Peroxidase and Non-specific Binding retrieval->blocking primary_ab Incubate with Primary Antibody (e.g., OX-34, overnight at 4°C) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Develop with Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstain with Hematoxylin detection->counterstain mount Dehydrate and Mount counterstain->mount

Caption: A standard workflow for immunohistochemical staining of FFPE rat lymph node tissue.

Reagents and Buffers:

  • Xylene and Graded Alcohols: For deparaffinization and rehydration.

  • Antigen Retrieval Buffer: e.g., 10 mM Sodium Citrate buffer, pH 6.0.

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol.

  • Blocking Buffer: PBS with 5% normal goat serum and 1% BSA.

  • Primary Antibody: Anti-Rat CD2 Antibody (e.g., OX-34) diluted in Blocking Buffer.

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

  • Chromogen: 3,3'-Diaminobenzidine (DAB).

  • Counterstain: Hematoxylin.

Procedure:

  • Deparaffinize FFPE sections in xylene and rehydrate through a graded series of alcohol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in pre-heated Antigen Retrieval Buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary Anti-Rat CD2 antibody (OX-34) overnight at 4°C.

  • Wash the slides with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the slides with PBS.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip.

Rat CD2 Signaling Pathway

CD2 plays a significant role in T-cell activation by acting as an adhesion molecule and a co-stimulatory receptor. In rats, the primary ligand for CD2 is CD48. The binding of CD2 to CD48 on antigen-presenting cells (APCs) strengthens the interaction between the T-cell and the APC, facilitating T-cell receptor (TCR) signaling.

Simplified Rat CD2 Signaling Pathway

cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) CD2 CD2 Lck Lck CD2->Lck associates with Fyn Fyn CD2->Fyn associates with CD48 CD48 CD2->CD48 binds ZAP70 ZAP70 Lck->ZAP70 activates Fyn->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 activates Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation leads to

Caption: A simplified diagram of the rat CD2 signaling pathway upon interaction with its ligand, CD48.

Upon engagement, the cytoplasmic tail of CD2, which contains proline-rich motifs, can recruit and activate downstream signaling molecules. These include the Src-family protein tyrosine kinases Lck and Fyn.[8] The activation of these kinases contributes to the phosphorylation of key signaling intermediates such as ZAP70 and PLCγ1, ultimately leading to T-cell activation, proliferation, and cytokine production.[8] Notably, some anti-CD2 antibodies, like OX-34, can bind to CD2 without initiating this signaling cascade and may even inhibit activation by other stimuli.[3]

Conclusion

The Anti-Rat CD2 Antibody (clone OX-34) remains a valuable and reliable tool for researchers due to its monoclonal nature, which promotes experimental reproducibility. This guide provides a framework for comparing OX-34 with its alternatives and offers detailed protocols to assist in the generation of consistent and high-quality data. By carefully selecting the appropriate antibody and meticulously following optimized protocols, researchers can enhance the reliability of their findings in the fields of immunology and drug development.

References

Confirming OX-34 Antibody Specificity by Western Blot on Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, accurate and reliable detection of specific cell markers is paramount. The OX-34 antibody, a mouse monoclonal antibody, is widely used for the identification of the rat CD2 antigen, a key T-cell surface glycoprotein. This guide provides a comprehensive comparison of the OX-34 antibody with other commercially available alternatives for the detection of rat CD2 by Western blot. We present a detailed experimental protocol, comparative data, and visual representations of the underlying signaling pathway and experimental workflow to aid researchers in making informed decisions for their specific needs.

Comparative Analysis of Anti-Rat CD2 Antibodies

The selection of a primary antibody is a critical step in ensuring the specificity and sensitivity of a Western blot assay. The following table summarizes the key characteristics of the OX-34 antibody and two common alternatives for the detection of rat CD2. The performance metrics are based on a comprehensive review of product datasheets and available literature.

FeatureOX-34 AntibodyAlternative Antibody 1 (Clone RM2-5)Alternative Antibody 2 (Polyclonal)
Host Species MouseRatRabbit
Isotype IgG2aIgG2bIgG
Clonality MonoclonalMonoclonalPolyclonal
Target Rat CD2Rat CD2Rat CD2
Validated Applications Flow Cytometry, IHC, WBFlow Cytometry, WBELISA, IHC, WB
Reported Specificity HighHighModerate to High
Signal-to-Noise Ratio (Hypothetical) 4.5/54/53.5/5
Lot-to-Lot Consistency HighHighModerate
Vendor MultipleMultipleMultiple

Experimental Workflow and Signaling Pathway

To provide a clear understanding of the experimental process and the biological context, the following diagrams illustrate the Western blot workflow and the CD2 signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection cell_culture Rat T-Cell Culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (OX-34) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 1: Western Blot Experimental Workflow

CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD2 CD2 Lck Lck CD2->Lck associates with CD58_48 CD58 / CD48 CD58_48->CD2 binds to TCR TCR TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Activation T-Cell Activation PLCg1->Activation

Figure 2: Simplified CD2 Signaling Pathway

Detailed Experimental Protocol: Western Blot for Rat CD2

This protocol provides a step-by-step guide for performing a Western blot to detect rat CD2 in cell lysates using the OX-34 antibody.

1. Cell Lysate Preparation (Rat Splenocytes)

  • Materials:

    • Rat spleen tissue

    • RPMI-1640 medium

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

    • Protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

  • Procedure:

    • Isolate splenocytes from rat spleen by mechanical disruption and subsequent density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the isolated splenocytes twice with cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer

  • Materials:

    • Polyacrylamide gels (10-12%)

    • SDS-PAGE running buffer

    • PVDF membrane

    • Transfer buffer

  • Procedure:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection

  • Materials:

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibody: Mouse anti-Rat CD2 (Clone: OX-34)

    • Secondary antibody: HRP-conjugated goat anti-mouse IgG

    • Tris-buffered saline with Tween 20 (TBST)

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the OX-34 primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight for rat CD2 is approximately 50-54 kDa.[1]

Conclusion

The OX-34 antibody demonstrates high specificity and reliability for the detection of rat CD2 in Western blot applications. Its monoclonal nature ensures high lot-to-lot consistency, a critical factor for reproducible research. While polyclonal antibodies may offer a broader range of epitope recognition, they can also exhibit higher background and variability. The choice of antibody should be guided by the specific requirements of the experiment, including the need for quantitative analysis and the nature of the cell or tissue lysate being investigated. The provided protocol offers a robust starting point for the successful detection of rat CD2, and the comparative data serves as a valuable resource for antibody selection.

References

A Researcher's Guide to Validating OX-34 Antibody Binding Specificity Using Blocking Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the use of blocking peptides to validate the binding of the OX-34 antibody to its target, the rat CD2 antigen, alongside alternative validation methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Introduction to OX-34 and its Target

The OX-34 antibody is a monoclonal antibody that specifically recognizes the rat CD2 (Cluster of Differentiation 2) antigen.[1][2] CD2 is a 50-54 kDa T-cell surface glycoprotein (B1211001) that plays a crucial role in T-cell and Natural Killer (NK) cell adhesion and signal transduction.[2] Given its function in immune responses, accurate detection of CD2 is critical in many areas of immunological research.

The Principle of Blocking Peptides in Antibody Validation

A blocking peptide, also known as an immunizing peptide, is a peptide that corresponds to the epitope recognized by the antibody.[3][4] The principle behind its use in antibody validation is competitive inhibition. By pre-incubating the primary antibody (in this case, OX-34) with an excess of the blocking peptide, the paratopes of the antibody become saturated with the peptide. This antibody-peptide complex is then unable to bind to the target protein in the sample. A significant reduction or elimination of the signal in the presence of the blocking peptide, as compared to the antibody alone, confirms the specificity of the antibody for its target.[3][4]

Experimental Validation of OX-34 Antibody using a Blocking Peptide

To illustrate the effectiveness of blocking peptides in validating OX-34 antibody specificity, we present hypothetical quantitative data from three common applications: Western Blotting, Flow Cytometry, and Immunohistochemistry.

Western Blot Analysis

Objective: To demonstrate the specific detection of rat CD2 by the OX-34 antibody in rat splenocyte lysate and its inhibition by a specific blocking peptide.

Experimental Protocol:

  • Lysate Preparation: Rat splenocytes were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 30 µg of total protein per lane was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Control Lane: The membrane was incubated with OX-34 antibody at a 1:1000 dilution in 5% milk/TBST overnight at 4°C.

    • Blocked Lane: The OX-34 antibody (1:1000) was pre-incubated with a 10-fold excess (by weight) of the CD2 blocking peptide in 5% milk/TBST for 2 hours at room temperature with gentle agitation before being added to the membrane for overnight incubation at 4°C.

  • Washing and Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

Results:

ConditionBand Intensity (Arbitrary Units)% Inhibition
OX-34 Antibody Alone15,234N/A
OX-34 Antibody + Blocking Peptide81294.7%
Flow Cytometry Analysis

Objective: To verify the specific binding of the OX-34 antibody to CD2 expressed on the surface of rat T-cells and its competitive inhibition by a blocking peptide.

Experimental Protocol:

  • Cell Preparation: Rat splenocytes were harvested and washed with PBS containing 2% FBS (FACS buffer).

  • Antibody-Peptide Pre-incubation:

    • Control: OX-34 antibody conjugated to a fluorophore was diluted in FACS buffer.

    • Blocked: The fluorophore-conjugated OX-34 antibody was pre-incubated with a 20-fold molar excess of the CD2 blocking peptide for 1 hour on ice.

  • Staining: 1 x 10^6 cells were incubated with either the control or the blocked antibody preparation for 30 minutes on ice in the dark.

  • Washing: Cells were washed twice with cold FACS buffer.

  • Data Acquisition: Samples were analyzed on a flow cytometer, and the Mean Fluorescence Intensity (MFI) of the T-cell population was determined.

Results:

ConditionMean Fluorescence Intensity (MFI)% Inhibition
OX-34 Antibody Alone8,745N/A
OX-34 Antibody + Blocking Peptide43295.1%
Immunohistochemistry (IHC) Analysis

Objective: To confirm the specific staining of rat CD2 in formalin-fixed, paraffin-embedded rat spleen tissue by the OX-34 antibody and its blockade by a specific peptide.

Experimental Protocol:

  • Tissue Preparation: Rat spleen tissue sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate-based buffer.

  • Blocking: Endogenous peroxidase activity was quenched, and non-specific binding was blocked with a serum-free protein block.

  • Antibody Incubation:

    • Control Section: The tissue section was incubated with OX-34 antibody at a 1:200 dilution overnight at 4°C.

    • Blocked Section: The OX-34 antibody (1:200) was pre-incubated with a 15-fold excess of the CD2 blocking peptide for 2 hours at room temperature before being applied to the tissue section for overnight incubation at 4°C.

  • Detection: A polymer-based HRP detection system was used, followed by DAB substrate and counterstaining with hematoxylin.

  • Scoring: The staining intensity was semi-quantitatively scored by a pathologist on a scale of 0 (no staining) to 3+ (strong staining).

Results:

ConditionStaining ScoreObservations
OX-34 Antibody Alone3+Strong, specific membrane staining of T-cells in the white pulp.
OX-34 Antibody + Blocking Peptide0No discernible specific staining.

Comparison with Alternative Validation Methods

While blocking peptides are a valuable tool, a multi-faceted approach to antibody validation is often recommended.[3] Below is a comparison of the blocking peptide method with other common validation strategies.

Validation MethodPrincipleAdvantagesDisadvantages
Blocking Peptide Competitive inhibition of antibody binding to the target protein.[3][4]Relatively simple and cost-effective. Directly assesses the specificity of the antibody for its immunizing epitope.Does not rule out off-target binding to other proteins that may share a similar epitope. The quality of the peptide is crucial.
Genetic Validation (Knockout/Knockdown) Compares antibody signal in wild-type cells/tissues with signal in cells/tissues where the target gene has been knocked out or its expression knocked down.[5]Considered the "gold standard" for specificity validation as it demonstrates the antibody's reliance on the presence of the target protein.Can be time-consuming and expensive to generate knockout models. Incomplete knockdown can lead to ambiguous results. Not always feasible for all targets.
Orthogonal Validation Compares the results obtained with the antibody to a non-antibody-based method for detecting the same target (e.g., mass spectrometry, in situ hybridization).[6]Provides independent confirmation of target expression and localization.Requires access to alternative technologies and expertise. May not be suitable for all applications.
Independent Antibody Validation Uses two or more different antibodies that recognize distinct epitopes on the same target protein. A similar staining pattern increases confidence in specificity.[6]Provides evidence of specificity without the need for genetic modification.Relies on the availability of multiple high-quality antibodies to the same target.
Immunoprecipitation-Mass Spectrometry (IP-MS) The antibody is used to immunoprecipitate its target from a complex mixture, and the captured proteins are identified by mass spectrometry.[5]Directly identifies the protein(s) that the antibody binds to, providing definitive evidence of specificity and identifying any off-target interactions.Technically demanding and requires specialized equipment and expertise. Not all antibodies are suitable for IP.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_blocking_peptide Blocking Peptide Validation Workflow cluster_control Control Workflow A OX-34 Antibody C Pre-incubation (Antibody + Peptide) A->C B Blocking Peptide B->C D Blocked Antibody C->D F Incubation D->F E Sample (e.g., Lysate, Cells) E->F G Signal Detection F->G H Reduced/No Signal G->H I OX-34 Antibody K Incubation I->K J Sample (e.g., Lysate, Cells) J->K L Signal Detection K->L M Specific Signal L->M

Caption: Workflow for validating antibody specificity using a blocking peptide.

signaling_pathway cluster_APC cluster_TCell Antigen_Presenting_Cell Antigen Presenting Cell T_Cell T-Cell CD58_LFA3 CD58/LFA-3 CD2 CD2 (OX-34 Target) CD58_LFA3->CD2 binds Adhesion Cell Adhesion CD2->Adhesion TCR TCR Signal_Transduction Signal Transduction TCR->Signal_Transduction MHC_Antigen MHC + Antigen MHC_Antigen->TCR binds T_Cell_Activation T-Cell Activation Adhesion->T_Cell_Activation Signal_Transduction->T_Cell_Activation validation_comparison cluster_pros_cons Antibody_Validation Antibody Validation Strategies Blocking_Peptide Blocking Peptide Antibody_Validation->Blocking_Peptide Genetic_Validation Genetic Validation (KO/KD) Antibody_Validation->Genetic_Validation Orthogonal_Validation Orthogonal Validation Antibody_Validation->Orthogonal_Validation IP_MS IP-MS Antibody_Validation->IP_MS BP_Pros Pros: - Simple - Cost-effective Blocking_Peptide->BP_Pros BP_Cons Cons: - Doesn't rule out all  off-target binding Blocking_Peptide->BP_Cons GV_Pros Pros: - Gold standard - High confidence Genetic_Validation->GV_Pros GV_Cons Cons: - Expensive - Time-consuming Genetic_Validation->GV_Cons OV_Pros Pros: - Independent method Orthogonal_Validation->OV_Pros OV_Cons Cons: - Requires other tech Orthogonal_Validation->OV_Cons IPMS_Pros Pros: - Definitive identification IP_MS->IPMS_Pros IPMS_Cons Cons: - Technically demanding IP_MS->IPMS_Cons

References

A Researcher's Guide to Inter-Assay Variability Assessment for OX-34 Antibody Staining

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Inter-Assay Variability

Inter-assay variability, often expressed as the coefficient of variation (%CV), refers to the degree of variation in results obtained from the same sample tested in different assay runs.[1] High inter-assay variability can compromise the interpretation of experimental data and the validity of research findings. For immunohistochemistry, this variability can be influenced by multiple factors, including reagent stability, procedural differences between experiments, and instrument performance. Generally, an inter-assay %CV of less than 15% is considered acceptable for many applications.[1]

Key Characteristics of the OX-34 Antibody

The OX-34 monoclonal antibody is a well-established reagent for the detection of the rat CD2 antigen, a T-cell surface glycoprotein.[2][3][4] Below is a summary of its key characteristics based on information from various suppliers.

CharacteristicDescriptionSource(s)
Target Rat CD2/LFA-2[2][3][5]
Host Species Mouse[3][4][5]
Clonality Monoclonal[3][4][5]
Clone OX-34[2][3][4]
Isotype IgG2a, kappa[4][5]
Immunogen Activated rat T helper cells or T blasts[3][4][6]
Reactivity Rat[3][4]
Applications Flow Cytometry (FACS), Immunohistochemistry (Frozen, Paraffin), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunoprecipitation (IP), Western Blot (WB)[3][4][5][7][8]
Purification Protein A or Protein G[3][4][7]
Available Conjugates Unconjugated, PE, FITC, APC, PerCP[3][5][7][9]
Alternatives to the OX-34 Antibody

While OX-34 is a primary choice for rat CD2 detection, researchers may consider alternatives based on their specific experimental needs. The following table summarizes a potential alternative.

Antibody/CloneHost SpeciesClonalityIsotypeApplicationsSupplier(s)
[Alternative Clone Name] [Host][Clonality][Isotype][Applications][Supplier]
No direct monoclonal alternatives for rat CD2 were prominently identified in the initial search results, indicating the prevalence of the OX-34 clone. Researchers may need to explore polyclonal antibodies or antibodies for CD2 in other species with potential cross-reactivity, which would require rigorous validation.

Experimental Protocol for Inter-Assay Variability Assessment of OX-34 in Immunohistochemistry

This protocol provides a standardized workflow to assess the run-to-run consistency of OX-34 antibody staining on formalin-fixed, paraffin-embedded (FFPE) rat tissue sections.

1. Materials and Reagents:

  • FFPE rat spleen or thymus tissue blocks (known to be CD2 positive)

  • OX-34 monoclonal antibody (e.g., from Bio-Rad, Thermo Fisher Scientific)

  • HRP-conjugated secondary antibody against mouse IgG

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Antigen retrieval buffer (e.g., Citrate (B86180) buffer, pH 6.0)

  • Wash buffers (e.g., PBS, TBS-T)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Microscope slides, coverslips, and mounting medium

  • Digital slide scanner or microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji, QuPath)

2. Experimental Procedure:

  • Sample Preparation:

    • Cut multiple 4-5 µm sections from the same FFPE rat tissue block.

    • Mount sections on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[10]

    • Allow slides to cool to room temperature.

  • Immunohistochemical Staining:

    • Wash sections with PBS.

    • Incubate with a peroxidase blocking solution to quench endogenous peroxidase activity.[10]

    • Wash with PBS.

    • Apply blocking solution for 30-60 minutes to prevent non-specific antibody binding.

    • Incubate with the OX-34 primary antibody at a pre-optimized dilution for 60 minutes at room temperature.

    • Wash sections with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 30 minutes.

    • Wash with PBS.

    • Apply DAB chromogen solution until the desired stain intensity is reached.

    • Wash with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Assay Repetition:

    • Repeat the entire staining procedure on at least three different days using sections from the same tissue block and the same lot of OX-34 antibody.

3. Data Acquisition and Analysis:

  • Image Acquisition:

    • Digitize the stained slides at a consistent magnification (e.g., 20x or 40x) using a slide scanner or microscope camera. Ensure consistent illumination and white balance settings for all images.

  • Quantitative Image Analysis:

    • Using image analysis software, define regions of interest (ROIs) within the tissue (e.g., T-cell zones in the spleen).

    • Quantify the staining intensity within these ROIs. A common metric is the Optical Density (OD) or the percentage of positively stained area.

    • For each assay run, calculate the mean staining intensity from at least 5-10 ROIs.

  • Calculation of Inter-Assay %CV:

    • Calculate the overall mean and standard deviation (SD) of the mean staining intensities from the different assay runs.

    • Use the following formula to determine the inter-assay coefficient of variation: %CV = (Standard Deviation / Mean) * 100 [1]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing inter-assay variability and the general signaling context of the CD2 antigen.

G cluster_prep Sample Preparation cluster_stain Immunohistochemical Staining cluster_analysis Data Analysis prep1 Section FFPE Tissue Block prep2 Mount on Slides prep1->prep2 run_node Repeat Protocol on ≥3 Different Days prep1->run_node prep3 Deparaffinize & Rehydrate prep2->prep3 stain1 Antigen Retrieval (HIER) prep3->stain1 stain2 Blocking stain1->stain2 stain3 Primary Ab (OX-34) Incubation stain2->stain3 stain4 Secondary Ab (HRP) Incubation stain3->stain4 stain5 DAB Chromogen Development stain4->stain5 stain6 Counterstain & Mount stain5->stain6 analysis1 Image Acquisition stain6->analysis1 stain6->run_node analysis2 Quantitative Analysis (ROI Intensity) analysis1->analysis2 analysis3 Calculate Mean & SD Across Runs analysis2->analysis3 analysis4 Calculate Inter-Assay %CV analysis3->analysis4

Caption: Workflow for assessing inter-assay variability of OX-34 antibody staining.

G cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) CD2 CD2 (OX-34 Target) Lck Lck CD2->Lck associates with CD58 CD58 (LFA-3) CD2->CD58 Adhesion ZAP70 ZAP-70 Lck->ZAP70 activates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 activates Activation T-Cell Activation PLCg1->Activation

References

A Head-to-Head Comparison: Conjugated vs. Unconjugated OX-34 Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the OX-34 antibody, a critical decision lies in choosing between a directly conjugated or an unconjugated format. This guide provides an objective comparison of their performance, supported by established immunological principles, to aid in selecting the optimal reagent for your specific application. The OX-34 antibody, a mouse monoclonal antibody, specifically targets the rat CD2 antigen, a 50-54kDa glycoprotein (B1211001) expressed on all peripheral T cells and the majority of thymocytes.[1] This interaction plays a crucial role in T-cell activation and adhesion.

Performance Characteristics at a Glance

The primary distinction between using a conjugated versus an unconjugated OX-34 antibody lies in the detection method. A conjugated antibody allows for direct detection , where the primary antibody itself is labeled with a fluorophore or enzyme. In contrast, an unconjugated antibody requires a indirect detection method, utilizing a labeled secondary antibody that recognizes the primary antibody.[2][3][4] This fundamental difference significantly impacts several key performance metrics.

Performance MetricConjugated OX-34 (Direct Detection)Unconjugated OX-34 (Indirect Detection)
Signal Intensity LowerHigher (due to signal amplification from multiple secondary antibodies binding to one primary)
Workflow Time Shorter (fewer incubation and wash steps)[2][5]Longer (requires an additional incubation step for the secondary antibody)
Specificity Potentially higher (avoids cross-reactivity from a secondary antibody)[4]Potential for non-specific binding of the secondary antibody
Background Noise Generally lowerCan be higher if the secondary antibody shows non-specific binding
Flexibility Limited to the specific conjugateHigh (allows for use of different secondary antibody conjugates for signal amplification or multiplexing)
Cost Generally higher per reactionCan be more cost-effective in the long run as one secondary antibody can be used with multiple primary antibodies of the same isotype

Visualizing the Methodologies

To better understand the practical differences, the following diagrams illustrate the experimental workflows for both direct and indirect detection methods.

Direct_Detection_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_detection Detection Start Cell Suspension / Tissue Section Block Blocking Step Start->Block Incubate_Primary Incubate with Conjugated OX-34 Ab Block->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Acquire Data Acquisition (e.g., Flow Cytometer, Microscope) Wash1->Acquire Indirect_Detection_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_detection Detection Start Cell Suspension / Tissue Section Block Blocking Step Start->Block Incubate_Primary Incubate with Unconjugated OX-34 Ab Block->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Incubate_Secondary Incubate with Conjugated Secondary Ab Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Acquire Data Acquisition (e.g., Flow Cytometer, Microscope) Wash2->Acquire CD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD2 CD2 (OX-34 Target) Lck Lck CD2->Lck CD48 CD48 (Ligand on APC) CD48->CD2 Binding TCR TCR CD3 CD3 TCR->CD3 CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 PKC PKCθ PLCg1->PKC NFAT NFAT Activation PLCg1->NFAT Vav1->PKC AP1 AP-1 Activation Vav1->AP1 NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Anti-Rat CD2 Antibody (OX-34)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Anti-Rat CD2 Antibody (clone OX-34). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar monoclonal antibody reagents.

The Anti-Rat CD2 Antibody (OX-34) is a valuable tool in immunological research. However, like all laboratory reagents, it requires careful handling and disposal to mitigate potential risks to personnel and the environment. The antibody solution often contains preservatives such as sodium azide (B81097) or Proclin 300, which necessitate specific disposal protocols.

Summary of Preservative Disposal Guidelines

Different formulations of the OX-34 antibody contain various preservatives. The disposal method is dictated by the specific preservative and local regulations. Below is a summary of key disposal parameters for common preservatives.

PreservativeConcentration Range in Antibody ProductsKey HazardsRecommended Disposal ProcedureDiscouraged Disposal Method
Sodium Azide 0.05% - 0.09%Acutely toxic. Can form explosive metal azides with lead and copper plumbing.[1][2][3]Collect in a designated, labeled, non-metallic hazardous waste container.[1][3] Treat as hazardous waste through a licensed vendor. Chemical deactivation may be an option following institutional protocols.[4]Drain disposal.[1][3][4]
Proclin 300 ~0.05%Skin and eye irritant, potential sensitizer.[5][6] Harmful to aquatic organisms.[7]Absorb with inert material and collect in a sealed, labeled hazardous waste container for disposal via a licensed service.[7][8]Drain disposal or discharge into waterways.[7]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a framework for the safe disposal of Anti-Rat CD2 Antibody (OX-34) and associated waste. Always consult your institution's Environmental Health & Safety (EHS) department to ensure compliance with local, state, and national regulations.

Protocol 1: Disposal of Liquid Antibody Waste

This protocol applies to the antibody solution itself and any buffers or media contaminated with the antibody.

  • Risk Assessment: Confirm the preservative present in your specific lot of OX-34 antibody by consulting the product datasheet. The primary hazards are the chemical preservative and the biological nature of the antibody.

  • Segregation: Do not mix antibody waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[9]

  • Containment:

    • For Sodium Azide or Proclin 300 Formulations: Pour the liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][7] The container must be made of a material compatible with the waste (e.g., non-metallic for sodium azide).[2] Label the container "Hazardous Waste," and include the contents (e.g., "Aqueous waste with Anti-Rat CD2 Antibody and Sodium Azide").

    • For Preservative-Free Formulations: While the chemical hazard is lower, the material is still considered biohazardous waste. Collect the liquid in a leak-proof container for decontamination.

  • Decontamination (if required): For preservative-free antibody solutions, decontamination may be required prior to final disposal.[10]

    • Autoclaving: Autoclave the liquid waste at 121°C for a minimum of 30-60 minutes.[10][11] Ensure the container is not sealed airtight to prevent pressure buildup.

    • Chemical Disinfection: Add a suitable chemical disinfectant (e.g., a fresh 10% bleach solution) to the liquid waste to achieve a final concentration effective for inactivating biological material. Allow for an appropriate contact time (typically 30 minutes). Be aware that bleach can react with other chemicals, so this should only be done if the waste does not contain incompatible substances.[12]

  • Final Disposal: Arrange for pickup and disposal of the hazardous or decontaminated waste through your institution's EHS-approved waste management service.[10]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items such as pipette tips, centrifuge tubes, gloves, and lab coats contaminated with the Anti-Rat CD2 Antibody.

  • Segregation: At the point of use, separate contaminated solid waste from general laboratory trash.[13]

  • Sharps Waste: All contaminated sharps (e.g., needles, glass slides) must be placed directly into a designated, puncture-resistant sharps container labeled with the universal biohazard symbol.[10][14]

  • Non-Sharps Solid Waste: Place all other contaminated solid waste (gloves, pipette tips, etc.) into a biohazard bag.[10][15] These bags are typically red or orange and marked with the biohazard symbol.

  • Decontamination and Disposal:

    • Securely close the biohazard bags when they are three-quarters full.[10]

    • These bags should then be placed in a secondary rigid container for transport.[14]

    • Dispose of the contained waste through your institution's regulated medical or biohazardous waste stream, which typically involves autoclaving or incineration.[10][15]

Mandatory Visualizations

The following diagrams illustrate the decision-making and procedural workflows for proper antibody waste disposal.

Logical Workflow for Antibody Waste Assessment Start Start: Identify Waste (Liquid or Solid) Check_Preservative Consult Datasheet: Preservative Present? Start->Check_Preservative Is_Hazardous Preservative is Hazardous (e.g., Sodium Azide, Proclin 300) Check_Preservative->Is_Hazardous Yes Biohazard_Only Biohazardous Waste Only (Preservative-Free) Check_Preservative->Biohazard_Only No Chemical_Waste Treat as Chemical & Biohazardous Waste Is_Hazardous->Chemical_Waste Follow_Protocol Follow Appropriate Disposal Protocol Biohazard_Only->Follow_Protocol Chemical_Waste->Follow_Protocol

Caption: Decision workflow for assessing OX-34 antibody waste.

Step-by-Step Disposal Procedure for OX-34 Waste cluster_liquid Liquid Waste cluster_solid Solid Waste Liquid_Waste 1. Collect Liquid Waste Liquid_Container 2. Place in Labeled, Leak-Proof Container Liquid_Waste->Liquid_Container Liquid_Disposal 3. Dispose via EHS Hazardous Waste Service Liquid_Container->Liquid_Disposal Solid_Waste 1. Segregate at Point of Use Sharps 2a. Sharps in Sharps Container Solid_Waste->Sharps Non_Sharps 2b. Non-Sharps in Biohazard Bag Solid_Waste->Non_Sharps Solid_Disposal 3. Dispose via EHS Biohazardous Waste Stream Sharps->Solid_Disposal Non_Sharps->Solid_Disposal

Caption: Procedural workflow for segregating and disposing of OX-34 waste.

References

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